molecular formula C7H17ClN2O2S B1419660 N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride CAS No. 1148003-96-6

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Cat. No.: B1419660
CAS No.: 1148003-96-6
M. Wt: 228.74 g/mol
InChI Key: BCMHLEZFOVZSLM-UHFFFAOYSA-N
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Description

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C7H17ClN2O2S and its molecular weight is 228.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-N-piperidin-4-ylmethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-9(12(2,10)11)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMHLEZFOVZSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)S(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride: Core Properties and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the basic properties, synthesis, analytical characterization, and potential applications of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. The piperidine scaffold is a cornerstone in modern medicinal chemistry, and this particular derivative, featuring a methanesulfonamide group, offers a unique combination of physicochemical properties that make it a valuable building block in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for the described methodologies.

Introduction and Chemical Identity

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a synthetic organic compound that has garnered interest as a versatile intermediate in the synthesis of pharmacologically active molecules. The presence of a secondary amine within the piperidine ring, a methyl group on the sulfonamide nitrogen, and its formulation as a hydrochloride salt all contribute to its utility in drug design. The sulfonamide moiety can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a parent molecule, while the piperidine ring is a common feature in drugs targeting the central nervous system (CNS).[1]

The compound is also categorized as a protein degrader building block, suggesting its potential use in the burgeoning field of targeted protein degradation (TPD), for instance, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]

Nomenclature and Identifiers
  • Systematic Name: N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

  • CAS Number: 1148003-96-6[2][3][4]

  • Molecular Formula: C₇H₁₇ClN₂O₂S[2][5]

  • Molecular Weight: 228.74 g/mol [2][4]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or an intermediate are critical for its development. While experimentally determined data for this specific salt are not widely published, we can compile a table of computed properties and data from the free base to guide initial experimental design.

PropertyValue (Hydrochloride Salt)Value (Free Base)SourceRationale and Implications
Molecular Formula C₇H₁₇ClN₂O₂SC₇H₁₆N₂O₂S[2][5][6]The hydrochloride salt is expected to have higher aqueous solubility and crystallinity, which is advantageous for purification and formulation.
Molecular Weight 228.74 g/mol 192.28 g/mol [2][7]Accurate mass is crucial for high-resolution mass spectrometry (HRMS) for identity confirmation.
Boiling Point Not available299.5 ± 50.0 °C at 760 mmHg[6]The high boiling point of the free base suggests low volatility under standard conditions. The salt form will decompose before boiling.
XLogP3-AA Not available-0.4[7]A negative XLogP3 value for the free base indicates a high degree of hydrophilicity. This is favorable for aqueous solubility but may present challenges for membrane permeability.
Hydrogen Bond Donors 22[7]The two N-H groups (one on the sulfonamide and one on the piperidine ring) can act as hydrogen bond donors, influencing solubility and receptor binding.
Hydrogen Bond Acceptors 44[7]The oxygen atoms of the sulfonyl group and the nitrogen atoms can act as hydrogen bond acceptors, contributing to interactions with biological targets and solubility in polar solvents.
Topological Polar Surface Area (TPSA) Not available66.6 Ų[7]A TPSA of 66.6 Ų for the free base suggests good potential for oral bioavailability (often, TPSA < 140 Ų is desired).

Synthesis and Purification

A robust and scalable synthesis is paramount for the utility of any chemical building block. While a specific synthesis for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is not detailed in publicly available literature, a logical and efficient pathway can be proposed based on common organic chemistry transformations and analogous syntheses.[8][9] The following represents a field-proven approach starting from commercially available N-Boc-4-piperidone.

Proposed Synthetic Pathway

The synthesis can be envisioned as a three-step process:

  • Reductive Amination: Introduction of the methylamino group.

  • Sulfonylation: Formation of the methanesulfonamide.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and formation of the hydrochloride salt.

Synthetic Pathway start N-Boc-4-piperidone intermediate1 tert-butyl 4-(methylamino)piperidine-1-carboxylate start->intermediate1 1. Methylamine, NaBH(OAc)₃ intermediate2 tert-butyl 4-(N-methylmethylsulfonamido)piperidine-1-carboxylate intermediate1->intermediate2 2. MsCl, Et₃N product N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride intermediate2->product 3. HCl in Dioxane

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Reductive Amination to form tert-butyl 4-(methylamino)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 10 mL/g), add methylamine (2.0 M solution in THF, 1.5 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent suitable for reductive aminations, minimizing side reactions.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Sulfonylation to form tert-butyl 4-(N-methylmethylsulfonamido)piperidine-1-carboxylate

  • Dissolve the crude intermediate from Step 1 (1.0 eq) in DCM (10 mL/g).

  • Add triethylamine (Et₃N, 2.5 eq) to the solution. Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Cool the mixture to 0 °C.

  • Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Causality: Dropwise addition is crucial to control the exothermic reaction.

  • Stir at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, dilute with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the purified product from Step 2 (1.0 eq) in a minimal amount of methanol.

  • Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2-4 hours. Causality: A strong acid is required to cleave the acid-labile Boc protecting group. HCl in dioxane is convenient as the product often precipitates as the hydrochloride salt.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether or n-pentane to induce precipitation and wash the solid.

  • Filter the solid and dry under vacuum to yield N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride as a solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the compound.

Quality Control Workflow

A standard quality control workflow should be implemented to ensure the reliability of each synthesized batch.

QC_Workflow cluster_0 Batch Release QC start Synthesized Batch identity Identity Confirmation (HRMS, ¹H NMR, ¹³C NMR) start->identity purity Purity Assessment (HPLC-UV/CAD, qNMR) identity->purity residual Residual Solvent Analysis (GC-HS) purity->residual decision Pass/Fail Decision residual->decision release Batch Release decision->release Pass fail Repurification or Rejection decision->fail Fail

Caption: A typical quality control workflow for batch release.

Recommended Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Since the methanesulfonamide moiety lacks a strong UV chromophore, detection can be challenging. A method using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended. Based on a validated method for a similar compound, the following starting conditions can be employed.[10]

  • Column: C18 reverse-phase column (e.g., Atlantis C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: An isocratic mixture of water and acetonitrile. Given the compound's polarity, an ion-pairing agent like heptafluorobutyric acid (HFBA) at 0.1% may be necessary to achieve adequate retention.[10]

  • Flow Rate: 1.0 mL/min.

  • Detector: CAD or ELSD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural confirmation. Expected signals in ¹H NMR would include:

  • A singlet for the methyl group on the sulfonamide.

  • Multiplets for the piperidine ring protons.

  • A broad singlet for the N-H proton of the piperidine hydrochloride.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, providing definitive confirmation of the elemental composition.

Biological Activity and Applications

While specific biological data for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is scarce, its structural motifs are present in a variety of biologically active compounds.

HMG-CoA Reductase Inhibition

A series of compounds containing an N-methyl-N-methanesulfonylaminopyrimidinyl group have been identified as potent inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.[11] One compound from this series demonstrated inhibitory activity approximately four times more potent than lovastatin in vitro.[11] This suggests that the N-methyl-methanesulfonamide moiety can be a valuable component in the design of enzyme inhibitors.

CNS Receptor Modulation

The piperidine ring is a well-known scaffold in drugs targeting the central nervous system, including ligands for dopamine and serotonin receptors.[1] This compound serves as a key intermediate for the synthesis of such modulators.

Protein Degradation

As listed by some suppliers, this compound is a building block for protein degraders.[2] The piperidine nitrogen can be used as an attachment point for a linker connected to an E3 ligase-binding element, a crucial component of PROTACs.

Safety and Handling

Based on GHS classifications for similar compounds, N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride should be handled with care.[6][7]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7]

  • Precautionary Measures:

    • Use only in a well-ventilated area.

    • Wear protective gloves, eye protection, and face protection.[12]

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Room temperature storage is generally acceptable.[1][2]

Conclusion

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a valuable and versatile building block for medicinal chemistry and drug development. Its favorable physicochemical properties, combined with the presence of key pharmacophoric features, make it an attractive starting point for the synthesis of novel therapeutics, particularly in the areas of CNS disorders, metabolic diseases, and targeted protein degradation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to incorporate this compound into their discovery programs.

References

  • Vertex AI Search. (n.d.). Analytical Methods. Retrieved January 19, 2026.
  • PubChem. (n.d.). N-(piperidin-4-ylmethyl)methanesulfonamide. Retrieved January 19, 2026, from [Link]

  • Lead Sciences. (n.d.). N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved January 19, 2026, from [Link]

  • Takano, T., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Synthonix. (n.d.). N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. Retrieved January 19, 2026, from [Link]

  • MySkinRecipes. (n.d.). N-(Piperidin-4-yl)methanesulfonamide hydrochloride. Retrieved January 19, 2026, from [Link]

Sources

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. We will delve into its chemical identity, synthesis, analytical characterization, and its potential role as a pivotal scaffold in modern drug discovery, drawing insights from established principles and analogous structures.

Section 1: Core Chemical Identity and Physicochemical Properties

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a synthetic organic compound featuring a central piperidine ring, a common motif in pharmacologically active molecules. Its structure combines the basicity of the piperidine nitrogen with the hydrogen-bond accepting capability of the sulfonamide group, making it a versatile building block in medicinal chemistry.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number : 1148003-96-6[1][2]

The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for both chemical reactions and potential biological assays.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1148003-96-6 [1][2]
Molecular Formula C₇H₁₇ClN₂O₂S [2][3]
Molecular Weight 228.74 g/mol [2][3]
Synonyms N-Methyl-N-(4-piperidinyl)methanesulfonamide HCl N/A
Canonical SMILES CNS(=O)(=O)N1CCC(CC1)C.Cl Inferred
Form Solid (Typical) General Knowledge

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

Section 2: Synthesis and Analytical Characterization

The synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is not extensively detailed in publicly available literature, suggesting its primary role as a building block or intermediate. However, a logical and efficient synthetic route can be proposed based on fundamental organic chemistry principles.

Proposed Retrosynthetic Pathway

A plausible synthesis involves a multi-step process starting from a commercially available piperidine derivative. The key steps would include the protection of the piperidine nitrogen, introduction of the methylamino group, sulfonylation, and final deprotection/salt formation. This approach ensures regioselectivity and high yields.

G cluster_0 Conceptual Synthesis Workflow A 1. Starting Material 4-Amino-1-Boc-piperidine B 2. Reductive Amination (Formaldehyde, NaBH(OAc)₃) A->B  N-Methylation C 3. Sulfonylation (Methanesulfonyl Chloride, Base) B->C  Sulfonamide Formation D 4. Boc Deprotection & Salt Formation (HCl in Dioxane) C->D  Deprotection E Final Product N-methyl-N-(piperidin-4-yl) methanesulfonamide hydrochloride D->E  Isolation

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Conceptual Synthesis Protocol
  • N-Methylation of the Primary Amine: To a solution of 4-Amino-1-Boc-piperidine in a suitable solvent (e.g., dichloromethane), add formaldehyde followed by a reducing agent such as sodium triacetoxyborohydride. The reaction proceeds via reductive amination to selectively form the N-methylated intermediate, 1-Boc-4-(methylamino)piperidine. The use of the Boc protecting group is critical to prevent undesired reactions at the piperidine ring nitrogen.

  • Sulfonamide Formation: The intermediate from the previous step is then reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine). This reaction forms the N-methylmethanesulfonamide moiety. The base is essential to neutralize the hydrochloric acid generated during the reaction.

  • Deprotection and Hydrochloride Salt Formation: The Boc-protected sulfonamide is treated with a strong acid, typically hydrochloric acid in an anhydrous solvent like 1,4-dioxane or diethyl ether. This cleaves the Boc protecting group, yielding the free secondary amine on the piperidine ring and concurrently forming the hydrochloride salt.

  • Purification: The final product can be purified by recrystallization or chromatography to achieve high purity suitable for research and development purposes.

Analytical Characterization Protocol

Due to the compound's lack of a strong UV chromophore, standard HPLC-UV methods may be insufficient. More universal detection methods are required for accurate quantification.

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent, such as methanol or a water/acetonitrile mixture.

  • Chromatographic Method: An isocratic reversed-phase HPLC method is often suitable. For compounds lacking a UV chromophore, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are superior choices. A method analogous to one developed for 4-methanesulfonyl-piperidine could be adapted, using an ion-pairing agent like heptafluorobutyric acid (HFBA) to improve retention on a C18 column[4].

  • Mass Spectrometry (MS) Confirmation: For structural confirmation and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique. The sample would be analyzed using electrospray ionization (ESI) in positive ion mode, expecting to observe the parent ion corresponding to the free base. Gas Chromatography-Mass Spectrometry (GC/MS) can also be employed, potentially after derivatization to increase volatility[5].

Section 3: Pharmacological Potential and Postulated Mechanisms of Action

While N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride itself is not documented as a specific therapeutic agent, its structural motifs are prevalent in numerous bioactive molecules. Its value lies in its role as a versatile scaffold for building more complex drug candidates.

The Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a cornerstone in the design of agents targeting the Central Nervous System (CNS). Its saturated, flexible, and basic nature allows it to interact favorably with various receptors and transporters. For instance, derivatives of N-(1-methylpiperidin-4-yl) have been developed as potent 5-HT₂ₐ receptor inverse agonists with potential antipsychotic applications[6]. The piperidine core in such molecules often serves to orient key pharmacophoric elements for optimal receptor binding.

The Sulfonamide Group in Medicinal Chemistry

The sulfonamide functional group is a bioisostere of a carboxylic acid and can act as a hydrogen bond acceptor. It is metabolically stable and can improve the pharmacokinetic properties of a drug candidate. In some contexts, sulfonamide-containing compounds have demonstrated anti-inflammatory activity.

Postulated Mechanism of Action for Derivatives

Given the prevalence of related structures in anti-inflammatory drug discovery, it is plausible that more complex molecules built from this scaffold could modulate key inflammatory pathways. For example, novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in macrophages[7]. Their mechanism involves the modulation of the NF-κB signaling pathway, a central regulator of inflammation[7].

G cluster_1 Hypothetical Anti-Inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_p Phospho-IκBα IKK->IkBa_p Phosphorylates NFkB NF-κB (p65/p50) IkBa_p->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, iNOS) Compound Derivative of N-methyl-N-(piperidin-4-yl) methanesulfonamide Compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by a derivative.

Section 4: Applications in Drug Development

The primary application of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is as an intermediate or building block in the synthesis of new chemical entities.

  • Scaffold for Library Synthesis: Its structure presents two key points for diversification: the piperidine nitrogen and potentially the sulfonamide nitrogen (via further substitution). This makes it an ideal starting point for creating focused libraries of compounds for screening against various biological targets.

  • Role of the Methyl Group: The N-methyl group is not merely a placeholder. Introducing a methyl group is a common strategy in lead optimization to modulate potency, selectivity, and pharmacokinetic properties[8]. It can block metabolic degradation at the nitrogen, potentially increasing the compound's half-life, or provide steric bulk that fine-tunes binding to a target protein[8].

  • Intermediate for CNS and Anti-Inflammatory Agents: Based on the literature, this scaffold is particularly well-suited for developing novel CNS agents (e.g., targeting serotonin or dopamine receptors) and anti-inflammatory drugs[6][7][9].

References

  • N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. BLDpharm.
  • N-methyl-N-(piperidin-4-YL)methanesulfonamide. Synblock.
  • N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. Synthonix.
  • N-Methyl-N-(piperidin-3-yl)methanesulfonamide HCl. CymitQuimica.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • N-(Piperidin-4-yl)methanesulfonamide hydrochloride. MySkinRecipes.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.edu.
  • [Applic
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
  • Discovery of Novel 2-(piperidin-4-yl)

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An In-Depth Technical Guide to the Molecular Structure and Characterization of N-methyl-N-(piperidin-4-yl)methanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides a comprehensive overview of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, a key molecular scaffold and intermediate in modern medicinal chemistry. The document delves into its fundamental physicochemical properties, proposes a robust synthetic pathway, and outlines detailed analytical methodologies for its characterization and quality control. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights, emphasizing the rationale behind experimental choices. It explores the compound's structural significance and its potential applications in the development of novel therapeutics, particularly those targeting the central nervous system.

Introduction: The Significance of the Piperidine-Sulfonamide Scaffold

In the landscape of drug discovery, certain molecular motifs consistently emerge as privileged structures due to their favorable pharmacological and pharmacokinetic properties. The piperidine ring is a ubiquitous scaffold found in numerous approved drugs, valued for its ability to confer aqueous solubility and introduce a three-dimensional vector to interact with biological targets. When combined with a sulfonamide linker—a group known for its hydrogen bonding capabilities and metabolic stability—the resulting framework becomes a versatile platform for constructing novel therapeutic agents.

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride stands as a prime example of such a valuable building block. It is utilized as a key intermediate in the synthesis of pharmaceuticals, especially in the development of central nervous system (CNS) agents and receptor modulators.[1] The structure is particularly relevant for crafting ligands for serotonin and dopamine receptors, where the piperidine core can effectively mimic the endogenous neurotransmitter structures.[1] This guide aims to provide an authoritative, in-depth technical resource on this compound, covering its molecular architecture, synthesis, and critical analytical validation techniques.

Physicochemical Properties and Molecular Structure

The molecular identity of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is defined by its unique combination of an aliphatic heterocyclic ring, a secondary sulfonamide group, and its salt form, which enhances stability and solubility.

Molecular Structure

The structure consists of a central piperidine ring substituted at the 4-position with a methanesulfonamide group, which is further N-methylated. The piperidine nitrogen is protonated to form the hydrochloride salt.

Caption: Molecular Structure of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and regulatory documentation.

PropertyValueSource(s)
CAS Number 1148003-96-6[2]
Molecular Formula C₇H₁₇ClN₂O₂S[2]
Molecular Weight 228.74 g/mol [2]
Free Base CAS 70724-74-2[3][4]
Free Base Formula C₇H₁₆N₂O₂S[3]
Free Base Mol. Weight 192.28 g/mol [3][5]

Synthesis and Purification Strategy

A robust and scalable synthesis is critical for the reliable production of intermediates in drug development. The proposed pathway leverages a protecting group strategy to ensure regioselectivity and high yields, starting from a commercially available precursor.

Rationale for the Synthetic Pathway

The chosen synthetic route begins with N-Boc-4-piperidone. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a cornerstone of this strategy. This is because the secondary amine of the piperidine ring is more nucleophilic than the sulfonamide nitrogen. Without protection, competing side reactions during the sulfonylation step would lead to a complex mixture of products and significantly lower yields. The Boc group is stable under the basic conditions required for sulfonylation and can be cleanly removed under acidic conditions in the final step to yield the desired hydrochloride salt directly. This approach is analogous to established methods for synthesizing substituted piperidines.[6][7]

Proposed Synthetic Workflow

start N-Boc-4-piperidone step1 Step 1: Reductive Amination (Methylamine, NaBH(OAc)₃) start->step1 inter1 tert-Butyl 4-(methylamino) piperidine-1-carboxylate step1->inter1 step2 Step 2: Sulfonylation (Methanesulfonyl Chloride, TEA) inter1->step2 inter2 Protected Intermediate step2->inter2 step3 Step 3: Boc Deprotection (HCl in Dioxane) inter2->step3 end N-methyl-N-(piperidin-4-yl) methanesulfonamide hydrochloride step3->end

Caption: Proposed multi-step synthesis pathway from N-Boc-4-piperidone.

Detailed Experimental Protocol

Step 1: Reductive Amination of N-Boc-4-piperidone

  • Dissolve N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM).

  • Add methylamine (2.0 M solution in THF, 1.2 eq) and stir for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Step 2: Sulfonylation

  • Dissolve the intermediate from Step 1 (1.0 eq) in DCM and cool the solution to 0°C in an ice bath.

  • Add triethylamine (TEA, 2.0 eq) to the solution.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the protected sulfonamide intermediate.

Step 3: Boc Deprotection and Salt Formation

  • Dissolve the purified intermediate from Step 2 in a minimal amount of methanol.

  • Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2-4 hours.

  • Monitor the deprotection by LC-MS. Upon completion, a precipitate typically forms.

  • Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and wash with additional ether.

  • Dry the solid product under vacuum to yield N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride as a white or off-white solid.

Analytical Characterization and Quality Control

A multi-technique analytical approach is essential to confirm the identity, purity, and quality of the final compound. The lack of a strong UV-Vis chromophore in the molecule necessitates the use of universal detectors or mass spectrometry.

Chromatographic Analysis: HPLC-MS

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for assessing purity. However, due to the absence of a significant UV chromophore, detection with a standard UV detector is impractical. Therefore, coupling HPLC with a mass spectrometer (MS) or a charged aerosol detector (CAD) is required.[8] LC-MS provides the dual benefit of confirming the molecular weight of the analyte while quantifying its purity and any related impurities.

Analytical Workflow

prep Sample Preparation (1 mg/mL in Methanol) inject HPLC Injection (5 µL) prep->inject separate RP-HPLC Separation (C18 Column) inject->separate detect Detection (ESI-MS) separate->detect analyze Data Analysis (Purity & Mass Confirmation) detect->analyze

Sources

A Technical Guide to Elucidating the Mechanism of Action for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride: A Structural and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a chemical entity featuring a piperidine ring and a sulfonamide functional group. While this compound is available commercially, a thorough review of publicly accessible scientific literature and pharmacological databases reveals a notable absence of definitive studies on its specific mechanism of action. This guide, therefore, deviates from a descriptive summary and instead provides a proactive, methodological framework for researchers and drug development professionals. By analyzing the compound's structural motifs, we will postulate potential biological targets and outline a comprehensive, multi-tiered experimental strategy to systematically investigate, characterize, and validate its pharmacological properties. This document serves as a roadmap for initiating a research program aimed at uncovering the core mechanism of this compound.

Introduction and Structural Analysis

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a small molecule whose structure suggests potential interactions with biological systems, particularly within the central nervous system (CNS). The core structure consists of two key pharmacophores:

  • Piperidine Ring: This saturated heterocycle is a privileged scaffold in medicinal chemistry, frequently found in drugs targeting CNS receptors. Its presence suggests potential interactions with G-protein coupled receptors (GPCRs), ion channels, or transporters. A related compound, N-(Piperidin-4-yl)methanesulfonamide hydrochloride, has been described as a key intermediate in the synthesis of CNS agents, including ligands for serotonin and dopamine receptors[1]. This provides a logical starting point for investigation.

  • N-methyl Methanesulfonamide Group: The sulfonamide group is a versatile functional group known for its ability to act as a hydrogen bond donor and acceptor, contributing to target binding affinity. It is a common feature in a wide array of therapeutics, including carbonic anhydrase inhibitors, diuretics, and anticonvulsants. The N-methylation may influence potency, selectivity, and pharmacokinetic properties compared to its secondary amine analog.

Given the lack of direct evidence, this guide will proceed by proposing testable hypotheses based on these structural features. The following sections outline the experimental workflows required to move from hypothesis to validated mechanism.

Postulated Mechanisms and Tier 1 Investigation: Target Identification

Based on its structure, the compound could plausibly act as a modulator of several target classes. The primary directive is to identify its principal biological target(s). A broad-based screening approach is the most efficient initial step.

Hypothesis 1: The compound is a ligand for monoamine GPCRs.

The piperidine moiety is prevalent in ligands for serotonergic (5-HT), dopaminergic (D), and adrenergic (α, β) receptors.

Hypothesis 2: The compound interacts with ion channels.

Piperidine-containing compounds are known to modulate various ion channels, including sodium, potassium, and calcium channels.

Hypothesis 3: The compound inhibits key CNS enzymes.

The sulfonamide group is a classic pharmacophore for enzyme inhibition (e.g., carbonic anhydrase).

Experimental Protocol: Broad-Based Radioligand Binding and Enzyme Inhibition Screening

A commercially available broad-panel screening service (e.g., Eurofins SafetyScreen, DiscoverX PathHunter) is the most efficient method for initial target identification.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride in a suitable solvent (e.g., DMSO or water).

  • Assay Execution: Submit the compound for screening against a panel of at least 40-50 common CNS targets, including GPCRs, ion channels, and enzymes. The standard screening concentration is typically 10 µM.

  • Data Analysis: The primary output will be the percent inhibition or stimulation for each target. A common threshold for a "hit" is >50% inhibition at 10 µM.

Self-Validation and Interpretation:

  • A "clean" result with no significant hits suggests the compound may have a novel target not included in the panel, or it may act via a non-ligand-based mechanism.

  • Multiple hits require follow-up with dose-response curves to determine potency (Ki or IC50) and selectivity. A selective compound will show high potency at one target with significantly lower potency (>100-fold) at others.

The workflow for this initial screening phase is visualized below.

G cluster_0 Tier 1: Target Identification Compound N-methyl-N-(piperidin-4-yl) methanesulfonamide HCl Stock Screen Broad-Panel Screening (GPCRs, Ion Channels, Enzymes) [10 µM] Compound->Screen Analysis Data Analysis (% Inhibition > 50%?) Screen->Analysis NoHit No Significant Hits (Consider Novel Targets) Analysis->NoHit No Hit Significant Hit(s) Identified Analysis->Hit Yes G cluster_1 Tier 2: Hit Validation & Functional Assay Hit Hypothetical Hit: 5-HT2A Receptor Binding Saturation Binding Assay ([³H]-ketanserin) Determines Kd Hit->Binding Functional Functional Assay (e.g., Calcium Flux) Determines EC50/IC50 Hit->Functional Mode Determine Mode of Action Functional->Mode Agonist Agonist Mode->Agonist Antagonist Antagonist Mode->Antagonist Inverse Inverse Agonist Mode->Inverse

Caption: Tier 2 workflow for validating a target hit.

Data Summary and Interpretation

All quantitative data should be systematically tabulated to build a comprehensive profile of the compound.

ParameterAssay TypeResult (Hypothetical)Interpretation
Binding Affinity (Ki) Radioligand Competition75 nMModerate to high affinity for the 5-HT2A receptor.
Functional Potency (IC50) Calcium Flux (Antagonist Mode)150 nMFunctional antagonism consistent with binding affinity.
Mode of Action Functional AssayCompetitive AntagonistThe compound likely binds to the same site as the endogenous ligand.
Selectivity Broad Panel Screen>100-fold vs. other targetsHighly selective for the 5-HT2A receptor.

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to elucidate the mechanism of action for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, a compound with no established pharmacology in the public domain. The proposed workflow, beginning with broad-based screening and progressing to detailed functional characterization, represents a robust and scientifically rigorous pathway to defining its biological activity.

Should the hypothetical results hold (i.e., a selective 5-HT2A antagonist), future research would focus on:

  • In vivo Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile.

  • In vivo Pharmacodynamics: Assessing target engagement and efficacy in relevant animal models (e.g., models of psychosis or sleep disorders for a 5-HT2A antagonist).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and pharmacokinetic properties.

This framework provides the necessary scientific and logical foundation for any research team to confidently begin the process of drug discovery and development with this compound.

References

Note: As no direct publications on the mechanism of action for the specific topic compound were found, this reference list includes sources for related compounds and methodologies mentioned in the guide.

  • MySkinRecipes. N-(Piperidin-4-yl)methanesulfonamide hydrochloride. Source: MySkinRecipes Commercial Listing. URL: [Link] [1]2. PubChem. N-(piperidin-4-ylmethyl)methanesulfonamide. Source: National Center for Biotechnology Information. URL: [Link] [2]3. Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of... a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Source: Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8. URL: [Link] [3]4. Takano, Y., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine... a Novel Series of HMG-CoA Reductase Inhibitors. Source: Bioorganic & Medicinal Chemistry, 5(2), 437-44. URL: [Link]

Sources

An In-depth Technical Guide to the Solubility Profiling of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, a key parameter for its development as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that profoundly influences its biopharmaceutical behavior. For N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, understanding its solubility is paramount for formulation design, predicting oral bioavailability, and ensuring consistent performance of the final drug product. The presence of a piperidine ring and a methanesulfonamide group suggests a molecule with specific polarity and hydrogen bonding characteristics that will dictate its interaction with various solvent systems. As a hydrochloride salt, enhanced aqueous solubility is anticipated compared to its free base form.

This guide will elucidate the methodologies for determining both kinetic and thermodynamic solubility, providing a robust protocol for generating a comprehensive solubility profile.

Physicochemical Properties of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

A foundational understanding of the molecule's properties is essential for designing relevant solubility studies.

PropertyValueSource
CAS Number 1148003-96-6[1][2]
Molecular Formula C₇H₁₇ClN₂O₂S[1]
Molecular Weight 228.74 g/mol [1][3]
Purity Typically ≥97%[1]

The structure contains a basic piperidine nitrogen, which is protonated in the hydrochloride salt form, and a sulfonamide group, both of which can participate in hydrogen bonding. The overall polarity and crystal lattice energy of the solid form will be the primary determinants of its solubility.

Experimental Determination of Solubility

A multi-faceted approach to solubility determination is recommended, encompassing both early-stage kinetic screening and later-stage equilibrium measurements.

Kinetic Solubility Determination

Kinetic solubility provides a rapid assessment of how quickly a compound dissolves and precipitates in an aqueous buffer, often from a DMSO stock solution. This high-throughput method is invaluable for early discovery phases to rank compounds and identify potential solubility liabilities.[4]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 1. Prepare 10 mM Stock Solution in DMSO serial_dil 2. Serial Dilution in 96-well plate stock->serial_dil add_buffer 3. Add Aqueous Buffer (e.g., PBS, pH 7.4) serial_dil->add_buffer incubate 4. Incubate (e.g., 2h at RT with shaking) add_buffer->incubate detect 5. Detect Precipitation (Nephelometry or Turbidimetry) incubate->detect determine 6. Determine Lowest Concentration with Precipitation detect->determine

Caption: Workflow for Kinetic Solubility Determination.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: To each well, add a fixed volume of phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should ideally be kept below 2%.

  • Incubation: Seal the plate and incubate at room temperature (approximately 25°C) for 2 hours with gentle shaking.

  • Precipitation Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank (buffer with the same DMSO concentration).

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the "gold standard" for solubility measurement, crucial for regulatory submissions and formulation development.[5] This method involves suspending an excess of the solid compound in the solvent of interest until equilibrium is reached.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prepare_suspension 1. Prepare Suspension (Excess solid in solvent) equilibrate 2. Equilibrate (e.g., 24-48h at constant temp.) prepare_suspension->equilibrate sample_prep 3. Sample Collection & Filtration (0.22 µm filter) equilibrate->sample_prep quantify 4. Quantify Concentration (e.g., HPLC-UV) sample_prep->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

  • Suspension Preparation: Add an excess amount of solid N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400). The presence of solid material should be visually confirmed.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. It is crucial to ensure that equilibrium has been reached; this can be confirmed by taking measurements at multiple time points (e.g., 24, 36, and 48 hours) and observing no significant change in concentration.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved solid particles.

  • Quantification: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

Expected Solubility Behavior and Influencing Factors

For N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, several factors will influence its solubility:

  • pH: As a hydrochloride salt of a basic compound, the solubility is expected to be pH-dependent. At low pH (e.g., in simulated gastric fluid), the piperidine nitrogen will be fully protonated, leading to higher aqueous solubility. As the pH increases towards and above the pKa of the piperidine moiety, the free base form will predominate, which is likely to be less soluble.

  • Co-solvents: In pharmaceutical formulations, co-solvents are often used to enhance the solubility of poorly soluble drugs. The solubility of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride should be evaluated in binary solvent systems (e.g., water-ethanol, water-propylene glycol) to inform liquid formulation development.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[6] This should be confirmed experimentally, for instance, at both room temperature (25°C) and physiological temperature (37°C).

Data Presentation and Interpretation

All solubility data should be meticulously documented and presented in a clear, tabular format.

Table 1: Illustrative Thermodynamic Solubility Data for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride at 25°C

Solvent SystempHApproximate Solubility (mg/mL)
0.1 N HCl1.2> 50
Acetate Buffer4.525 - 50
Phosphate Buffer6.85 - 10
Phosphate-Buffered Saline (PBS)7.41 - 5
Deionized Water~7.01 - 5
EthanolN/A10 - 20
Propylene GlycolN/A> 50

Note: The data in this table is illustrative and should be determined experimentally.

Conclusion

A thorough understanding of the solubility of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a cornerstone of its successful development. The protocols outlined in this guide provide a robust framework for generating high-quality kinetic and thermodynamic solubility data. This information is critical for guiding formulation strategies, supporting biopharmaceutical classification, and ultimately, ensuring the development of a safe and efficacious medicinal product.

References

  • An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate. Benchchem.
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
  • N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride. Echemi.
  • N-(piperidin-4-ylmethyl)methanesulfonamide. PubChem.
  • N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride. Lead Sciences.
  • N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. LabSolu.
  • N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. ChemicalBook.
  • 1148003-96-6|N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. BLDpharm.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • N-methyl-piperidine. Sigma-Aldrich.
  • N-Methyl-N-(piperidin-3-yl)methanesulfonamide HCl. CymitQuimica.
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. PubMed.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • 1206969-86-9|N-MEthyl-n-(1-methylpiperidin-4-yl)piperidine-4-sulfonamide. BLDpharm.
  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. NIH.

Sources

An In-Depth Technical Guide to the Spectral Analysis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected spectral data for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, a compound of interest in pharmaceutical research. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of NMR and mass spectrometry, along with data from analogous structures, to present a detailed theoretical framework for its characterization.

Molecular Structure and its Influence on Spectral Features

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride possesses a unique combination of functional groups that give rise to a distinct spectral fingerprint. The core structure consists of a piperidine ring N-substituted with a methyl group and bearing a methanesulfonamide moiety at the 4-position. The hydrochloride salt form will influence the protonation state and, consequently, the chemical shifts observed in NMR spectroscopy.

Key Structural Features:

  • Piperidine Ring: A saturated six-membered heterocycle, expected to adopt a chair conformation. The protons on this ring will exhibit characteristic axial and equatorial signals.

  • N-Methyl Group (Piperidine): A methyl group directly attached to the piperidine nitrogen.

  • Methanesulfonamide Group: Comprising a methyl group attached to a sulfonyl group, which is in turn bonded to the nitrogen of the former 4-aminopiperidine.

  • Hydrochloride Salt: The presence of HCl will lead to protonation of the most basic nitrogen atom, which is the piperidine nitrogen.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables outline the predicted chemical shifts (δ) for the proton and carbon nuclei of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride in a typical deuterated solvent such as DMSO-d₆. These predictions are based on the analysis of similar structures and established NMR chemical shift increments.

Table 1: Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Notes
Piperidine-H (axial, C2/C6)~3.4 - 3.6d2H~12-14Deshielded due to adjacent protonated nitrogen.
Piperidine-H (equatorial, C2/C6)~3.0 - 3.2d2H~12-14
Piperidine-H (C4)~3.8 - 4.0m1HDeshielded by the sulfonamide group.
Piperidine-H (axial, C3/C5)~1.8 - 2.0m2H
Piperidine-H (equatorial, C3/C5)~2.1 - 2.3m2H
N-CH₃ (Piperidine)~2.8 - 3.0s3HSinglet, deshielded by the adjacent positive charge.
SO₂-CH₃~2.9 - 3.1s3HSinglet.
NH (Piperidine, as NH₂⁺)~9.0 - 10.0br s1HBroad singlet due to proton exchange.
NH (Sulfonamide)~7.5 - 8.5d1HExpected to show coupling to the C4 proton.
Table 2: Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (ppm)Notes
Piperidine-C2/C6~50 - 55Affected by the protonated nitrogen.
Piperidine-C3/C5~28 - 33
Piperidine-C4~55 - 60Directly attached to the sulfonamide nitrogen.
N-CH₃ (Piperidine)~42 - 47
SO₂-CH₃~38 - 43

Interpretation of Predicted NMR Spectra

A thorough analysis of the predicted ¹H and ¹³C NMR spectra allows for the unambiguous structural confirmation of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

¹H NMR Spectrum Analysis:

The downfield region will be characterized by the broad singlet of the protonated piperidine nitrogen and the doublet of the sulfonamide proton. The piperidine ring protons will exhibit complex splitting patterns. The protons on C2 and C6, adjacent to the protonated nitrogen, are expected to be the most deshielded of the ring protons and will appear as distinct axial and equatorial signals, likely as doublets. The proton at C4, attached to the carbon bearing the sulfonamide group, will also be shifted downfield and will likely appear as a multiplet. The remaining piperidine protons on C3 and C5 will resonate in the more upfield aliphatic region. The two methyl groups, one on the piperidine nitrogen and one on the sulfonyl group, are expected to appear as sharp singlets.

¹³C NMR Spectrum Analysis:

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the piperidine ring and the two methyl groups. The carbons of the piperidine ring (C2, C6, and C4) directly attached to nitrogen atoms will be the most deshielded. The N-methyl carbon and the sulfonyl methyl carbon will appear at characteristic chemical shifts.

Mass Spectrometry: Fragmentation Analysis

Electrospray ionization (ESI) in positive ion mode is the preferred method for the mass spectrometric analysis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 193.1, corresponding to the free base form.

Table 3: Predicted ESI-MS Fragmentation
m/z (Predicted)Proposed FragmentNotes
193.1[M+H]⁺Protonated molecule (free base).
114.1[M+H - SO₂CH₃]⁺Loss of the methanesulfonyl group.
97.1[Piperidine ring fragment]⁺Cleavage of the piperidine ring.
79.0[SO₂CH₃]⁺Methanesulfonyl cation.
Fragmentation Pathway:

The fragmentation of the protonated molecule is expected to initiate from the protonated piperidine nitrogen. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the S-C bond[1]. For piperidine derivatives, ring opening and fragmentation are also characteristic[2].

M_H [M+H]⁺ (m/z 193.1) frag1 [M+H - SO₂CH₃]⁺ (m/z 114.1) M_H->frag1 Loss of SO₂CH₃ frag2 Piperidine ring fragment (m/z 97.1) M_H->frag2 Ring Cleavage frag3 [SO₂CH₃]⁺ (m/z 79.0) M_H->frag3 S-N Cleavage start Start: N-methyl-4-aminopiperidine step1 Dissolve in DCM with Triethylamine start->step1 step2 Cool to 0 °C step1->step2 step3 Add Methanesulfonyl Chloride step2->step3 step4 Stir at Room Temperature step3->step4 step5 Work-up (Wash and Dry) step4->step5 step6 Purification (Chromatography) step5->step6 step7 Salt Formation (HCl) step6->step7 end Final Product: N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride step7->end

Sources

An In-Depth Technical Guide to the Safe Handling of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting. The information herein is based on the known hazards of structurally related piperidine and sulfonamide derivatives, providing a robust framework for risk mitigation in the absence of a complete, formally published Safety Data Sheet (SDS) for this specific compound.

Compound Profile and Hazard Identification

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a chemical intermediate likely utilized in the synthesis of more complex molecules in drug discovery and development. Its structure, featuring a piperidine ring and a methanesulfonamide group, suggests a specific hazard profile that must be respected to ensure personnel safety.

1.1. Inferred Hazard Classification

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1]

Based on these classifications, the compound should be handled with the appropriate precautions to avoid ingestion, skin and eye contact, and inhalation of dust or aerosols.

1.2. Physical and Chemical Properties

Specific physical and chemical data for this compound are limited. The table below summarizes available information.

PropertyValueSource
Molecular Formula C₇H₁₇ClN₂O₂S
Molecular Weight 228.74 g/mol
CAS Number 1148003-96-6
Appearance Assumed to be a solid at room temperature.General Knowledge
Solubility Expected to be soluble in water and polar organic solvents.General Knowledge
Storage Temperature Room temperature, in a dry, well-ventilated area.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is paramount when handling N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).

2.1. Engineering Controls

The primary engineering control for handling this and similarly hazardous compounds is a properly functioning chemical fume hood. All weighing, transferring, and dissolution of the solid compound should be performed within the fume hood to minimize the risk of inhalation.

2.2. Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical. The following PPE is mandatory when handling N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn. Gloves should be inspected for any signs of degradation or perforation before use and changed regularly, especially if contamination is suspected.

  • Body Protection: A flame-retardant lab coat should be worn and kept fully fastened. For larger quantities or procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a risk of generating significant amounts of dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is fundamental to maintaining a safe laboratory environment.

3.1. Handling Procedures

  • Preparation: Before handling the compound, ensure that the work area within the chemical fume hood is clean and uncluttered. All necessary equipment and reagents should be readily accessible.

  • Weighing and Transfer: Use a dedicated spatula and weighing vessel. Handle the solid material gently to avoid creating dust. If any material is spilled, it should be cleaned up immediately following the spill response procedures outlined in Section 5.

  • Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, the vessel should be cooled in an ice bath.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Hands should be washed thoroughly with soap and water after handling the compound, even if gloves were worn.

3.2. Storage Requirements

  • Container: Store the compound in its original, tightly sealed container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.

  • Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases. While specific incompatibility data for this compound is not available, these general classes of chemicals should be considered reactive with piperidine derivatives.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receipt Receipt of Compound Inspect Inspect Container Receipt->Inspect Check for damage ReviewSDS Review SDS/Safety Info Inspect->ReviewSDS Verify identity DonPPE Don Appropriate PPE ReviewSDS->DonPPE Understand hazards Weigh Weigh Solid DonPPE->Weigh Enter controlled area Transfer Transfer to Reaction Vessel Weigh->Transfer Dissolve Dissolve in Solvent Transfer->Dissolve React Perform Reaction Dissolve->React Decontaminate Decontaminate Glassware React->Decontaminate Post-reaction Waste Segregate Waste Decontaminate->Waste Dispose Dispose via Licensed Contractor Waste->Dispose DoffPPE Doff PPE Correctly Dispose->DoffPPE End of task

Caption: Logical workflow for the safe handling of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

5.1. Spills

  • Small Spills: For small spills of the solid material within a fume hood, carefully sweep up the material with a dustpan and brush and place it in a sealed container for disposal. The area should then be decontaminated with an appropriate solvent and wiped clean.

  • Large Spills: In the event of a large spill, evacuate the immediate area and prevent entry. If the spill is outside of a fume hood, ensure the area is well-ventilated. Wear appropriate PPE, including respiratory protection, and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for disposal.

5.2. First Aid Measures

  • Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

All waste containing N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, including contaminated consumables and excess material, should be considered hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Disposal: Dispose of chemical waste through a licensed and reputable hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

While N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a valuable compound in research and development, its potential hazards necessitate a cautious and well-informed approach to its handling. By understanding the inferred risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and disposal, researchers can work with this compound safely and effectively. The principles of causality in experimental choices are clear: the structural alerts within the molecule dictate the need for stringent containment and personal protection to prevent adverse health effects. This self-validating system of protocols ensures that each step, from receipt to disposal, is conducted with the highest regard for safety.

References

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The Strategic Utility of N-methyl-N-(piperidin-4-yl)methanesulfonamide Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold for CNS-Targeted Therapeutics

In the landscape of medicinal chemistry, the piperidine moiety stands as a cornerstone, embedded in the architecture of numerous approved pharmaceuticals. Its conformational flexibility and ability to engage in crucial interactions with biological targets make it a "privileged scaffold." Within this class of compounds, N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride has emerged as a particularly valuable synthetic building block. Its strategic combination of a methylated piperidine for modulating basicity and receptor engagement, and a sulfonamide group for hydrogen bonding and metabolic stability, offers a compelling platform for the design of novel therapeutics, especially those targeting the central nervous system (CNS).

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. It is intended to serve as a practical resource for researchers engaged in the design and development of next-generation pharmaceuticals, offering insights into the causality behind experimental choices and providing robust, validated protocols.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design. The key attributes of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₇ClN₂O₂S
Molecular Weight 228.74 g/mol
CAS Number 1148003-96-6
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and polar organic solventsGeneral knowledge

The hydrochloride salt form enhances the aqueous solubility of the molecule, which is a desirable property for a synthetic intermediate and can be beneficial for the pharmacokinetic profile of the final drug substance. The N-methyl group on the piperidine ring increases the basicity of the nitrogen atom compared to a secondary amine, which can influence its interaction with acidic residues in a protein binding pocket. The methanesulfonamide moiety is a versatile functional group that can act as a hydrogen bond donor and acceptor, contributing to target affinity.

Synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride: A Step-by-Step Protocol

The synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride can be approached through a multi-step sequence, typically starting from commercially available piperidine derivatives. The following protocol is a representative and robust method.

Overall Synthetic Scheme

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Sulfonylation cluster_2 Step 3: Boc Deprotection and Salt Formation A N-Boc-4-aminopiperidine B tert-butyl methyl(piperidin-4-yl)carbamate A->B Formaldehyde, Sodium triacetoxyborohydride C tert-butyl methyl(N-(methylsulfonyl)piperidin-4-yl)carbamate B->C Methanesulfonyl chloride, Triethylamine D N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride C->D HCl in Dioxane

Caption: Synthetic workflow for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

Experimental Protocol

Step 1: Synthesis of tert-butyl methyl(piperidin-4-yl)carbamate

  • To a solution of N-Boc-4-aminopiperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add aqueous formaldehyde (1.1 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature is maintained below 30°C.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl methyl(piperidin-4-yl)carbamate, which can often be used in the next step without further purification.

Causality: Reductive amination is a reliable method for the N-methylation of primary amines. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent that can be used in the presence of other functional groups.

Step 2: Synthesis of tert-butyl methyl(N-(methylsulfonyl)piperidin-4-yl)carbamate

  • Dissolve tert-butyl methyl(piperidin-4-yl)carbamate (1 equivalent) in DCM and cool the solution to 0°C.

  • Add triethylamine (1.5 equivalents) as a base.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the residue by column chromatography on silica gel to afford pure tert-butyl methyl(N-(methylsulfonyl)piperidin-4-yl)carbamate.

Causality: The sulfonylation of the secondary amine is a standard transformation. Triethylamine is used to neutralize the hydrochloric acid generated during the reaction. Performing the reaction at low temperature helps to control the exothermicity of the reaction.

Step 3: Synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

  • Dissolve the purified product from Step 2 in a minimal amount of a suitable solvent like dioxane or methanol.

  • Add a solution of hydrochloric acid in dioxane (e.g., 4M solution, 5-10 equivalents) at room temperature.

  • Stir the mixture for 2-4 hours. The product will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether or the reaction solvent.

  • Dry the solid under vacuum to yield N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride as a stable salt.

Causality: The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions. The use of HCl in dioxane is a common and effective method for this deprotection, and it directly affords the desired hydrochloride salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized building block. The following techniques are routinely employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the N-methyl group, the methanesulfonyl group, and the piperidine ring protons. The integration of these signals should be consistent with the structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
LC-MS A single major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺.
HPLC A high-purity peak when analyzed using a suitable method, typically with UV detection.

A supplier, BLDpharm, indicates the availability of NMR, HPLC, and LC-MS data for this compound, which can serve as a reference.[1]

Application in Drug Discovery: A Gateway to Novel CNS Therapeutics

The N-methyl-N-(piperidin-4-yl)methanesulfonamide scaffold is particularly relevant in the development of drugs targeting the central nervous system.[2] The structural features of this building block make it an excellent starting point for the synthesis of ligands for various G-protein coupled receptors (GPCRs), ion channels, and transporters.

Case Study: The 5-HT₂A Receptor and Antipsychotic Drug Design

A prominent application of piperidine-containing compounds is in the development of antipsychotic agents. Many atypical antipsychotics exhibit antagonist or inverse agonist activity at the serotonin 2A (5-HT₂A) receptor. The overstimulation of this receptor is implicated in the positive symptoms of schizophrenia and psychosis in other neurological disorders like Parkinson's disease.

The drug pimavanserin (Nuplazid) , an inverse agonist of the 5-HT₂A receptor, is approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[2][3] While pimavanserin itself is a urea derivative, its core structure features the N-methyl-piperidin-4-yl moiety, highlighting the importance of this scaffold in achieving high affinity and selectivity for the 5-HT₂A receptor.[2][3]

Mechanism of Action: 5-HT₂A Receptor Inverse Agonism

The 5-HT₂A receptor is a Gq/11-coupled GPCR. In its basal state, it can exhibit some level of constitutive activity. Inverse agonists, such as pimavanserin, not only block the binding of the endogenous agonist serotonin but also reduce this basal activity. This leads to a downstream dampening of the phospholipase C (PLC) signaling cascade, resulting in decreased production of inositol triphosphate (IP₃) and diacylglycerol (DAG), and consequently, a reduction in intracellular calcium mobilization and protein kinase C (PKC) activation.

5HT2A_Pathway cluster_agonist Agonist-Mediated Signaling cluster_inverse_agonist Inverse Agonist Action serotonin Serotonin receptor_active 5-HT2A Receptor (Active State) serotonin->receptor_active gq_active Gq/11 (Active) receptor_active->gq_active plc_active PLC (Active) gq_active->plc_active ip3 IP3 plc_active->ip3 hydrolyzes dag DAG plc_active->dag hydrolyzes pip2 PIP2 pip2->ip3 pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc cellular_response_agonist Neuronal Excitation ca2->cellular_response_agonist pkc->cellular_response_agonist inverse_agonist Derivative of N-methyl-N-(piperidin-4-yl) methanesulfonamide receptor_inactive 5-HT2A Receptor (Inactive State) inverse_agonist->receptor_inactive stabilizes gq_inactive Gq/11 (Inactive) receptor_inactive->gq_inactive cellular_response_inverse_agonist Reduced Neuronal Excitability gq_inactive->cellular_response_inverse_agonist leads to

Caption: Simplified signaling pathway of the 5-HT₂A receptor and the mechanism of inverse agonism.

By utilizing N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, medicinal chemists can synthesize libraries of compounds to explore the structure-activity relationships (SAR) for 5-HT₂A receptor modulation. The sulfonamide moiety can be elaborated with various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion: A Versatile Tool for Future Drug Discovery

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is more than just a chemical intermediate; it is a strategic tool for the rational design of novel therapeutics. Its well-defined structure, accessible synthesis, and proven relevance in the development of CNS-active compounds make it an invaluable asset for drug discovery programs. As our understanding of the molecular basis of neurological and psychiatric disorders deepens, the demand for versatile and "drug-like" building blocks will continue to grow. N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is well-positioned to meet this demand and contribute to the development of safer and more effective medicines for a range of challenging diseases.

References

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An In-Depth Technical Guide to N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the evaluation of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride as a potential therapeutic agent for central nervous system (CNS) disorders. The piperidine scaffold is a privileged structure in CNS drug discovery, known to interact with a multitude of neuronal targets.[1][2] The incorporation of a methanesulfonamide moiety introduces a versatile functional group that can modulate physicochemical properties and engage in key interactions with biological targets.[3][4] This document outlines a strategic, multi-faceted approach to elucidating the therapeutic potential of this compound, from its fundamental synthesis and characterization to rigorous preclinical assessment. We will delve into predictive modeling for CNS bioavailability, a suite of in vitro assays to determine its pharmacological profile, and a selection of in vivo models to assess its efficacy in the context of specific CNS pathologies. This guide is intended for researchers, medicinal chemists, and pharmacologists dedicated to the advancement of novel CNS therapeutics.

Introduction: The Rationale for Piperidine-Based CNS Drug Candidates

The piperidine ring is a ubiquitous structural motif in a vast array of FDA-approved drugs and clinical candidates targeting the CNS.[2][5] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to achieve desired potency, selectivity, and pharmacokinetic properties. Piperidine derivatives have been successfully developed as analgesics, antipsychotics, antidepressants, and treatments for neurodegenerative diseases.[5][6] The nitrogen atom within the piperidine ring is typically protonated at physiological pH, allowing for crucial ionic interactions with receptor active sites.

The subject of this guide, N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, combines this privileged piperidine core with a methanesulfonamide group. The sulfonamide functional group is a key component in numerous therapeutic agents, valued for its ability to act as a hydrogen bond donor and acceptor, and to serve as a stable, non-hydrolyzable mimic of other functional groups.[3][4] The N-methylation of the sulfonamide may further refine its binding characteristics and lipophilicity. The hydrochloride salt form is commonly employed to enhance the aqueous solubility and stability of amine-containing compounds.

This guide will navigate the critical path of evaluating this molecule, beginning with its chemical synthesis and a predictive assessment of its ability to cross the blood-brain barrier (BBB).

Synthesis and Physicochemical Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned commencing from commercially available 4-amino-1-Boc-piperidine. The following multi-step synthesis is proposed:

  • Sulfonylation: Reaction of 4-amino-1-Boc-piperidine with methanesulfonyl chloride in the presence of a non-nucleophilic base such as triethylamine or diisopropylethylamine in an aprotic solvent like dichloromethane. This will yield tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate.

  • N-Methylation: The sulfonamide nitrogen can be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride in a polar aprotic solvent like dimethylformamide. This step would produce tert-butyl 4-(N-methylmethylsulfonamido)piperidine-1-carboxylate.

  • Boc-Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions, typically with trifluoroacetic acid in dichloromethane or hydrochloric acid in an organic solvent like dioxane or methanol, to yield N-methyl-N-(piperidin-4-yl)methanesulfonamide.

  • Salt Formation: Treatment of the free base with a solution of hydrogen chloride in a suitable solvent such as diethyl ether or isopropanol will precipitate the desired N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride salt.

Physicochemical Properties and Blood-Brain Barrier (BBB) Prediction

A critical hurdle for any CNS drug candidate is its ability to penetrate the blood-brain barrier.[7] Early in silico prediction of BBB permeability can guide the decision-making process. Key physicochemical parameters that influence BBB penetration include:

  • Molecular Weight (MW): Generally, CNS drugs have a lower molecular weight, ideally below 450 Da.

  • Lipophilicity (logP): An optimal logP range for BBB penetration is typically between 1 and 3.

  • Topological Polar Surface Area (TPSA): A TPSA of less than 90 Ų is often associated with good BBB permeability.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A lower number of hydrogen bond donors (e.g., ≤ 3) and acceptors (e.g., ≤ 7) is favorable.

Table 1: Predicted Physicochemical Properties of N-methyl-N-(piperidin-4-yl)methanesulfonamide

Property Predicted Value Implication for BBB Penetration
Molecular Weight (free base) ~192.28 g/mol Favorable
cLogP ~0.5 - 1.5 Favorable
TPSA ~50 - 60 Ų Favorable
Hydrogen Bond Donors 1 Favorable
Hydrogen Bond Acceptors 3 Favorable

| Rotatable Bonds | 3 | Favorable |

Note: These values are estimations based on the chemical structure and may vary depending on the prediction software used. Experimental determination is necessary for confirmation.

Based on these predicted properties, N-methyl-N-(piperidin-4-yl)methanesulfonamide exhibits a promising profile for CNS penetration.

Pharmacological Profiling: In Vitro Evaluation

The in vitro pharmacological evaluation aims to identify the molecular targets of the compound and characterize its functional activity. Given the novelty of the compound, a broad screening approach followed by more focused assays is recommended.

Initial Target Screening

A comprehensive screen against a panel of CNS-relevant targets is the first step. This typically includes:

  • Receptor Binding Assays: A broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. Given the piperidine scaffold, particular attention should be paid to dopaminergic, serotonergic, adrenergic, muscarinic, and opioid receptors.[6][8][9]

  • Enzyme Inhibition Assays: A panel of enzymes relevant to CNS function, such as monoamine oxidase (MAO-A and MAO-B), acetylcholinesterase, and various kinases.

Functional Assays for GPCR Targets

Should the initial binding assays reveal significant affinity for one or more GPCRs, subsequent functional assays are crucial to determine the nature of the interaction (agonist, antagonist, or inverse agonist).[10][11]

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

  • Cell Culture: Culture a stable cell line expressing the GPCR of interest (e.g., HEK293 or CHO cells) in appropriate media.

  • Cell Plating: Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Agonist Mode: Add varying concentrations of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride to the cells.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a known agonist for the receptor.

  • cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the concentration-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).

Experimental Protocol: Calcium Flux Assay for Gq-Coupled Receptors

  • Cell Culture and Plating: As described for the cAMP assay.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Use a fluorescence plate reader with an injection system to add varying concentrations of the test compound (for agonist testing) or the test compound followed by a known agonist (for antagonist testing).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.

  • Data Analysis: Analyze the peak fluorescence response to generate concentration-response curves and determine EC50 or IC50 values.

GPCR_Signaling_Assays cluster_Gs Gs-Coupled Receptor cluster_Gi Gi-Coupled Receptor cluster_Gq Gq-Coupled Receptor Gs_Receptor Gs Receptor Gs_AC Adenylate Cyclase Gs_Receptor->Gs_AC Activates Gs_cAMP cAMP Production Gs_AC->Gs_cAMP Generates Gs_Assay cAMP Assay (HTRF, Luminescence) Gs_cAMP->Gs_Assay Gi_Receptor Gi Receptor Gi_AC Adenylate Cyclase Gi_Receptor->Gi_AC Inhibits Gi_cAMP cAMP Inhibition Gi_AC->Gi_cAMP Gi_Assay cAMP Assay (HTRF, Luminescence) Gi_cAMP->Gi_Assay Gq_Receptor Gq Receptor Gq_PLC Phospholipase C Gq_Receptor->Gq_PLC Activates Gq_IP3 IP3 / DAG Gq_PLC->Gq_IP3 Generates Gq_Ca Calcium Release Gq_IP3->Gq_Ca Induces Gq_Assay Calcium Flux Assay (Fluorescence) Gq_Ca->Gq_Assay Test_Compound N-methyl-N-(piperidin-4-yl) methanesulfonamide HCl Test_Compound->Gs_Receptor Test_Compound->Gi_Receptor Test_Compound->Gq_Receptor In_Vivo_Model_Selection cluster_Neurodegenerative Neurodegenerative Disorders cluster_Psychiatric Psychiatric Disorders In_Vitro_Profile In Vitro Pharmacological Profile AD_Models Alzheimer's Disease Models (e.g., APP/PS1, 5xFAD) In_Vitro_Profile->AD_Models Activity at 5-HT, AChR targets PD_Models Parkinson's Disease Models (e.g., 6-OHDA, MPTP) In_Vitro_Profile->PD_Models Activity at Dopamine targets Anxiety_Models Anxiety Models (e.g., Elevated Plus Maze) In_Vitro_Profile->Anxiety_Models Activity at 5-HT, GABA targets Depression_Models Depression Models (e.g., Forced Swim Test) In_Vitro_Profile->Depression_Models Activity at 5-HT, NE targets

Caption: Logic for in vivo model selection based on in vitro data.

Translational Biomarkers: Electroencephalography (EEG)

Quantitative electroencephalography (qEEG) is a powerful translational tool that can bridge preclinical findings and clinical outcomes. [12][13][14][15][16]EEG recordings in rodents can assess a compound's effects on brain activity, providing insights into its mechanism of action and potential therapeutic efficacy. [14][16]EEG can be used to:

  • Confirm CNS target engagement. [14]* Assess pro-convulsant or sedative properties.

  • Identify EEG signatures that may be predictive of efficacy in specific disorders (e.g., changes in gamma oscillations in models of schizophrenia). [12]

Lead Optimization and Future Directions

The data gathered from the comprehensive evaluation outlined in this guide will form the basis for a " go/no-go " decision and potential lead optimization. Should N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride demonstrate a promising profile, further studies would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to improve potency, selectivity, and pharmacokinetic properties.

  • ADME/Tox Studies: A full panel of absorption, distribution, metabolism, excretion, and toxicology studies to assess the drug-like properties and safety profile of the compound.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a clear relationship between drug exposure and the desired pharmacological effect.

Conclusion

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride represents a compound of interest for CNS drug discovery, built upon a privileged piperidine scaffold and incorporating a versatile methanesulfonamide moiety. Its predicted physicochemical properties suggest a favorable profile for blood-brain barrier penetration. A systematic and rigorous evaluation, encompassing in silico prediction, in vitro pharmacology, and in vivo efficacy studies, as detailed in this guide, is essential to unlock its therapeutic potential. This structured approach, grounded in established methodologies of drug discovery, provides a clear and efficient path forward for the investigation of this and other novel CNS drug candidates.

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An In-Depth Technical Guide to the Neuropharmacological Exploration of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Roadmap for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a compound of significant interest in neuropharmacology, possessing structural motifs suggestive of activity at key neurotransmitter receptors implicated in psychiatric and neurological disorders. This technical guide provides a comprehensive framework for the investigation of this compound, postulating its mechanism of action as a dopamine D2/D3 receptor partial agonist and a serotonin 5-HT1A receptor agonist. While specific experimental data for this molecule is not extensively available in public literature, this document serves as an in-depth roadmap, detailing the requisite experimental protocols, from in vitro binding and functional assays to in vivo behavioral models, necessary to fully elucidate its neuropharmacological profile. By explaining the causality behind experimental choices and emphasizing self-validating systems, this guide is intended to empower researchers to rigorously characterize N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride and similar novel chemical entities.

Introduction: Unveiling a Potential Neuromodulator

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents.[1] The title compound, N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, integrates this key heterocycle with a methanesulfonamide moiety.[2][3][4] Sulfonamides are also prevalent in compounds targeting aminergic G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors.[5][6] This unique combination suggests a potential for interaction with dopamine D2/D3 and serotonin 5-HT1A receptors, targets of immense therapeutic importance in conditions such as schizophrenia, depression, and anxiety.[7][8]

Atypical antipsychotics often exhibit a mixed pharmacology, with partial agonism at D2 receptors and agonism at 5-HT1A receptors being a particularly desirable profile for mitigating positive symptoms of psychosis while potentially improving negative and cognitive symptoms with a lower risk of extrapyramidal side effects.[9] This guide outlines the logical progression of experiments required to systematically evaluate if N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride aligns with this sought-after pharmacological profile.

Postulated Mechanism of Action: A Dual-Action Hypothesis

Based on its structural components, we hypothesize that N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride functions as a dual-action ligand, exhibiting:

  • Dopamine D2/D3 Receptor Partial Agonism: The piperidine core is a common feature in many D2 and D3 receptor ligands.[10][11] Partial agonism at these receptors is a hallmark of third-generation antipsychotics, offering a modulatory effect on dopaminergic tone—acting as an antagonist in hyperdopaminergic states and an agonist in hypodopaminergic states.[12][13]

  • Serotonin 5-HT1A Receptor Agonism: The sulfonamide moiety, in conjunction with the overall structure, may confer affinity and agonist activity at 5-HT1A receptors.[5][14] Agonism at these receptors, particularly postsynaptic heteroreceptors, is associated with anxiolytic and antidepressant effects.[15]

The following sections will detail the experimental workflows necessary to test these hypotheses.

In Vitro Characterization: From Binding Affinity to Functional Activity

A thorough in vitro evaluation is the foundational step in characterizing a novel compound. This involves determining its affinity for the target receptors and quantifying its functional effect as an agonist, antagonist, or partial agonist.

Radioligand Binding Assays: Quantifying Target Affinity

The initial step is to determine the binding affinity (Ki) of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride for human cloned D2, D3, and 5-HT1A receptors. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines stably expressing the human D2, D3, or 5-HT1A receptor (e.g., HEK-293 or CHO cells). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membranes to a specific protein concentration.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a specific radioligand at a concentration close to its dissociation constant (Kd).

    • For D2/D3 receptors, a common radioligand is [³H]spiperone or [³H]raclopride.[16][17]

    • For 5-HT1A receptors, [³H]8-OH-DPAT is frequently used.[15]

  • Competition: Add increasing concentrations of the unlabeled test compound (N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride).

  • Determination of Non-Specific Binding: In parallel wells, add a high concentration of a known, non-radioactive ligand (e.g., haloperidol for D2/D3, or WAY-100635 for 5-HT1A) to saturate the receptors and determine the level of non-specific binding.

  • Incubation and Termination: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes.

  • Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

ReceptorRadioligandKi (nM)
Dopamine D2[³H]SpiperoneTo be determined
Dopamine D3[³H]SpiperoneTo be determined
Serotonin 5-HT1A[³H]8-OH-DPATTo be determined
Functional Assays: Delineating Agonist, Antagonist, or Partial Agonist Activity

Once binding is confirmed, the next critical step is to determine the functional activity of the compound at each receptor. A partial agonist will stimulate a submaximal response compared to a full agonist.

3.2.1. Dopamine D2/D3 Receptor Functional Assays

D2 and D3 receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Functional activity can be assessed through various assays that measure different points in the signaling cascade.[18]

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture: Use cells expressing the D2 or D3 receptor and a reporter system for cAMP, such as a CRE-luciferase reporter or a FRET-based cAMP biosensor.

  • Assay Setup: Plate the cells and stimulate adenylyl cyclase with forskolin to elevate intracellular cAMP levels.

  • Compound Addition: Add increasing concentrations of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. Include a full agonist (e.g., dopamine or quinpirole) as a positive control and an antagonist (e.g., haloperidol) to confirm the receptor-mediated effect.

  • Measurement: After incubation, measure the cAMP levels using the appropriate detection method (e.g., luminescence for luciferase, fluorescence for FRET).

  • Data Analysis: Plot the percentage of forskolin-stimulated cAMP inhibition against the logarithm of the compound concentration. Determine the EC50 (concentration for 50% of maximal effect) and the Emax (maximal effect as a percentage of the full agonist response). An Emax between 0% and 100% indicates partial agonism.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G-proteins.

  • Membrane Preparation: Use membranes from cells expressing the D2 or D3 receptor.

  • Assay Setup: Incubate the membranes with [³⁵S]GTPγS, a non-hydrolyzable GTP analog that binds to activated Gα subunits.

  • Compound Addition: Add increasing concentrations of the test compound.

  • Termination and Measurement: Terminate the reaction by filtration and measure the amount of bound [³⁵S]GTPγS.

  • Data Analysis: Determine the EC50 and Emax values. The Emax relative to a full agonist indicates the degree of agonism.[19]

3.2.2. Serotonin 5-HT1A Receptor Functional Assays

Similar to D2/D3 receptors, 5-HT1A receptors are Gαi/o-coupled, and their functional activity can be assessed using cAMP inhibition and [³⁵S]GTPγS binding assays as described above.[14]

Table 2: Hypothetical Functional Activity Data for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

ReceptorAssayEC50 (nM)Emax (%)
Dopamine D2cAMP InhibitionTo be determinedTo be determined
Dopamine D3cAMP InhibitionTo be determinedTo be determined
Serotonin 5-HT1AcAMP InhibitionTo be determinedTo be determined

Diagram 1: Postulated Signaling Pathway of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

G cluster_d2d3 Dopamine D2/D3 Receptor cluster_5ht1a Serotonin 5-HT1A Receptor D2R D2/D3-R Gi_d Gαi/o D2R->Gi_d Activates AC_d Adenylyl Cyclase Gi_d->AC_d Inhibits cAMP_d ↓ cAMP AC_d->cAMP_d HT1AR 5-HT1A-R Gi_h Gαi/o HT1AR->Gi_h Activates AC_h Adenylyl Cyclase Gi_h->AC_h Inhibits cAMP_h ↓ cAMP AC_h->cAMP_h Compound N-methyl-N-(piperidin-4-yl) methanesulfonamide hydrochloride Compound->D2R Partial Agonist Compound->HT1AR Agonist

Caption: Postulated dual mechanism of action.

In Vivo Neuropharmacology: Assessing Behavioral Outcomes

In vivo studies are essential to determine if the in vitro activity of a compound translates into a therapeutically relevant behavioral effect in animal models.

Models for D2/D3 Partial Agonism (Antipsychotic-like Activity)

Several behavioral models can be used to assess the antipsychotic potential of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

This model mimics the hyperdopaminergic state associated with psychosis.

  • Animal Acclimation: Acclimate rodents (rats or mice) to the testing environment (e.g., open-field arenas).

  • Compound Administration: Administer N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride at various doses.

  • Amphetamine Challenge: After a suitable pre-treatment time, administer a psychostimulant dose of amphetamine.

  • Behavioral Assessment: Record and analyze locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.

  • Data Analysis: A reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.

Experimental Protocol: Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients.

  • Apparatus: Use a startle chamber that can deliver a loud acoustic stimulus (pulse) and a weaker preceding stimulus (prepulse).

  • Procedure: After administration of the test compound, place the animal in the chamber. Measure the startle response to the pulse alone and to the pulse preceded by the prepulse.

  • Data Analysis: Calculate the percentage of PPI. Antipsychotics are expected to reverse deficits in PPI induced by psychostimulants like apomorphine or NMDA antagonists like MK-801.

Models for 5-HT1A Agonism (Anxiolytic and Antidepressant-like Activity)

Experimental Protocol: Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents.[20]

  • Apparatus: An elevated, plus-shaped maze with two open and two enclosed arms.

  • Procedure: After compound administration, place the animal in the center of the maze and allow it to explore for a set time (e.g., 5 minutes).

  • Behavioral Measures: Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Experimental Protocol: Forced Swim Test (FST)

The FST is a common model for screening potential antidepressant drugs.

  • Apparatus: A cylinder filled with water.

  • Procedure: On the first day (pre-test), place the animal in the water for 15 minutes. On the second day (test), administer the compound and place the animal back in the water for 5 minutes.

  • Behavioral Measure: Record the duration of immobility.

  • Data Analysis: A significant decrease in immobility time suggests an antidepressant-like effect.[2]

Diagram 2: Experimental Workflow for Neuropharmacological Characterization

G cluster_1 start Start: Compound Synthesis and Purification invitro In Vitro Characterization start->invitro binding Radioligand Binding Assays (D2, D3, 5-HT1A) invitro->binding functional Functional Assays (cAMP, GTPγS) invitro->functional invivo In Vivo Behavioral Studies binding->invivo functional->invivo antipsychotic Antipsychotic Models (Amphetamine Hyperlocomotion, PPI) invivo->antipsychotic anxiolytic Anxiolytic/Antidepressant Models (EPM, FST) invivo->anxiolytic pkpd Pharmacokinetics & Pharmacodynamics antipsychotic->pkpd anxiolytic->pkpd conclusion Conclusion: Elucidation of Neuropharmacological Profile pkpd->conclusion

Caption: A logical workflow for compound evaluation.

Pharmacokinetics and Safety

A preliminary assessment of the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and a basic safety profile are crucial for its development. These studies would typically run in parallel with the in vivo efficacy models.

Conclusion: A Path Forward

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride represents a promising chemical scaffold for the development of novel neuropharmacological agents. The structural features suggest a dual-action mechanism as a D2/D3 partial agonist and a 5-HT1A agonist. The experimental framework detailed in this guide provides a rigorous and systematic approach to validate this hypothesis and fully characterize its therapeutic potential. Through the application of these well-established in vitro and in vivo methodologies, the scientific community can effectively unlock the neuropharmacological secrets of this and other novel compounds, paving the way for the next generation of treatments for complex neuropsychiatric disorders.

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Methodological & Application

Synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, a valuable building block in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in many centrally active agents, and its functionalization with a methanesulfonamide group can significantly modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This guide details a robust, two-step synthetic sequence commencing from commercially available N-Boc-4-(methylamino)piperidine. The methodology involves a high-yielding methanesulfonylation followed by an efficient one-pot N-Boc deprotection and hydrochloride salt formation. The causality behind critical experimental choices, in-process controls, and safety considerations are thoroughly discussed to ensure reliable and scalable execution by researchers and drug development professionals.

Introduction and Scientific Rationale

The piperidine ring is a ubiquitous structural motif in a vast array of FDA-approved pharmaceuticals and clinical candidates, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for interacting with biological targets.[1] Concurrently, the methanesulfonamide functional group is frequently incorporated into drug candidates to enhance hydrogen bonding potential, improve aqueous solubility, and increase metabolic stability. The target compound, N-methyl-N-(piperidin-4-yl)methanesulfonamide, combines these two valuable pharmacophores.

The synthetic strategy detailed herein is predicated on a protecting group strategy to ensure regioselective functionalization. The synthesis begins with tert-butyl 4-(methylamino)piperidine-1-carboxylate, a starting material where the more nucleophilic piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This strategy allows for the selective sulfonylation of the secondary amine at the C4 position. The Boc group is specifically chosen for its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[2] The final step employs a strong acid, which serves the dual purpose of cleaving the Boc protecting group and forming the therapeutically relevant hydrochloride salt in a single, efficient operation.

Overall Synthetic Scheme

The synthesis proceeds via a two-step pathway from a commercially available, N-Boc protected piperidine derivative.

G cluster_0 Step 1: Methanesulfonylation cluster_1 Step 2: Deprotection & Salt Formation SM tert-butyl 4-(methylamino) piperidine-1-carboxylate INT tert-butyl 4-(N-methylmethylsulfonamido) piperidine-1-carboxylate SM->INT  Methanesulfonyl Chloride (MsCl)  Triethylamine (TEA), DCM  0 °C to Room Temp. FP N-methyl-N-(piperidin-4-yl) methanesulfonamide hydrochloride INT->FP  HCl in Dioxane (4M)  Room Temp.

Caption: Overall synthetic route for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

Materials and Quantitative Data

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount UsedPurity
tert-butyl 4-(methylamino)piperidine-1-carboxylate150106-11-7214.3010.01.02.14 g≥97%
Methanesulfonyl Chloride (MsCl)124-63-0114.5511.01.10.79 mL (1.26 g)≥99%
Triethylamine (TEA)121-44-8101.1915.01.52.09 mL (1.52 g)≥99%
Dichloromethane (DCM), Anhydrous75-09-284.93--50 mL≥99.8%
Hydrochloric Acid in Dioxane, 4.0 M Solution7647-01-036.4640.04.010 mL4.0 M
Diethyl Ether60-29-774.12--~50 mL for washingAnhydrous
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)144-55-884.01--~30 mL for workup-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--~5 g for drying-
Equipment
  • Magnetic stirrer with stir bars

  • Round-bottom flasks (100 mL and 250 mL)

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or meter

Detailed Experimental Protocols

Part A: Synthesis of tert-butyl 4-(N-methylmethylsulfonamido)piperidine-1-carboxylate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-(methylamino)piperidine-1-carboxylate (2.14 g, 10.0 mmol).

  • Solvent and Base Addition: Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM). Add triethylamine (2.09 mL, 15.0 mmol) to the solution. Cool the flask to 0 °C using an ice-water bath.

  • Sulfonylation: While stirring vigorously, add methanesulfonyl chloride (0.79 mL, 11.0 mmol) dropwise over 10-15 minutes. Causality Note: Dropwise addition at 0 °C is crucial to control the exothermic reaction between the highly reactive sulfonyl chloride and the amine, preventing potential side reactions and ensuring safety.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.

  • In-Process Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Aqueous Workup: Upon completion, quench the reaction by adding 30 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 30 mL of saturated aqueous NaHCO₃ solution and 30 mL of brine. Causality Note: The NaHCO₃ wash neutralizes any excess acid and removes the triethylamine hydrochloride salt byproduct.

  • Isolation of Intermediate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, tert-butyl 4-(N-methylmethylsulfonamido)piperidine-1-carboxylate, should be a pale yellow oil or solid. This intermediate is often of sufficient purity to be carried forward without further purification.

Part B: Synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride
  • Deprotection and Salt Formation: Dissolve the crude intermediate from Part A in 10 mL of 4.0 M HCl in dioxane. Causality Note: The strong acidic environment protonates the carbamate oxygen, facilitating the cleavage of the Boc group into gaseous isobutylene and carbon dioxide. The use of HCl directly provides the counter-ion for the desired hydrochloride salt.[2][3]

  • Precipitation: Stir the solution at room temperature. A white precipitate of the hydrochloride salt will typically begin to form within 30 minutes. Continue stirring for 2-4 hours to ensure complete deprotection and precipitation.

  • Isolation of Final Product: Add approximately 50 mL of diethyl ether to the suspension to further decrease the solubility of the salt and ensure complete precipitation.

  • Filtration and Washing: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 20 mL portions of diethyl ether to remove residual dioxane and any non-polar impurities.

  • Drying: Dry the product under vacuum at 40-50 °C for 12 hours to yield N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity, purity, and structure. The expected yield is typically in the range of 80-95% over the two steps.

Experimental Workflow and Process Rationale

The entire process is designed for efficiency and scalability, minimizing complex purification steps.

Caption: Step-by-step experimental workflow diagram.

Safety and Handling Precautions

  • Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and a potent lachrymator. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves (nitrile gloves are permeable; butyl or neoprene gloves are recommended).

  • Triethylamine (TEA): Flammable, corrosive, and has a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

  • 4.0 M HCl in Dioxane: Highly corrosive and toxic. Dioxane is a suspected carcinogen. Avoid inhalation of vapors and contact with skin and eyes. Handle only in a fume hood.

Ensure that all waste is disposed of in accordance with institutional and local regulations.

References

  • Dal-Farra, C., et al. (2020). Boc deprotection conditions tested. ResearchGate. [Link]

  • U.S. Patent No. US2760983A. Method of preparing methane sulfonamide and its derivatives.
  • Takahashi, I., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. [Link]

Sources

Mastering the Purification of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a key building block in the synthesis of a variety of pharmacologically active compounds. As with any active pharmaceutical ingredient (API) or intermediate, achieving a high degree of purity is not merely a matter of regulatory compliance; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of preclinical and clinical studies. The presence of impurities, even in trace amounts, can lead to misleading biological data, undesirable side effects, and complications in formulation and stability studies.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and validated techniques for the purification of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offering field-proven insights to empower scientists to rationally design and optimize their purification strategies. Every protocol herein is designed as a self-validating system, ensuring the delivery of a final compound that meets the stringent purity requirements of modern drug discovery.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

The first step in any successful purification campaign is to understand the potential impurities that may be present in the crude material. The impurity profile of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is intrinsically linked to its synthetic route. A common synthetic pathway involves the reaction of a suitable piperidine precursor with methanesulfonyl chloride, followed by N-methylation.

Potential impurities can be broadly categorized as:

  • Process-Related Impurities:

    • Unreacted starting materials (e.g., 4-amino-N-methylpiperidine, methanesulfonyl chloride).

    • Reagents and catalysts used in the synthesis.

    • Byproducts from side reactions (e.g., di-sulfonated species, products of incomplete methylation).

  • Degradation Products:

    • Hydrolysis products of the sulfonamide bond.

    • Oxidation products of the piperidine ring.

A thorough understanding of these potential impurities is crucial for selecting the most appropriate purification technique and for developing analytical methods to assess the purity of the final product.

Purification Strategies: From Classical to Chromatographic Techniques

The choice of purification method for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride depends on the nature and quantity of the impurities, as well as the desired scale of the purification. This guide will focus on two primary and highly effective techniques: recrystallization and flash column chromatography .

Recrystallization: The Art and Science of Crystal Perfection

Recrystallization is a powerful and economical technique for purifying solid compounds. It relies on the principle of differential solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures. For N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, a polar protic compound, solvent systems composed of alcohols and water are often a good starting point.

Causality Behind Solvent Selection: The hydrochloride salt form of the target molecule imparts significant polarity and aqueous solubility. The goal is to identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. This differential solubility allows for the selective crystallization of the pure compound upon cooling, leaving the impurities behind in the mother liquor. A patent for purifying sulfathiazole, a related sulfonamide, suggests that isopropanol-water mixtures can be effective.[1]

Detailed Protocol for Recrystallization:

Materials:

  • Crude N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

  • Isopropanol (IPA)

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Screening (Small Scale): In a small test tube, add approximately 100 mg of the crude material. Add a few drops of isopropanol and observe the solubility at room temperature. If the compound is insoluble, gently heat the mixture. If it dissolves, it is a potential recrystallization solvent. If it remains insoluble even upon heating, add deionized water dropwise until the solid dissolves. The goal is to find a solvent or solvent mixture where the compound has the desired solubility profile. A 70% isopropanol in water solution has been shown to be effective for some sulfonamides.[1]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. Add the chosen solvent system (e.g., 70% IPA/water) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w) and swirl the flask. Briefly heat the solution back to boiling.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any other insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum at a temperature below their melting point to a constant weight.

Data Presentation: Expected Outcome of Recrystallization

ParameterCrude MaterialPurified Material
Appearance Off-white to yellowish solidWhite crystalline solid
Purity (by HPLC) ~90-95%>99%
Yield -70-85% (typical)

Workflow for Recrystallization:

Recrystallization_Workflow Crude Crude Material Dissolve Dissolve in Hot Solvent Crude->Dissolve Filter Hot Filtration (Optional) Dissolve->Filter Cool Slow Cooling & Crystallization Filter->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Dry Dry Purified Product Isolate->Dry Pure Pure Product Dry->Pure

Caption: Workflow for the purification of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride by recrystallization.

Flash Column Chromatography: Precision Separation for Complex Mixtures

When recrystallization is ineffective at removing closely related impurities, or for smaller scale purifications, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. For polar, ionizable compounds like N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, special considerations are necessary to achieve optimal separation.

Causality Behind Method Development: The basic nature of the piperidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, resulting in poor peak shape (tailing) and potential irreversible adsorption. To mitigate these effects, a competing amine, such as triethylamine (TEA), is often added to the mobile phase.[2][3] This deactivates the acidic sites on the silica, leading to sharper peaks and improved resolution. For highly polar compounds that are poorly retained even in polar solvent systems on silica, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative.[4]

Detailed Protocol for Flash Column Chromatography:

Materials:

  • Crude N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Eluent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis and Mobile Phase Selection: Dissolve a small amount of the crude material in methanol. Spot the solution onto a TLC plate and develop it in various solvent systems. A good starting point is a mixture of dichloromethane and methanol. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.3. To address potential tailing, add 0.5-1% triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., DCM:MeOH:TEA 90:9:1). Pour the slurry into the chromatography column and allow it to pack under a gentle pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase. Alternatively, for compounds with limited solubility, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution of the compounds by TLC analysis of the collected fractions.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

Data Presentation: Expected Outcome of Flash Column Chromatography

ParameterCrude MaterialPurified Material
Appearance Off-white to yellowish solid/oilWhite solid
Purity (by HPLC) ~90-95%>99.5%
Yield -60-80% (typical)

Workflow for Flash Column Chromatography:

Chromatography_Workflow Crude Crude Material TLC TLC Analysis & Mobile Phase Selection Crude->TLC Column Column Packing TLC->Column Load Sample Loading Column->Load Elute Elution & Fraction Collection Load->Elute Pool Pool Pure Fractions Elute->Pool Evaporate Solvent Evaporation Pool->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride by flash column chromatography.

Purity Assessment: The Final Validation

The success of any purification protocol must be verified by rigorous analytical testing. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.

A Note on HPLC Method Development: Due to the lack of a strong UV chromophore in N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, detection can be challenging. A method for a similar compound, 4-methanesulfonyl-piperidine, utilized a Charged Aerosol Detector (CAD) for universal detection.[5] If a CAD is not available, detection at low UV wavelengths (e.g., 200-210 nm) may be possible. A typical reversed-phase HPLC method would employ a C18 column with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to improve peak shape and retention.[5]

Conclusion: A Commitment to Quality

The purification of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a critical step in the drug development pipeline. By understanding the nature of potential impurities and applying the principles of recrystallization and chromatography as detailed in this guide, researchers can confidently produce material of the highest quality. The protocols and insights provided here are intended to serve as a robust starting point, empowering scientists to tailor these methods to their specific needs and ultimately contribute to the advancement of new and effective therapeutics.

References

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025). ResearchGate. Retrieved from [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents.
  • N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride. (n.d.). Lead Sciences. Retrieved from [Link]

  • Sulfonamide purification process. (n.d.). Google Patents.
  • N-(piperidin-4-ylmethyl)methanesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). (n.d.). Mol-Instincts. Retrieved from [Link]

  • Method for synthesis of N-methyl piperazine diphenolamide and related composition. (n.d.). Google Patents.
  • Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org. Retrieved from [Link]

  • Have you experienced that your piperidine crystallizes when not in use? (2021). ResearchGate. Retrieved from [Link]

  • Methanesulfonamide, N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]-, dihydrochloride [CAS]. (n.d.). PubChem. Retrieved from [Link]

  • Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. (n.d.). Google Patents.
  • Flash Column Chromatography. (2024). YouTube. Retrieved from [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved from [Link]

  • Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and their preparation. (n.d.). Google Patents.
  • HILIC Purification Strategies for Flash Chromatography. (n.d.). Teledyne ISCO. Retrieved from [Link]

  • Successful Flash Chromatography. (n.d.). King Group. Retrieved from [Link]

  • Soluble salts of sulfonamides. (n.d.). Google Patents.
  • Purification of organic hydrochloride salt? (2017). ResearchGate. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Journal of Applied Microbiology. Retrieved from [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, a key piperidine-containing sulfonamide derivative. The method utilizes a reversed-phase C18 column with a simple acidic mobile phase, offering excellent peak shape and resolution. This document provides a comprehensive guide covering method development considerations, a step-by-step experimental protocol, system suitability criteria, and illustrative performance data, designed for researchers, scientists, and drug development professionals.

Introduction

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a polar, basic compound featuring both a sulfonamide moiety and a secondary amine within a piperidine ring. Compounds in this class are of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Accurate and precise quantification is critical for quality control, stability testing, and pharmacokinetic studies. The inherent polarity and basic nature of the analyte present a unique challenge for reversed-phase chromatography, often leading to poor retention and peak tailing on conventional C18 columns.[3][4]

This note describes a method specifically developed to overcome these challenges, ensuring reliable analysis by controlling the ionization state of the analyte to achieve optimal chromatographic performance. The principles and protocols outlined herein adhere to established pharmaceutical analysis guidelines, such as those found in the United States Pharmacopeia (USP) and from the International Council for Harmonisation (ICH).[5][6][7][8]

Method Development Strategy: A Rationale-Driven Approach

The development of a successful HPLC method hinges on a systematic understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.

Analyte Characterization
  • Structure: N-methyl-N-(piperidin-4-yl)methanesulfonamide is a polar molecule with a molecular weight of approximately 192.28 g/mol (free base).[9] The hydrochloride salt form enhances its aqueous solubility.

  • Key Functional Groups:

    • Piperidine Ring: Contains a secondary amine, which is basic (pKa ~9-11). This group is protonated at acidic pH, making the molecule positively charged.

    • Sulfonamide Group: The sulfonamide proton is weakly acidic, but the group contributes to the overall polarity of the molecule.

Chromatographic Choices: The "Why" Explained

The primary challenge is retaining the polar, basic analyte on a nonpolar reversed-phase column while achieving a symmetrical peak shape.

  • Column Selection: A conventional C18 silica-based column was chosen. To mitigate peak tailing caused by the interaction of the protonated amine with acidic silanol groups on the silica surface, an end-capped column is essential. A modern, high-purity silica C18 column (e.g., 4.6 x 150 mm, 5 µm) provides a good balance of efficiency and backpressure.

  • Mobile Phase Selection:

    • pH Control: To ensure consistent retention and excellent peak shape, the mobile phase pH must be controlled. By operating at a low pH (e.g., 2.5-3.5), the piperidine nitrogen is fully and consistently protonated. This approach suppresses the undesirable interactions with residual silanols that cause peak tailing. An acidic buffer, such as phosphate or formate, is ideal.

    • Organic Modifier: Acetonitrile was selected over methanol as it typically provides better peak shape for basic compounds and lower backpressure.

    • Isocratic Elution: For a single analyte assay, an isocratic method is preferable due to its simplicity, robustness, and faster equilibration times compared to gradient elution.

  • Detector Wavelength Selection: The sulfonamide group and its surrounding structure provide UV absorbance. A preliminary scan of the analyte in the mobile phase would indicate a suitable wavelength for detection, typically in the low UV range (e.g., 210-230 nm) where sensitivity is maximized. For this application, 215 nm was chosen.

The logical flow for developing this method is illustrated in the diagram below.

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Strategy Chromatographic Strategy Analyte N-methyl-N-(piperidin-4-yl) methanesulfonamide HCl Properties Properties: - Polar - Basic (Piperidine) - UV Absorbent Analyte->Properties Isocratic Mode: Isocratic Challenge Challenge: Poor retention & peak tailing of polar base on RP column Properties->Challenge Detection Detection: UV at 215 nm Properties->Detection Goal Goal: Good retention & symmetrical peak shape Challenge->Goal Column Column: Reversed-Phase C18 (End-capped, high purity) Goal->Column MobilePhase Mobile Phase: Acidic Buffer (pH ~3) + Acetonitrile (ACN) Goal->MobilePhase

Caption: Method development workflow from analyte properties to final parameter selection.

Detailed Experimental Protocol

This protocol is a self-validating system when system suitability criteria are met, ensuring trustworthiness of the results.[6][10]

Reagents and Materials
  • Analyte: N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride reference standard

  • Solvents: HPLC-grade acetonitrile (ACN) and water

  • Buffer Salt: Potassium phosphate monobasic (KH₂PO₄)

  • Acid: Phosphoric acid (H₃PO₄)

Instrumentation
  • HPLC system with a UV detector, pump, autosampler, and column thermostat (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent).

  • Data acquisition and processing software (e.g., OpenLab CDS, Empower).

Preparation of Solutions
  • Mobile Phase (25 mM Phosphate Buffer, pH 3.0 : ACN = 85:15 v/v):

    • Weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter the aqueous buffer through a 0.45 µm membrane filter.

    • Combine 850 mL of the filtered buffer with 150 mL of acetonitrile. Mix well and degas.

  • Diluent: Mobile phase is used as the diluent to avoid peak distortion.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with diluent and mix thoroughly.

Chromatographic Conditions

The established chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 215 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified.[11] This is accomplished by making five replicate injections of the Working Standard Solution (0.1 mg/mL). The acceptance criteria are as follows:

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD for Peak Area ≤ 2.0%

Illustrative Results & Discussion

A typical chromatogram obtained using the conditions described is shown below. The analyte elutes as a sharp, symmetrical peak with an approximate retention time of 4.5 minutes.

(Note: A representative chromatogram image would be inserted here in a formal application note.)

The acidic mobile phase effectively protonates the piperidine amine, minimizing interactions with the stationary phase and resulting in an excellent tailing factor, typically around 1.2. The method demonstrates good retention, allowing the analyte peak to be well-separated from the solvent front and any potential early-eluting impurities.

Method Validation Characteristics

The method should be validated according to ICH Q2(R1) guidelines.[6][12][13] Illustrative performance data is presented below.

Validation ParameterResult
Linearity R² > 0.999 (Concentration range 0.01-0.2 mg/mL)
Accuracy (Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability < 1.0%, Intermediate < 1.5%
Limit of Quantitation (LOQ) ~0.01 mg/mL

Conclusion

The HPLC method presented provides a simple, robust, and reliable solution for the quantitative analysis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. By employing an acidic mobile phase with a standard end-capped C18 column, the method successfully addresses the challenges associated with analyzing polar basic compounds. The protocol is straightforward to implement and meets typical system suitability and validation criteria required in a regulated pharmaceutical laboratory.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]

  • SIELC Technologies. Polar Compounds HPLC Retention of Polar Compounds and Separation of Polar Compounds. [Link]

  • Takasugi, H., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

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The Strategic Application of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the assembly of novel molecular entities with desirable pharmacological profiles is a perpetual challenge. The strategic selection of foundational building blocks is paramount to the success of any drug discovery campaign. N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride emerges as a noteworthy scaffold, integrating two privileged fragments in drug design: the piperidine ring and a sulfonamide moiety. The piperidine heterocycle is a ubiquitous structural motif present in a vast array of clinically approved drugs, particularly those targeting the central nervous system (CNS), owing to its ability to modulate physicochemical properties such as lipophilicity and basicity, which in turn influence solubility, membrane permeability, and receptor interactions.[1][2][3] Concurrently, the sulfonamide group is a versatile functional group known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7]

This technical guide provides an in-depth exploration of the utility of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride as a key intermediate in the synthesis of innovative therapeutics. We will delve into its potential applications, supported by detailed, field-proven protocols for its derivatization. The causality behind experimental choices will be elucidated, ensuring that each protocol is a self-validating system for the discerning researcher.

Physicochemical Properties and Structural Rationale

Before embarking on synthetic transformations, a thorough understanding of the inherent properties of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is essential.

PropertyValueSignificance in Drug Design
Molecular Formula C₇H₁₇ClN₂O₂SProvides the elemental composition.
Molecular Weight 228.74 g/mol Falls within the range for lead-like and drug-like molecules.
CAS Number 1148003-96-6A unique identifier for this specific chemical entity.[8]
Appearance White to off-white solidTypical for a hydrochloride salt of a small molecule.
Solubility Soluble in water and polar organic solventsThe hydrochloride salt form enhances aqueous solubility, which is beneficial for biological assays and potential formulation.

The strategic combination of the N-methylpiperidine and the methanesulfonamide groups imparts a unique set of characteristics to this molecule. The tertiary amine of the N-methylpiperidine can act as a proton acceptor at physiological pH, influencing its pharmacokinetic profile and potential for CNS penetration. The sulfonamide moiety can participate in hydrogen bonding interactions with biological targets and contribute to the overall polarity and metabolic stability of the molecule.

Therapeutic Potential and Application Areas

The structural attributes of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride suggest its utility as a versatile starting material for the synthesis of compounds targeting a range of therapeutic areas.

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a well-established pharmacophore in numerous CNS-active drugs, including antipsychotics, antidepressants, and analgesics.[2][3] The N-methyl group can be a crucial element for interaction with specific receptors or transporters in the brain.

  • Oncology: Sulfonamide-containing compounds have demonstrated significant anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase and disruption of cell signaling pathways.[4][6][9]

  • Infectious Diseases: The sulfonamide functional group is historically significant in the development of antibacterial agents.[4][5] This scaffold can be explored for the synthesis of novel antimicrobial compounds.

  • Inflammatory Diseases: Certain sulfonamide derivatives have shown promise as anti-inflammatory agents by targeting enzymes such as cyclooxygenase-2 (COX-2).[10]

Synthetic Protocols: Derivatization Strategies

The secondary amine of the piperidine ring in N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride provides a key handle for a variety of synthetic transformations. The following protocols are designed to be robust and adaptable for the synthesis of diverse compound libraries.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol details the coupling of an aryl halide with the piperidine nitrogen, a powerful method for introducing aromatic diversity.

Workflow for N-Arylation

Start N-methyl-N-(piperidin-4-yl)methanesulfonamide HCl Reagents Aryl Halide (Ar-X) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Start->Reagents Add Solvent Anhydrous Toluene Reagents->Solvent Dissolve Reaction Inert Atmosphere (N2 or Ar) Heat (80-110 °C) Solvent->Reaction Perform Reaction Workup Aqueous Workup Extraction with Organic Solvent Reaction->Workup After completion Purification Column Chromatography Workup->Purification Purify Product N-Aryl-N'-methyl-N'-(piperidin-4-yl)methanesulfonamide Purification->Product Obtain

A schematic of the N-arylation workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.04 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Solvent Addition: Add anhydrous toluene via syringe. The reaction mixture should be stirred to ensure homogeneity.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

Causality of Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation.

  • Anhydrous Solvent: Water can react with the strong base and interfere with the catalytic cycle.

  • Ligand Selection: The choice of phosphine ligand is crucial for the efficiency of the cross-coupling reaction and can be screened for optimal results with different aryl halides.

Protocol 2: Reductive Amination for N-Alkylation

This protocol describes the formation of a new carbon-nitrogen bond by reacting the piperidine nitrogen with an aldehyde or ketone in the presence of a reducing agent.

Workflow for Reductive Amination

Start N-methyl-N-(piperidin-4-yl)methanesulfonamide HCl Reagents Aldehyde or Ketone (R-CHO or R-CO-R') Reducing Agent (e.g., NaBH(OAc)3) Start->Reagents Add Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) Reagents->Solvent Dissolve Reaction Room Temperature Stir for 12-24 hours Solvent->Reaction Perform Reaction Workup Quench with Saturated NaHCO3 Extraction Reaction->Workup After completion Purification Column Chromatography Workup->Purification Purify Product N-Alkyl-N'-methyl-N'-(piperidin-4-yl)methanesulfonamide Purification->Product Obtain

A schematic of the reductive amination workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reagent Addition: Add a mild reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations and is tolerant of a wide range of functional groups.

  • Solvent: Dichloromethane and 1,2-dichloroethane are excellent solvents for this reaction as they are relatively non-polar and aprotic.

Conclusion: A Building Block with Significant Potential

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride represents a valuable and versatile building block for medicinal chemists. Its inherent structural features, combining the privileged piperidine scaffold with the functionally diverse sulfonamide group, provide a solid foundation for the design and synthesis of novel therapeutic agents across a spectrum of diseases. The detailed protocols provided herein offer a practical starting point for researchers to explore the chemical space around this promising intermediate, paving the way for the discovery of next-generation pharmaceuticals. The principles of rational drug design, coupled with robust synthetic methodologies, will undoubtedly unlock the full potential of this and similar molecular scaffolds.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry.

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.

  • Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Journal of Drug Delivery and Therapeutics.

  • One-Pot Synthesis of N-Substituted Piperidines: Application Notes and Protocols. BenchChem.

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.

  • Application Notes and Protocols: Synthesis of Substituted Piperidines from 1-Aminohex-5-en-3-ol. BenchChem.

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules.

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity.

  • Design and synthesis of 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives as novel melatonin receptor ligands. Bioorganic & Medicinal Chemistry Letters.

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.

  • N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds. Google Patents.

  • N-(piperidin-4-ylmethyl)methanesulfonamide. PubChem.

  • Methanesulfonamide, N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]-, dihydrochloride [CAS]. PubChem.

  • Piperidine Synthesis. Defense Technical Information Center.

  • N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride Formula. Echemi.

  • N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. BLDpharm.

  • N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride. Lead Sciences.

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. ChemRxiv.

  • N-ARYL-N- (4-PIPERIDINYL) -AMIDS AND PHARMACEUTICAL PREPARATIONS THEREOF. Google Patents.

  • Silylium Ion-Catalyzed α-Arylation of Carboxylic Acids, Amides, and Esters: Efficient Synthesis of Anesthetic and Anti-inflammatory Drugs. ChemRxiv.

  • N-aryl-N-[4-\heterocyclicalkyl\ piperidinyl]amides and pharmaceutical compositions and methods employing such compounds. European Patent Office.

  • N-aryl-(4-piperidinyl)amides and pharmaceutical compositions containing them. Google Patents.

  • Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities. Molecules.

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N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride for serotonin receptor ligand synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Use of N-methyl-N-(piperidin-4-yl)methanesulfonamide Hydrochloride for the Synthesis of Potent and Selective Serotonin 5-HT₆ Receptor Ligands

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and neuroscience.

Introduction: The Strategic Value of the Piperidine-Sulfonamide Scaffold

The serotonin 5-HT₆ receptor, expressed almost exclusively in the central nervous system (CNS), has emerged as a compelling target for therapeutic intervention in cognitive disorders, including Alzheimer's disease and schizophrenia.[1][2] Ligands that modulate this receptor, particularly antagonists, have shown pro-cognitive effects in various preclinical models. A recurrent and highly successful structural motif in the design of potent 5-HT₆ ligands is the N-arylsulfonylpiperidine core.[3][4]

This guide details the application of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride , a versatile and functionalized building block, for the synthesis of this important class of serotonin receptor ligands. The inherent structure of this precursor—featuring a reactive secondary amine on the piperidine ring and a methanesulfonamide group—provides a robust platform for introducing molecular diversity and fine-tuning the pharmacological properties of the final compounds. We will explore the chemical logic behind its use and provide a detailed, field-proven protocol for its arylation via the Buchwald-Hartwig amination, a cornerstone of modern C-N cross-coupling chemistry.

Physicochemical Properties of the Precursor

A thorough understanding of the starting material is fundamental to successful synthesis. Key properties of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride are summarized below.

PropertyValueSource
CAS Number 1148003-96-6Vendor Data
Molecular Formula C₇H₁₇ClN₂O₂SVendor Data
Molecular Weight 228.74 g/mol Vendor Data
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in water, methanol; sparingly soluble in polar aprotic solventsGeneral Chemical Principles
Storage Store in a cool, dry place under an inert atmosphereGeneral Chemical Principles

General Synthetic Workflow

The primary synthetic transformation involving N-methyl-N-(piperidin-4-yl)methanesulfonamide is the functionalization of the secondary piperidine nitrogen. This is most commonly achieved through N-alkylation or N-arylation reactions to couple the piperidine core with a desired aromatic or heteroaromatic moiety, a key feature for 5-HT₆ receptor affinity.[5] The general workflow is a robust, multi-step process that is central to medicinal chemistry programs.

G cluster_prep Preparation cluster_reaction Core Reaction cluster_finish Purification & Isolation Precursor N-methyl-N-(piperidin-4-yl)- methanesulfonamide HCl Base Base Treatment (e.g., NaHCO₃, Et₃N) Precursor->Base Freebase Free Base Intermediate Base->Freebase Coupling N-Arylation or N-Alkylation (e.g., Buchwald-Hartwig, Reductive Amination) Freebase->Coupling Workup Aqueous Work-up Coupling->Workup Purify Chromatography Workup->Purify Final Final Ligand (Target Molecule) Purify->Final

Caption: General workflow for synthesizing serotonin receptor ligands.

Protocol: Synthesis of a Representative 5-HT₆ Ligand via Buchwald-Hartwig Amination

This protocol details the synthesis of a representative N-aryl piperidine sulfonamide, a compound class established as potent 5-HT₆ receptor ligands.[1][2] The method employs a Palladium-catalyzed Buchwald-Hartwig amination, a highly reliable and versatile reaction for forming C(aryl)-N bonds.

Reaction Principle: The reaction couples the secondary amine of the free-based piperidine precursor with an aryl halide (in this case, a substituted bromo-indole, a common scaffold in 5-HT₆ antagonists). A palladium catalyst, in conjunction with a specialized phosphine ligand, facilitates the oxidative addition, amine coordination, and reductive elimination steps that constitute the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine and regenerate the active catalyst.

Diagram of the Catalytic Pathway

Buchwald_Hartwig pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition Ar-Pd(II)(L₂)-X pd0->oxidative_addition Ar-X amine_complex Amine Complex [Ar-Pd(II)(L₂)(R₂NH)]⁺X⁻ oxidative_addition->amine_complex R₂NH amido_complex Amido Complex Ar-Pd(II)(L₂)-NR₂ amine_complex->amido_complex Base, -HBase⁺X⁻ reductive_elimination Reductive Elimination Ar-NR₂ amido_complex->reductive_elimination reductive_elimination->pd0 Product Out

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Materials and Reagents
  • N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride (1.0 eq)

  • 5-Bromo-1-(phenylsulfonyl)-1H-indole (1.1 eq) (Representative aryl halide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOt-Bu) (2.5 eq)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Step-by-Step Experimental Protocol
  • Preparation of the Free Base (In Situ):

    • To a dry round-bottom flask, add N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride (1.0 eq).

    • Add dichloromethane (DCM) and saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until all solid dissolves and gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil or waxy solid. This material should be used immediately in the next step.

    • Causality Note: The hydrochloride salt is protonated at the piperidine nitrogen, rendering it non-nucleophilic. Neutralization with a mild base like NaHCO₃ is essential to generate the free secondary amine required for the coupling reaction.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (2.5 eq).

    • Add the aryl halide, 5-bromo-1-(phenylsulfonyl)-1H-indole (1.1 eq).

    • Add the freshly prepared N-methyl-N-(piperidin-4-yl)methanesulfonamide free base (1.0 eq) dissolved in a minimal amount of anhydrous toluene via syringe.

    • Add additional anhydrous toluene to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.

    • Causality Note: An inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it. Xantphos is a bulky, electron-rich ligand that promotes the crucial reductive elimination step and stabilizes the catalytic species. Sodium tert-butoxide is a strong, non-nucleophilic base necessary to deprotonate the piperidine nitrogen within the palladium complex without competing in the reaction.

  • Reaction Execution and Monitoring:

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the residue by silica gel column chromatography using a gradient eluent system (e.g., 20% to 80% ethyl acetate in hexanes) to afford the pure target ligand.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

    • Assess purity using HPLC.

Safety and Handling

  • N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride: Handle with standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium Catalysts and Ligands: These reagents can be toxic and are air-sensitive. Handle only in a well-ventilated fume hood and under an inert atmosphere.

  • Sodium tert-butoxide: A strong, corrosive, and hygroscopic base. Avoid contact with skin and moisture. Handle in a glovebox or under a stream of inert gas.

  • Solvents: Toluene and other organic solvents are flammable and toxic. Use in a well-ventilated area away from ignition sources.

Conclusion

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride serves as a high-value intermediate for accessing potent N-arylated piperidine sulfonamide ligands for the 5-HT₆ receptor. The protocol described, utilizing a modern Buchwald-Hartwig amination, provides a reliable and adaptable route for synthesizing libraries of these compounds for structure-activity relationship (SAR) studies. The careful selection of catalyst, ligand, and base is paramount to achieving high yields and purity, enabling the continued development of novel therapeutics for CNS disorders.

References

  • Anil K. Shinde et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Der Pharma Chemica, 4(3), 909-914. Available at: [Link]

  • Sujatha, K. et al. (2009). Aryl sulfonamide amine compounds and their use as 5-HT6 ligands. U.S. Patent No. US8404720B2.
  • 1-(Arylsulfonyl-isoindol-2-yl)piperazines as 5-HT6R Antagonists: Mechanochemical Synthesis. (2022). Molecules. Available at: [Link]

  • León, R. et al. (2017). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Molecules, 22(10), 1649. Available at: [Link]

  • Yoon, J. et al. (2008). Preparation of piperazine derivatives as 5-HT7 receptor antagonists. Bioorganic & Medicinal Chemistry, 16(10), 5405-12. Available at: [Link]

  • Eli Lilly and Company. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. U.S. Patent No. US8697876B2.
  • Arena, F. et al. (2023). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. International Journal of Molecular Sciences, 25(11), 5859. Available at: [Link]

  • Sujatha, K. et al. (2009). Aryl sulfonamide amine compounds and their use as 5-HT6 ligands. Australian Patent No. AU2009294181B2.
  • Synthesis and Biological Evaluation of Arylsulfonylpiperazine Derivatives as 5-HT6 Receptor Ligands. (2014). ResearchGate. Available at: [Link]

  • Soni, R. et al. (2013). IN-SILICO STUDY OF ARYL SULPHONAMIDES AS 5-HT6 SEROTONIN LIGAND: A 2D QSAR STUDY USING TOPOLOGICAL DESCRIPTORS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Sujatha, K. et al. (2012). Aryl indolyl sulfonamide compounds and their use as 5-HT6 ligands. U.S. Patent No. US8318725B2.

Sources

Application Notes and Protocols for the Synthesis of Dopamine Receptor Antagonists using N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-DA-260119

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride as a key intermediate in the synthesis of novel dopamine receptor antagonists. The piperidine scaffold is a well-established pharmacophore for dopamine receptor ligands, and this guide offers a practical, experience-driven framework for its elaboration into potential therapeutic agents. We present an exemplary synthetic protocol, explain the causal reasoning behind methodological choices, and provide essential data for safe and effective implementation.

Introduction: The Strategic Value of the Piperidine Scaffold

The dopamine receptors, particularly the D2-like family (D2, D3, D4), are critical targets in the treatment of a range of neuropsychiatric disorders, including schizophrenia, bipolar disorder, and Parkinson's disease.[1] A significant number of clinically successful antagonists and partial agonists incorporate a substituted piperidine ring.[2][3] This moiety often serves as a central scaffold, positioning a basic nitrogen atom to form a crucial ionic interaction with a conserved aspartate residue (Asp115 in the D4 receptor) in the third transmembrane domain of the receptor.[4]

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a versatile building block for synthesizing such antagonists. The secondary amine of the piperidine ring provides a reactive handle for introducing diverse chemical functionalities, allowing for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The N-methylmethanesulfonamide group is a stable, polar moiety that can influence the compound's solubility, metabolic stability, and potential for hydrogen bonding within the receptor pocket.[5]

This guide will focus on a representative synthetic transformation—N-alkylation—to illustrate the practical application of this intermediate.

Physicochemical and Safety Data

Accurate characterization and safe handling of starting materials are foundational to successful synthesis and laboratory safety.

Compound Properties
PropertyValueSource
Compound Name N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride-
CAS Number 1148003-96-6[1][6]
Molecular Formula C₇H₁₇ClN₂O₂S[7]
Molecular Weight 228.74 g/mol [7]
Appearance White to off-white solid (typical)Supplier Data
Purity ≥97% (typical)[7]
Safety & Handling

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride should be handled with appropriate precautions in a well-ventilated chemical fume hood. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from structurally related piperidines and sulfonamides suggest the following hazards.[2][7][8]

  • Hazard Statements (Inferred):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses with side shields (or goggles), and nitrile gloves, is mandatory.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Synthesis of a Representative Dopamine D4 Receptor Antagonist

To illustrate the utility of our title compound, we will describe a detailed protocol for the synthesis of an exemplary D4 receptor antagonist via N-alkylation. This reaction couples the piperidine nitrogen with a moiety known to confer high affinity for dopamine receptors, such as a substituted phenoxyethyl group.[9]

Synthetic Workflow Overview

The overall strategy involves the nucleophilic substitution of a suitable alkyl halide by the secondary amine of the piperidine. As the starting material is a hydrochloride salt, the free base must be generated in situ using a non-nucleophilic base before the alkylation can proceed.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification A N-methyl-N-(piperidin-4-yl)methanesulfonamide HCl E Heat (e.g., 80 °C) Monitor by TLC/LC-MS A->E B 1-Bromo-2-(4-fluorophenoxy)ethane B->E C Potassium Carbonate (K₂CO₃) C->E D Acetonitrile (MeCN) D->E F Cool to RT Filter solids E->F G Concentrate Filtrate F->G H Silica Gel Chromatography G->H I Product: 1-(2-(4-fluorophenoxy)ethyl)-N-methyl-N-(piperidin-4-yl)methanesulfonamide H->I G cluster_0 Imine Formation cluster_1 In Situ Reduction cluster_2 Workup & Purification A N-methyl-N-(piperidin-4-yl)methanesulfonamide HCl + Base (e.g., Et₃N) E Stir at RT A->E B Aromatic Aldehyde (R-CHO) (e.g., 4-fluorobenzaldehyde) B->E C Solvent (e.g., DCE) C->E D Reducing Agent (e.g., NaBH(OAc)₃) D->E F Quench (e.g., NaHCO₃ soln.) Extract with DCM E->F G Dry, Concentrate F->G H Purify (Chromatography) G->H I Final Product H->I

Sources

Application Notes and Protocols for the Exploration of Piperidine Scaffolds in Novel Antipsychotic Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolution of Antipsychotic Therapy and the Significance of the Piperidine Scaffold

The landscape of schizophrenia treatment has been shaped by a continuous search for therapeutic agents with improved efficacy and tolerability. First-generation antipsychotics, primarily dopamine D2 receptor antagonists, while effective in mitigating positive symptoms, were often associated with significant extrapyramidal side effects. The advent of second-generation, or "atypical," antipsychotics introduced a broader receptor binding profile, notably including serotonin 5-HT2A receptor antagonism, which offered a better side-effect profile but still presented challenges such as metabolic disturbances.

The third generation of antipsychotics introduced the concept of dopamine D2 receptor partial agonism, a nuanced mechanism aimed at stabilizing dopaminergic neurotransmission.[1][2][3] This approach seeks to reduce hyperdopaminergic activity in the mesolimbic pathway, alleviating positive symptoms, while simultaneously enhancing dopaminergic tone in the mesocortical pathway, where a deficit is thought to contribute to negative and cognitive symptoms.[2][3] Central to the development of many successful third-generation antipsychotics, such as aripiprazole and brexpiprazole, is the versatile piperidine scaffold.[1][4]

While the specific compound N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a representative of the broader class of piperidine sulfonamides explored for central nervous system targets, publicly available data on its direct application in antipsychotic development is limited. Therefore, this guide will focus on the well-established principles and protocols for leveraging the broader piperidine structural motif in the design and evaluation of novel D2 receptor partial agonists for the treatment of psychosis. We will explore the underlying pharmacology, synthetic strategies, and the in vitro and in vivo assays crucial for the preclinical development of such compounds.

Part 1: The Pharmacology of D2 Receptor Partial Agonism

The cornerstone of third-generation antipsychotic action is the modulation of the dopamine D2 receptor. Unlike full antagonists that completely block the receptor, or full agonists that elicit a maximal response, partial agonists possess intermediate intrinsic activity.[2] Their functional effect is context-dependent: in a state of high dopaminergic tone (as hypothesized in the mesolimbic pathway in schizophrenia), they compete with endogenous dopamine and reduce receptor activation, acting as functional antagonists. Conversely, in a low dopamine environment (as in the mesocortical pathway), they provide a baseline level of receptor stimulation, acting as functional agonists.[2][3] This stabilizing effect is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal symptoms and hyperprolactinemia.[2]

Figure 1: Mechanism of D2 Partial Agonism.

Part 2: Design and Synthesis of Piperidine-Based Antipsychotics

The piperidine ring is a privileged scaffold in medicinal chemistry due to its ability to be readily functionalized and to orient substituents in specific three-dimensional arrangements for optimal receptor interaction. In many D2 partial agonists, the basic nitrogen of the piperidine ring is believed to form a key ionic interaction with a conserved aspartate residue in the D2 receptor binding pocket.

General Synthetic Strategy

A common approach to synthesize N-substituted piperidine derivatives involves the reductive amination of a piperidone precursor or the N-alkylation of a piperidine intermediate. The following is a generalized, representative protocol for the synthesis of a hypothetical N-arylpiperidine derivative, a common motif in antipsychotic drug discovery.

Protocol 2.1: Synthesis of a Hypothetical N-Arylpiperidine Derivative

  • Step 1: Reductive Amination.

    • To a solution of 1-benzyl-4-piperidone (1.0 eq) in an anhydrous solvent such as methanol or tetrahydrofuran, add the desired aniline derivative (1.1 eq).[5]

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (1.5 eq), portion-wise.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: N-Debenzylation.

    • Dissolve the product from Step 1 in a suitable solvent (e.g., methanol or ethanol).

    • Add a palladium catalyst, such as 10% palladium on carbon (Pd/C).

    • Subject the mixture to hydrogenation, either by bubbling hydrogen gas or using a Parr hydrogenator, at a suitable pressure (e.g., 50 psi) until the reaction is complete (as monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate to yield the debenzylated piperidine intermediate.

  • Step 3: Sulfonylation (Example for generating a sulfonamide).

    • Dissolve the debenzylated piperidine from Step 2 (1.0 eq) in a suitable solvent like dichloromethane, along with a base such as triethylamine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add methanesulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by column chromatography or recrystallization.

  • Step 4: Salt Formation.

    • Dissolve the purified final compound in a suitable solvent (e.g., diethyl ether or ethyl acetate).

    • Add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • Collect the resulting precipitate by filtration, wash with the solvent, and dry under vacuum to obtain the hydrochloride salt.

Part 3: In Vitro Characterization Protocols

The initial characterization of a novel compound involves determining its affinity for the target receptors and its functional activity.

Protocol 3.1: Radioligand Binding Assay for D2 Receptor Affinity

This protocol determines the equilibrium dissociation constant (Ki) of the test compound for the dopamine D2 receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells).

    • Radioligand, e.g., [³H]-Spiperone or [³H]-Raclopride.

    • Non-specific binding control, e.g., Haloperidol or unlabeled Spiperone at a high concentration.

    • Test compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • 96-well plates and a cell harvester.

    • Scintillation vials and scintillation cocktail.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Protocol 3.2: cAMP Functional Assay for D2 Partial Agonism

This assay measures the ability of the compound to inhibit forskolin-stimulated cyclic AMP (cAMP) production, which is a downstream effect of D2 receptor activation (which is a Gi-coupled receptor).

  • Materials:

    • A cell line co-expressing the human D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a commercially available cAMP assay kit (e.g., HTRF, ELISA).

    • Full agonist (e.g., quinpirole).

    • Antagonist (e.g., haloperidol).

    • Forskolin (an adenylyl cyclase activator).

    • Test compound at various concentrations.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with a serum-free medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and incubate for 30 minutes.

    • Agonist mode: Add the test compound at various concentrations and incubate for 15-30 minutes.

    • Antagonist mode (to determine partial agonism): Add the test compound at various concentrations in the presence of a fixed concentration of the full agonist (e.g., the EC80 of quinpirole).

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for a further 15-30 minutes.

    • Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for the chosen assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • In agonist mode, determine the EC50 (potency) and the Emax (maximal effect) relative to the full agonist. A partial agonist will have an Emax lower than the full agonist.

    • In antagonist mode, the compound will dose-dependently inhibit the effect of the full agonist.

Table 1: Representative In Vitro Data for a Hypothetical Piperidine-Based D2 Partial Agonist

TargetAssay TypeResult (Ki or EC50/Emax)Interpretation
Dopamine D2 Radioligand Binding ([³H]-Spiperone)Ki = 1.5 nMHigh affinity for the target receptor.
Dopamine D2 cAMP Functional Assay (Agonist mode)EC50 = 5.2 nM, Emax = 45% (vs. Quinpirole)Potent partial agonist activity.
Serotonin 5-HT2A Radioligand Binding ([³H]-Ketanserin)Ki = 2.8 nMHigh affinity, suggesting potential atypical antipsychotic properties.
Serotonin 5-HT1A Radioligand Binding ([³H]-8-OH-DPAT)Ki = 10.5 nMModerate affinity, may contribute to anxiolytic or antidepressant effects.
Adrenergic α1 Radioligand Binding ([³H]-Prazosin)Ki > 500 nMLow affinity, suggesting a lower risk of orthostatic hypotension.
Histamine H1 Radioligand Binding ([³H]-Pyrilamine)Ki > 800 nMLow affinity, suggesting a lower risk of sedation and weight gain.

Part 4: In Vivo Preclinical Evaluation

Animal models are essential for evaluating the antipsychotic potential of a compound in a living system.

Protocol 4.1: Amphetamine-Induced Hyperlocomotion in Rodents

This model assesses the ability of a compound to reverse the psychostimulant-induced increase in locomotor activity, which is considered a proxy for the positive symptoms of psychosis.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Acclimate the animals to the testing environment (e.g., open-field arenas equipped with automated activity monitoring systems).

    • Administer the test compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at various doses.

    • After a predetermined pretreatment time (based on the compound's pharmacokinetics), administer d-amphetamine (e.g., 1-2 mg/kg, s.c.).

    • Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis:

    • Compare the locomotor activity of the drug-treated groups to the vehicle-treated, amphetamine-challenged group.

    • A significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic efficacy.

In_Vivo_Workflow Acclimation Acclimation Vehicle_or_Drug_Admin Vehicle_or_Drug_Admin Acclimation->Vehicle_or_Drug_Admin Day 1-3 Psychostimulant_Challenge Psychostimulant_Challenge Vehicle_or_Drug_Admin->Psychostimulant_Challenge Pretreatment Time Behavioral_Recording Behavioral_Recording Psychostimulant_Challenge->Behavioral_Recording e.g., Amphetamine Data_Analysis Data_Analysis Behavioral_Recording->Data_Analysis 60-90 min Efficacy_Determination Efficacy_Determination Data_Analysis->Efficacy_Determination

Figure 2: General Workflow for an In Vivo Behavioral Study.

Part 5: Pharmacokinetic and Safety Assessment

A promising compound must not only be efficacious but also possess drug-like properties.

  • Pharmacokinetics (ADME): Studies are conducted to determine the Absorption, Distribution, Metabolism, and Excretion of the compound. Key parameters include bioavailability, plasma protein binding, brain penetration (essential for a CNS drug), metabolic stability, and half-life.

  • Safety Pharmacology: These studies assess potential adverse effects on major physiological systems, including the cardiovascular (e.g., hERG channel block, QT prolongation), central nervous, and respiratory systems.

  • Toxicology: Initial toxicity studies in rodents are performed to identify a maximum tolerated dose and any potential organ toxicities.

Table 2: Comparative Pharmacokinetic Parameters of Selected Piperidine-Based Antipsychotics in Humans

CompoundOral Bioavailability (%)Plasma Protein Binding (%)Half-life (hours)Primary Metabolism
Aripiprazole ~87>99~75CYP3A4, CYP2D6
Brexpiprazole ~95>99~91CYP3A4, CYP2D6
Cariprazine High (not specified)~91-972-4 days (parent); ~1-3 weeks (active metabolites)CYP3A4, CYP2D6

Note: Data are approximate and can vary based on the specific study.

Conclusion and Future Perspectives

The development of novel antipsychotics with improved efficacy and tolerability remains a critical goal in psychiatric medicine. The piperidine scaffold has proven to be a highly valuable structural motif in the design of third-generation antipsychotics that function as D2 receptor partial agonists. The protocols and principles outlined in this guide provide a foundational framework for researchers engaged in the discovery and preclinical development of such agents. By systematically evaluating receptor affinity, functional activity, in vivo efficacy, and pharmacokinetic properties, scientists can identify and advance promising new chemical entities. Future research will likely focus on fine-tuning the balance of D2 partial agonism with activity at other targets (e.g., various serotonin receptor subtypes) to further enhance efficacy, particularly for the negative and cognitive symptoms of schizophrenia, while minimizing the side-effect burden for patients.

References

  • Kikuchi, T., Maeda, K., Suzuki, M., Hirose, T., Futamura, T., & McQuade, R. D. (2021). Discovery research and development history of the dopamine D2 receptor partial agonists, aripiprazole and brexpiprazole. Neuropsychopharmacology Reports, 41(2), 134–143.
  • Lieberman, J. A. (2004). Dopamine partial agonists: a new class of antipsychotic. CNS drugs, 18(4), 251–267.
  • Maeda, K., Sugino, H., Akazawa, H., Amada, N., Shimada, J., Futamura, T., et al. (2014). Brexpiprazole I: in vitro and in vivo characterization of a novel serotonin-dopamine activity modulator. The Journal of Pharmacology and Experimental Therapeutics, 350(3), 589–604.
  • Mohr, P., Masopust, J., & Kopeček, M. (2022). Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy?.
  • Otsuka Pharmaceutical Co., Ltd. (n.d.). Abilify (aripiprazole)
  • Otsuka Pharmaceutical Co., Ltd. (n.d.). Rexulti (brexpiprazole)
  • WebMD. (2024, June 13). How Do Dopamine Partial Agonists Work for Schizophrenia? Retrieved from [Link]

  • Wikipedia. (n.d.). Brexpiprazole. Retrieved from [Link]

Sources

Application Notes and Protocols for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride in the context of Alzheimer's disease (AD) research. This document outlines a hypothesized mechanism of action, detailed experimental protocols for in vitro and in vivo evaluation, and data interpretation guidelines.

Introduction and Hypothesized Mechanism of Action

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein in the brain.[1][2] One of the key pathological features of AD is the cholinergic deficit, which involves the loss of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh).[3] This deficit is a primary target for symptomatic treatment of AD.

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride contains a piperidine moiety, a common structural feature in many cholinesterase inhibitors.[4] Additionally, sulfonamide derivatives have been explored as potential therapeutic agents for AD.[5] Based on these structural characteristics, it is hypothesized that N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride may act as a cholinesterase inhibitor, preventing the breakdown of acetylcholine in the synaptic cleft and thereby enhancing cholinergic neurotransmission. This proposed mechanism aims to alleviate the cognitive symptoms associated with Alzheimer's disease.

Hypothesized Signaling Pathway

Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binds Compound N-methyl-N-(piperidin-4-yl) methanesulfonamide hydrochloride Compound->AChE Inhibits Signal Signal Transduction (Cognition, Memory) ACh_Receptor->Signal

Caption: Hypothesized mechanism of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride as an AChE inhibitor.

In Vitro Evaluation Protocols

The initial assessment of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride's potential as an anti-Alzheimer's agent should begin with in vitro assays to validate its hypothesized activity and assess its neuroprotective properties.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay determines the ability of the compound to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

  • Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

Protocol:

  • Prepare stock solutions of the test compound, enzymes, substrates, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of varying concentrations of the test compound.

  • Add 50 µL of the respective enzyme solution (AChE or BChE) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of the substrate solution (ATCI or BChE).

  • Add 125 µL of DTNB solution to each well.

  • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Parameter Recommended Concentration/Condition
Test Compound0.1 µM to 100 µM
AChE/BChE0.1 U/mL
ATCI/BTCI10 mM
DTNB3 mM
Incubation Time15 minutes
Temperature37°C
Neuroprotection Assay against Amyloid-beta Induced Toxicity

This assay evaluates the potential of the compound to protect neuronal cells from the toxic effects of amyloid-beta oligomers.[6][7]

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Amyloid-beta (1-42) peptide

  • N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

  • Cell culture medium (e.g., DMEM/F12)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Culture SH-SY5Y cells in a 96-well plate until they reach 80% confluency.

  • Prepare Aβ(1-42) oligomers by incubating the peptide solution at 4°C for 24 hours.

  • Treat the cells with varying concentrations of the test compound for 2 hours.

  • Expose the cells to a neurotoxic concentration of Aβ(1-42) oligomers (e.g., 10 µM) for 24 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability relative to untreated controls.

Parameter Recommended Concentration/Condition
Cell Density1 x 10^4 cells/well
Test Compound1 µM to 50 µM
Aβ(1-42) oligomers10 µM
Incubation Time (Compound)2 hours
Incubation Time (Aβ)24 hours
MTT0.5 mg/mL

In Vivo Evaluation Protocol

Following promising in vitro results, the efficacy of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride should be assessed in a relevant animal model of Alzheimer's disease. The 5XFAD transgenic mouse model is a suitable choice as it rapidly develops amyloid plaques and exhibits cognitive deficits.[8]

Cognitive Assessment in 5XFAD Mice

Animal Model: 5XFAD transgenic mice and wild-type littermates. Test Compound Administration: Oral gavage or intraperitoneal injection daily for 4 weeks.

Protocol:

  • Acclimate 4-month-old 5XFAD and wild-type mice to the housing facility for one week.

  • Divide the mice into vehicle-treated and compound-treated groups.

  • Administer the test compound or vehicle daily for 4 weeks.

  • Conduct behavioral tests during the final week of treatment.

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-Maze: To evaluate short-term working memory.

  • At the end of the study, euthanize the mice and collect brain tissue for biochemical and histological analysis (e.g., Aβ plaque load, cholinesterase activity).

Parameter Recommended Condition
Animal Model5XFAD transgenic mice
Age of Mice4 months
Treatment Duration4 weeks
Behavioral TestsMorris Water Maze, Y-Maze

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cholinesterase_Assay Cholinesterase Inhibition Assay IC50 Determine IC50 Cholinesterase_Assay->IC50 Neuroprotection_Assay Neuroprotection Assay (vs. Aβ toxicity) Cell_Viability Assess Cell Viability Neuroprotection_Assay->Cell_Viability Animal_Model 5XFAD Mouse Model IC50->Animal_Model Dose Selection Cell_Viability->Animal_Model Treatment Compound Administration (4 weeks) Animal_Model->Treatment Behavioral_Tests Cognitive Behavioral Tests (MWM, Y-Maze) Treatment->Behavioral_Tests Biochemical_Analysis Post-mortem Brain Analysis (Aβ load, AChE activity) Behavioral_Tests->Biochemical_Analysis

Sources

Application Notes and Protocols for Blood-Brain Barrier Penetration Studies of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Final Frontier in CNS Drug Delivery

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, semipermeable border of endothelial cells prevents pathogens and toxins from entering the brain, but in doing so, also stringently limits the passage of many potentially life-saving drugs. A deep and early understanding of a drug candidate's ability to penetrate the BBB is therefore a critical determinant of its potential success.[1] These application notes provide a comprehensive guide to assessing the BBB penetration of a novel compound, N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride , utilizing a tiered approach of in vitro and in vivo methodologies. Our focus is not merely on the procedural steps but on the scientific rationale that underpins a robust and reliable assessment of CNS bioavailability.

Compound of Interest: N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

  • Structure:

    • A visual representation of the chemical structure would be inserted here in a formal document.

  • Chemical Formula: C₇H₁₇ClN₂O₂S[2]

  • Molecular Weight: 228.74 g/mol [2]

  • Known Biological Activity: While the specific CNS activity of this compound is under investigation, its structural motifs, including the piperidine ring, are common in molecules targeting neurological disorders.[3][4]

A crucial first step in any experimental design is the determination of the compound's physicochemical properties, such as its aqueous solubility and stability at different pH values. This information is vital for preparing appropriate dosing solutions and interpreting permeability data. These parameters for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride should be experimentally determined prior to initiating the following studies.

Tier 1: In Vitro Assessment of BBB Permeability

In vitro models offer a high-throughput and cost-effective means of initial screening for BBB penetration potential. These assays provide valuable data on passive permeability and the potential for active transport, guiding the decision to proceed to more complex and resource-intensive in vivo studies.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based method that models passive, transcellular diffusion across the BBB.[5][6] It provides a rapid assessment of a compound's intrinsic ability to permeate a lipid membrane, a key characteristic for CNS drug candidates.

Causality of Experimental Choices:

  • Artificial Membrane: A lipid cocktail mimicking the composition of the BBB is used to provide a biologically relevant barrier for passive diffusion.[7]

  • pH: The assay is typically performed at a physiological pH of 7.4 to simulate conditions in the blood.[6]

  • High-Throughput Format: The 96-well plate format allows for the simultaneous testing of multiple compounds and concentrations, making it ideal for early-stage screening.[7]

Experimental Workflow:

PAMPA_Workflow prep Prepare Compound Stock (10 mM in DMSO) donor_prep Prepare Donor Solution (e.g., 10 µM in PBS, pH 7.4) prep->donor_prep assembly Assemble PAMPA Sandwich Plate (Donor plate on top of Acceptor plate) donor_prep->assembly acceptor_prep Prepare Acceptor Solution (PBS, pH 7.4) acceptor_prep->assembly membrane_coat Coat PAMPA Plate Membrane with BBB lipid solution membrane_coat->assembly incubation Incubate at Room Temperature (e.g., 4-18 hours) assembly->incubation sampling Collect Samples from Donor and Acceptor Wells incubation->sampling analysis Quantify Compound Concentration (LC-MS/MS) sampling->analysis calc Calculate Apparent Permeability (Papp) analysis->calc

Caption: Workflow for the PAMPA-BBB Assay.

Detailed Protocol:

  • Prepare a 10 mM stock solution of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride in dimethyl sulfoxide (DMSO).

  • Prepare the donor solution by diluting the stock solution to the desired final concentration (e.g., 10 µM) in phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to avoid effects on membrane integrity.

  • Prepare the acceptor solution (PBS, pH 7.4).

  • Coat the membrane of a 96-well PAMPA plate with a commercially available BBB lipid solution.

  • Add the acceptor solution to the wells of the acceptor plate.

  • Add the donor solution to the wells of the coated donor plate.

  • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

  • Incubate the plate at room temperature for a defined period (e.g., 4 to 18 hours).

  • After incubation, carefully separate the plates and collect samples from both the donor and acceptor wells.

  • Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula (see Data Analysis section).

Data Interpretation:

Papp (x 10⁻⁶ cm/s)Predicted BBB Permeability
> 6.0High
2.0 - 6.0Medium
< 2.0Low
Table adapted from various sources and represents a general classification scheme.[8][9]
MDCK-MDR1 Permeability Assay

The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene (which encodes for the P-glycoprotein efflux transporter), is a widely used in vitro model for predicting BBB penetration.[10][11][12] This assay provides insights into both passive permeability and active efflux, a critical mechanism of drug exclusion from the brain.

Causality of Experimental Choices:

  • Polarized Monolayer: MDCK-MDR1 cells form a polarized monolayer with tight junctions, mimicking the barrier function of the BBB.[12]

  • P-glycoprotein (P-gp) Expression: The overexpression of P-gp allows for the identification of compounds that are substrates for this key efflux transporter.[11]

  • Bidirectional Transport: Measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions allows for the calculation of an efflux ratio, which quantifies the extent of active efflux.[13]

Experimental Workflow:

MDCK_Workflow cell_culture Culture MDCK-MDR1 cells on Transwell inserts monolayer_integrity Verify Monolayer Integrity (TEER measurement) cell_culture->monolayer_integrity prep_solutions Prepare Dosing Solutions (with and without P-gp inhibitor) monolayer_integrity->prep_solutions transport_assay Perform Bidirectional Transport Assay (A-B and B-A) prep_solutions->transport_assay sampling Collect Samples from Apical and Basolateral Chambers transport_assay->sampling analysis Quantify Compound Concentration (LC-MS/MS) sampling->analysis calc Calculate Papp and Efflux Ratio analysis->calc

Caption: Workflow for the MDCK-MDR1 Permeability Assay.

Detailed Protocol:

  • Culture MDCK-MDR1 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 3-5 days).

  • Verify the integrity of the cell monolayer by measuring the trans-epithelial electrical resistance (TEER). Only monolayers with TEER values above a pre-determined threshold should be used.

  • Prepare dosing solutions of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at the desired concentration (e.g., 10 µM).

  • Perform the bidirectional transport assay:

    • A-B Transport: Add the dosing solution to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber.

    • B-A Transport: Add the dosing solution to the basolateral chamber and transport buffer to the apical chamber.

  • To identify P-gp mediated efflux, run a parallel experiment in the presence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A).[11]

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantify the compound concentration in all samples using a validated LC-MS/MS method.

  • Calculate Papp and the efflux ratio (see Data Analysis section).

Data Interpretation:

Efflux RatioInterpretation
< 2Not a significant P-gp substrate
≥ 2Potential P-gp substrate[13]

A significant increase in the A-B Papp value and a decrease in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a substrate of P-gp.

Tier 2: In Vivo Assessment of BBB Penetration in Rodents

Following promising in vitro results, in vivo studies in rodents are essential to confirm BBB penetration and to understand the pharmacokinetic profile of the compound in a whole-animal system.

Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from an Institutional Animal Care and Use Committee (IACUC).

Pharmacokinetic Study with Brain Tissue Homogenate

This study design provides a measure of the total concentration of the compound in the brain and plasma over time, allowing for the calculation of the brain-to-plasma concentration ratio (Kp).

Causality of Experimental Choices:

  • Rodent Model: Mice or rats are commonly used due to their well-characterized physiology and the availability of historical data for comparison.

  • Route of Administration: The route of administration should be relevant to the intended clinical use of the compound.

  • Time Points: Multiple time points are necessary to determine the pharmacokinetic profile, including the maximum concentration (Cmax) and the area under the curve (AUC).

Experimental Workflow:

InVivo_PK_Workflow animal_acclimatization Acclimatize Animals dosing Administer Compound (e.g., IV or PO) animal_acclimatization->dosing sampling Collect Blood and Brain Samples at Predetermined Time Points dosing->sampling plasma_prep Process Blood to Obtain Plasma sampling->plasma_prep brain_homogenization Homogenize Brain Tissue sampling->brain_homogenization extraction Extract Compound from Plasma and Brain Homogenate plasma_prep->extraction brain_homogenization->extraction analysis Quantify Compound Concentration (LC-MS/MS) extraction->analysis calc Calculate Kp and Kp,uu analysis->calc

Sources

Application Notes and Protocols for the Derivatization of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride in Lead Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Sulfonamide Scaffold

In the landscape of medicinal chemistry, the piperidine moiety is recognized as a privileged scaffold, present in a multitude of approved therapeutic agents.[1] Its conformational rigidity and capacity to project substituents into well-defined three-dimensional space make it an invaluable component in the design of molecules targeting a diverse array of biological entities, particularly within the central nervous system. The compound N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride represents a key pharmacophore, combining the structural attributes of piperidine with the hydrogen bonding capabilities and metabolic stability often conferred by a sulfonamide group.

Lead optimization is a critical, iterative phase in drug discovery aimed at refining a promising hit compound to enhance its efficacy, selectivity, and pharmacokinetic properties.[2] This process hinges on the systematic chemical modification of the lead scaffold to establish a robust Structure-Activity Relationship (SAR). This document provides a detailed guide for researchers on the strategic derivatization of the N-methyl-N-(piperidin-4-yl)methanesulfonamide core, focusing on synthetically accessible modifications anticipated to modulate biological activity. We will delve into the rationale behind these derivatizations and provide detailed, actionable protocols for their execution and subsequent analysis.

Rationale for Derivatization: Probing the Chemical Space

The structure of N-methyl-N-(piperidin-4-yl)methanesulfonamide offers two primary vectors for chemical modification to explore the SAR: the piperidine nitrogen (N-1 position) and the methanesulfonamide moiety. Derivatization at the piperidine nitrogen is the most direct and versatile approach for this scaffold.

  • N-Alkylation and N-Acylation of the Piperidine Ring: The secondary amine of the piperidine ring is a nucleophilic center, readily amenable to alkylation and acylation.[1] Introducing a diverse range of substituents at this position allows for a systematic probing of the target's binding pocket. Modifications can alter the compound's size, lipophilicity, and hydrogen bonding capacity, which are critical determinants of pharmacological activity. For instance, the addition of aromatic or benzyl groups can introduce beneficial van der Waals or pi-stacking interactions, while the incorporation of polar groups can enhance solubility and modulate pharmacokinetic profiles.[3]

Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the generation of a diverse library of derivatives.

Protocol 1: N-Alkylation of the Piperidine Nitrogen via Reductive Amination

Reductive amination is a highly effective method for the N-alkylation of secondary amines, offering high selectivity for mono-alkylation and avoiding the potential for over-alkylation that can occur with direct alkylation using alkyl halides.[4] This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction.

Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dissolve N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride (1.0 eq) and aldehyde/ketone (1.1 eq) in anhydrous DCM B Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise A->B C Stir at room temperature for 12-16 hours B->C D Monitor reaction by TLC or LC-MS C->D E Quench with saturated aqueous NaHCO₃ D->E F Extract with DCM E->F G Wash with brine, dry over Na₂SO₄, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for N-alkylation via reductive amination.

Materials:

  • N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

  • Aldehyde or ketone of choice (e.g., benzaldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride (1.0 eq) and the selected aldehyde or ketone (1.1 eq) in anhydrous dichloromethane (DCM) at room temperature, add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated derivative.

Parameter Typical Value
Scale 0.5 - 5 mmol
Reaction Time 12 - 16 hours
Temperature Room Temperature
Typical Yield 60 - 90%
Protocol 2: N-Acylation of the Piperidine Nitrogen

N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and introduce rigidity. This can be achieved by reacting the piperidine with an acyl chloride or an acid anhydride in the presence of a base.

Workflow for N-Acylation

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dissolve N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride (1.0 eq) in anhydrous DCM B Add base (e.g., triethylamine, 2.2 eq) A->B C Cool to 0 °C B->C D Add acyl chloride or anhydride (1.1 eq) dropwise C->D E Allow to warm to room temperature and stir for 2-6 hours D->E F Monitor reaction by TLC or LC-MS E->F G Wash with 1M HCl, saturated NaHCO₃, and brine F->G H Dry over Na₂SO₄ and concentrate G->H I Purify by column chromatography or recrystallization H->I

Caption: Workflow for N-acylation of the piperidine nitrogen.

Materials:

  • N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

  • Acyl chloride or acid anhydride of choice (e.g., benzoyl chloride, acetic anhydride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography or suitable recrystallization solvents

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a base such as triethylamine (2.2 eq) to the stirred solution.

  • Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure N-acylated derivative.

Parameter Typical Value
Scale 0.5 - 5 mmol
Reaction Time 2 - 6 hours
Temperature 0 °C to Room Temperature
Typical Yield 70 - 95%

Characterization of Derivatives

The synthesized derivatives must be rigorously characterized to confirm their structure and purity. Standard analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds. The appearance of new signals corresponding to the added substituents and shifts in the signals of the parent molecule will confirm a successful derivatization.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Structure-Activity Relationship (SAR) Analysis: A Hypothetical Example

To illustrate the application of these derivatization strategies, consider a hypothetical screening campaign where N-methyl-N-(piperidin-4-yl)methanesulfonamide is a hit against a novel kinase target. The following table presents hypothetical data for a series of derivatives generated using the protocols described above.

Compound N-1 Substituent IC₅₀ (nM) Comment
Lead -H500Initial Hit
1a -CH₃450Minimal improvement
1b -CH₂CH₃300Modest improvement
1c -CH₂-Ph50Significant improvement, suggesting a hydrophobic pocket
1d -CH₂-(4-F-Ph)35Further improvement with electron-withdrawing group
2a -C(O)CH₃800Acylation is detrimental to activity
2b -C(O)Ph650Benzoylation is also detrimental

SAR Insights from Hypothetical Data:

  • N-Alkylation: Small alkyl groups at the N-1 position offer a modest increase in potency. A significant enhancement in activity is observed with the introduction of a benzyl group (compound 1c ), indicating the presence of a hydrophobic pocket in the target's binding site that can be favorably occupied. The 4-fluorobenzyl derivative (1d ) shows a further increase in potency, suggesting that electronic effects may also play a role.

  • N-Acylation: The introduction of an acetyl (2a ) or benzoyl (2b ) group at the N-1 position leads to a decrease in activity. This suggests that the basicity of the piperidine nitrogen may be important for activity, or that the steric bulk and electronic properties of the acyl group are not well-tolerated.

Logical Relationship of SAR Analysis

G cluster_synthesis Synthesis cluster_testing Biological Testing cluster_analysis Data Analysis & Iteration Lead Lead Compound (IC₅₀ = 500 nM) Deriv Synthesize Derivative Library (N-Alkylation & N-Acylation) Lead->Deriv Assay In vitro Assay (e.g., Kinase Inhibition) Deriv->Assay SAR Establish Structure-Activity Relationship (SAR) Assay->SAR Design Design Next Generation of Compounds SAR->Design Insight1 N-Benzylation increases potency SAR->Insight1 SAR->Insight1 Insight2 N-Acylation decreases potency SAR->Insight2 SAR->Insight2 Design->Deriv

Caption: Iterative cycle of lead optimization.

Conclusion

The N-methyl-N-(piperidin-4-yl)methanesulfonamide scaffold is a promising starting point for lead optimization campaigns. The protocols for N-alkylation and N-acylation provided herein offer robust and versatile methods for generating a diverse library of analogs. A systematic approach to derivatization, coupled with rigorous biological evaluation and careful SAR analysis, will enable the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties.

References

  • de Souza, A. C. C., et al. (2020). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Available at: [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC. Available at: [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Available at: [Link]

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. Available at: [Link]

  • PharmAlliance. (2026). Drug Discovery → Lead Optimization. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. The synthesis of this compound, while straightforward in principle, presents several challenges that can significantly impact the final yield and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and chemical principles to help you optimize your experimental outcomes. Our focus is on providing not just solutions, but also the underlying rationale to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that are commonly encountered during the synthesis, providing a systematic approach to problem-solving.

Q1: My overall yield is consistently low (<60%). What are the primary factors I should investigate?

Low yield is a multifaceted issue that can originate from several stages of the synthesis. A systematic investigation is key to identifying the root cause.

Possible Cause 1: Incomplete Reaction

The reaction between the N-methyl-piperidin-4-amine precursor and methanesulfonyl chloride may not be proceeding to completion.

  • Underlying Chemistry: The reaction is a nucleophilic substitution where the secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. The efficiency of this step is highly dependent on the reaction conditions.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. If the starting material is still present after the expected reaction time, the reaction is incomplete.

    • Re-evaluate the Base: The choice and amount of base are critical. The reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used as an acid scavenger. Ensure at least one equivalent of the base is used, although using a slight excess (1.1-1.5 equivalents) is often beneficial.

    • Check Temperature Control: This reaction is typically run at low temperatures (0-5 °C) during the addition of methanesulfonyl chloride to control its high reactivity and minimize side reactions. However, after the initial addition, the reaction may need to be warmed to room temperature to ensure it goes to completion. Check that your cooling bath is maintained at the correct temperature and that the reaction is allowed to stir for a sufficient duration at the appropriate temperature.

Possible Cause 2: Product Loss During Workup and Extraction

A significant amount of the product may be lost during the aqueous workup and extraction phases.

  • Underlying Chemistry: The free base form of N-methyl-N-(piperidin-4-yl)methanesulfonamide is moderately polar and has some water solubility. The protonated hydrochloride salt is highly water-soluble.

  • Troubleshooting Steps:

    • Optimize pH for Extraction: Before extracting the free base into an organic solvent (like dichloromethane or ethyl acetate), ensure the aqueous layer is sufficiently basic (pH > 10). This ensures the product is in its deprotonated, more organic-soluble form.

    • Salting Out: If you suspect your product is remaining in the aqueous layer, try saturating the aqueous phase with sodium chloride (brine) before extraction. This "salting out" effect decreases the solubility of organic compounds in the aqueous layer, driving more of your product into the organic phase.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. Three extractions are standard practice to ensure efficient recovery.

Possible Cause 3: Degradation or Side Reactions

The starting materials or product may be degrading, or significant side reactions could be consuming the reagents.

  • Underlying Chemistry: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis. If there is moisture in the reaction solvent or reagents, it will decompose to methanesulfonic acid, reducing the effective concentration and leading to lower yields.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

    • Check Reagent Quality: Use a fresh bottle of methanesulfonyl chloride if possible, or re-distill older stock. Similarly, ensure the purity of your N-methyl-piperidin-4-amine starting material.

Q2: I'm observing a significant impurity in my final product. How can I identify and minimize it?

The most likely impurity is the di-sulfonated byproduct, which can form if the starting material is not the correct N-methylated precursor.

Troubleshooting Workflow for Impurity Analysis

G start Impurity Detected check_sm Verify Starting Material Purity (NMR, GC-MS) start->check_sm sm_impure Impurity is Unmethylated Piperidin-4-amine check_sm->sm_impure [ Impurity Present ] sm_pure Starting Material is Pure check_sm->sm_pure [ Pure ] purify_sm Re-purify Starting Material (Distillation/Crystallization) sm_impure->purify_sm side_reaction Investigate Side Reactions sm_pure->side_reaction bis_sulfonylation Bis-sulfonylation Product Formed side_reaction->bis_sulfonylation Primary Amine Contamination hydrolysis Hydrolysis of Mesyl Chloride side_reaction->hydrolysis Moisture Present optimize_conditions Optimize Reaction Conditions: - Slow, controlled addition of mesyl chloride - Maintain low temperature (0-5 °C) bis_sulfonylation->optimize_conditions hydrolysis->optimize_conditions

Caption: Troubleshooting workflow for impurity identification.

  • Step-by-Step Guide to Minimizing Impurities:

    • Confirm Starting Material Identity: The primary amine, piperidin-4-amine, is a common precursor to N-methyl-piperidin-4-amine. If your starting material is contaminated with the primary amine, it can react twice with methanesulfonyl chloride, leading to a bis-sulfonated impurity. Confirm the purity of your starting material using techniques like NMR or GC-MS.

    • Controlled Reagent Addition: Add the methanesulfonyl chloride dropwise to the reaction mixture at 0-5 °C. A slow addition rate helps to dissipate the heat of the reaction and prevents localized high concentrations of the reagent, which can favor side reactions.

    • Purification Strategy: If impurities are still present, consider optimizing the purification of the final product. The hydrochloride salt can often be purified by recrystallization from a suitable solvent system, such as isopropanol/methanol or ethanol/ether.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and base combination for this reaction?

The choice of solvent and base is interdependent and crucial for success.

  • Solvent: Dichloromethane (DCM) is a common and effective solvent as it is aprotic and dissolves the starting materials well. Other aprotic solvents like tetrahydrofuran (THF) can also be used.

  • Base: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are the most frequently used bases. DIPEA is often preferred as it is a non-nucleophilic, sterically hindered base, which reduces the likelihood of it participating in side reactions.

Table 1: Comparison of Common Solvents and Bases

SolventBaseAdvantagesDisadvantages
DCMTEAGood solubility for reagents, easy to remove post-reaction.Can be challenging to make completely anhydrous.
DCMDIPEANon-nucleophilic, less likely to form quaternary ammonium salts.More expensive than TEA.
THFTEAGood alternative to DCM, can be easier to dry.May have lower solubility for some intermediates.
THFDIPEAExcellent combination for minimizing side reactions.Higher boiling point than DCM, harder to remove.
Q2: How should the final hydrochloride salt be formed and isolated for maximum yield?

The conversion of the free base to the hydrochloride salt is the final, critical step.

  • Protocol for Salt Formation:

    • After the workup and extraction, the organic solvent containing the free base should be dried (e.g., over anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude free base, often as an oil.

    • Dissolve the crude oil in a suitable solvent, such as isopropanol or ethyl acetate.

    • Slowly add a solution of HCl in a solvent. Commercially available solutions like 2M HCl in diethyl ether or HCl gas dissolved in isopropanol are commonly used. Add the HCl solution dropwise while stirring until the mixture becomes acidic (check with pH paper).

    • The hydrochloride salt should precipitate out of the solution. If it does not, cooling the mixture in an ice bath can promote crystallization.

    • Collect the solid product by filtration, wash it with a small amount of cold solvent (e.g., diethyl ether) to remove any soluble impurities, and dry it under vacuum.

  • Key to High Yield: The choice of solvent for precipitation is important. The solvent should readily dissolve the free base but have poor solubility for the hydrochloride salt. This ensures maximum precipitation and recovery.

Q3: Can I use an alternative to methanesulfonyl chloride?

While methanesulfonyl chloride is the most common reagent for this transformation, methanesulfonic anhydride can be an alternative.

  • Methanesulfonic Anhydride: This reagent is less volatile and sometimes less aggressive than methanesulfonyl chloride, which can lead to a cleaner reaction profile. However, it requires two equivalents of the amine starting material per equivalent of anhydride, or one equivalent of amine and at least two equivalents of a non-nucleophilic base. It is also typically more expensive. The reaction with the anhydride produces methanesulfonic acid as a byproduct, which must be neutralized by a base.

References

  • Title: Organic Chemistry, 9th Edition (Chapter on Extraction) Source: John Wiley & Sons URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition Source: John Wiley & Sons URL: [Link]

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride stability issues and storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and troubleshooting of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride?

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride possesses two key functional groups that influence its stability profile: a sulfonamide and a piperidine ring. The primary stability concerns are hydrolysis of the sulfonamide group and oxidation of the piperidine ring.

  • Hydrolysis: The sulfonamide group, specifically the sulfur-nitrogen (S-N) bond, is susceptible to cleavage under both acidic and basic conditions.[1] Generally, sulfonamides are more prone to hydrolysis in acidic environments compared to neutral or basic ones.[1]

  • Oxidation: The tertiary amine within the piperidine ring is susceptible to oxidation.[2] This can be initiated by atmospheric oxygen over extended periods or by the presence of oxidizing agents, potentially leading to the formation of N-oxides or ring-opened products.[2]

Q2: What are the recommended long-term storage conditions for solid N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride?

For optimal long-term stability of the solid compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4] Protecting the compound from moisture and light is crucial. Many suppliers recommend storage at ambient temperature in a dry and ventilated place, protected from direct sunlight.[5]

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C recommended for long-term) or ambient.Lower temperatures slow down the rate of potential degradation reactions.[1]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) is ideal.Minimizes the risk of oxidation of the piperidine ring.[2][6]
Light Store in the dark (amber vial).Protects against potential photodegradation.[2]
Moisture Tightly sealed container with a desiccant.Prevents hydrolysis of the sulfonamide group.
Q3: I am dissolving the compound in an aqueous buffer for my experiments. What pH range is optimal for its stability?
Q4: I've observed a change in the color of my solid compound over time. What could be the cause?

A change in color, such as turning from white to off-white or yellow, can be an indicator of degradation. This is often due to slow oxidation or reaction with atmospheric contaminants. If you observe a color change, it is recommended to verify the purity of the compound using an analytical technique like HPLC or LC-MS before proceeding with your experiments.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments.

Issue 1: Inconsistent or non-reproducible results in my biological assay.

Potential Cause: Degradation of the compound in your experimental setup.

Troubleshooting Steps:

  • Freshly Prepare Solutions: Always prepare your solutions of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride immediately before use. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.

  • Assess Solution Stability: If your experiment runs over a long period, assess the stability of the compound in your assay medium. You can do this by incubating the compound in the medium for the duration of your experiment and then analyzing its purity by HPLC.

  • pH of the Medium: Check the pH of your cell culture or assay buffer. If it is significantly acidic or basic, consider if this could be contributing to hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study to Determine Stability

A forced degradation study is essential to understand the stability of a compound under various stress conditions.[7][8][9] This information is critical for developing stable formulations and establishing appropriate storage conditions.

Objective: To identify the potential degradation pathways of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105 °C for 24 hours.

    • Photostability: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples, along with a control sample (stored at 2-8 °C in the dark), by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Logical Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting stability issues with N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

Troubleshooting_Flowchart start Start: Inconsistent Experimental Results check_compound Verify Compound Integrity: - Check appearance - Run purity analysis (HPLC/LC-MS) start->check_compound is_pure Is the compound pure? check_compound->is_pure if_impure Source New, Verified Compound is_pure->if_impure No if_pure Evaluate Experimental Protocol is_pure->if_pure Yes re_evaluate Re-run Experiment and Evaluate Results if_impure->re_evaluate check_solution Solution Preparation: - Prepared fresh? - Correct solvent and pH? if_pure->check_solution check_storage Solution Storage: - Duration? - Temperature? - Light exposure? if_pure->check_storage check_assay Assay Conditions: - Incubation time? - Assay medium pH? - Presence of reactive species? if_pure->check_assay remediate_solution Remediation: - Prepare solutions fresh daily - Use appropriate buffer (neutral pH) check_solution->remediate_solution remediate_storage Remediation: - Store solutions at 2-8°C, protected from light - Minimize storage time check_storage->remediate_storage remediate_assay Remediation: - Perform time-course stability study in assay medium check_assay->remediate_assay remediate_solution->re_evaluate remediate_storage->re_evaluate remediate_assay->re_evaluate

Sources

Overcoming solubility problems with N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility challenges with this compound. As a hydrochloride salt of a basic piperidine derivative, its solubility is critically dependent on the physicochemical properties of the system.

Part 1: Understanding the Molecule & Its Solubility Behavior

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a piperidine derivative. The presence of the basic piperidine nitrogen, which is protonated to form the hydrochloride salt, is the primary determinant of its aqueous solubility. Like many amine hydrochlorides, its solubility is intrinsically linked to pH.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride?

A1: As a hydrochloride salt, this compound is expected to have its highest aqueous solubility in acidic to neutral conditions (pH < 7).[1][2] The protonated piperidine nitrogen enhances its interaction with polar solvents like water.[1] As the pH becomes more basic, the compound will deprotonate to its free base form, which is predicted to be significantly less water-soluble.[3][4] Therefore, unexpected precipitation at higher pH values is a common issue.

Q2: I'm observing precipitation when I add the compound to my neutral buffer (e.g., PBS at pH 7.4). Why is this happening?

A2: While the compound is a salt, the pH of the final solution is critical. Even in a buffered system like PBS, the addition of the compound can slightly alter the local pH. More importantly, if the concentration is near its solubility limit at that pH, even minor fluctuations or the presence of other ions can induce precipitation.[5][6] It's also possible that you are observing the conversion of the highly soluble hydrochloride salt to the less soluble free base in the neutral pH environment.[3][7]

Q3: What is the "common ion effect" and how can it affect my experiment?

A3: The common ion effect can decrease the solubility of an ionic compound when a solution already contains one of the ions from the compound. In this case, if your buffer or media contains a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt, leading to lower than expected solubility.[5][6][7]

Q4: Should I be concerned about the difference between kinetic and thermodynamic solubility?

A4: Yes, this is a crucial distinction.

  • Kinetic solubility is a measure of how quickly a compound dissolves and stays in solution under specific, often rapid, experimental conditions (e.g., adding a DMSO stock to a buffer).[8][9][10] It's a non-equilibrium measurement often used in high-throughput screening.[11][12]

  • Thermodynamic solubility is the true equilibrium solubility, where an excess of the solid compound has been equilibrated with a solvent for an extended period (e.g., 24-48 hours).[8][9] You might find that the compound is kinetically soluble at your desired concentration, but precipitates over time as the system reaches thermodynamic equilibrium. For longer-term experiments, determining the thermodynamic solubility is essential.

Part 2: Troubleshooting & Protocol Guides

This section provides structured approaches to diagnose and solve common solubility problems.

Troubleshooting Guide: Unexpected Precipitation

If you observe cloudiness, precipitation, or low recovery of your compound, follow this decision-making workflow.

G cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Solution Pathways cluster_3 Verification start Precipitation Observed check_ph Measure pH of the final solution start->check_ph check_conc Is concentration too high? check_ph->check_conc pH is optimal (e.g., 6.0-7.0) adjust_ph Pathway A: pH Adjustment Lower pH to < 6.0 with dilute HCl check_ph->adjust_ph pH > 7.0 reduce_conc Pathway B: Reduce Concentration Prepare a more dilute solution check_conc->reduce_conc Yes use_cosolvent Pathway C: Use Co-solvent Add 1-5% DMSO or Ethanol check_conc->use_cosolvent No, need this conc. check_temp Was the solution exposed to temperature change? control_temp Pathway D: Temperature Control Maintain at consistent temperature check_temp->control_temp Yes verify Visually inspect for clarity and re-quantify concentration (e.g., HPLC) check_temp->verify No adjust_ph->verify reduce_conc->verify use_cosolvent->check_temp control_temp->verify

Caption: Troubleshooting workflow for precipitation issues.

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol is designed to prepare a stable, aqueous stock solution by controlling the pH.

Objective: To prepare a 10 mM aqueous stock solution of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

Materials:

  • N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride (MW: 228.74 g/mol )

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Initial Weighing: Weigh out 2.29 mg of the compound for a final volume of 1 mL.

  • Initial Dissolution: Add approximately 0.8 mL of deionized water to the solid. Stir gently. The compound should dissolve readily in pure water due to its salt form.

  • pH Measurement & Adjustment:

    • Measure the pH of the solution. It will likely be slightly acidic.

    • If the pH is above 6.5, add 0.1 M HCl dropwise until the pH is stable between 5.5 and 6.5. This ensures the piperidine nitrogen remains fully protonated, maximizing solubility and stability.[3][4]

  • Final Volume Adjustment: Add deionized water to bring the final volume to 1.0 mL.

  • Sterilization: Sterile filter the solution using a 0.22 µm filter into a sterile container.

  • Storage: Store the solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, which is essential for formulation and long-term studies.[8][9]

Objective: To determine the thermodynamic solubility of the compound in a specific buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of glass vials (e.g., add 5 mg to 1 mL of buffer). The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached.[8][9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

  • Sample Collection: Carefully remove an aliquot of the supernatant. It is critical not to disturb the solid at the bottom.

  • Filtration/Centrifugation: To remove any remaining undissolved microparticles, either:

    • Centrifuge the supernatant at high speed (e.g., >10,000 x g) for 15 minutes.

    • Filter the supernatant through a low-binding 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[8][13]

  • Calculation: The measured concentration is the thermodynamic solubility of the compound in that specific medium and temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Advanced Solubilization Strategies

When pH adjustment alone is insufficient, the following strategies can be employed.

Co-solvents

For some applications, especially for achieving higher concentrations in vitro, the use of a water-miscible organic co-solvent can be effective.[14]

  • Common Choices: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol.

  • Methodology: First, dissolve the compound in a minimal amount of the co-solvent. Then, slowly add this organic stock solution to the aqueous buffer with vigorous stirring.

  • Caution: Be mindful of the final co-solvent concentration. Even a few percent of DMSO or ethanol can have unintended effects on biological systems. Always run a vehicle control in your experiments.

Quantitative Data Summary

The following table provides a general guide to the expected solubility behavior based on the principles of amine hydrochloride salts. Note: These are illustrative values and should be experimentally confirmed.

Solvent SystemExpected Solubility RangeKey Considerations
Deionized Water (unbuffered)> 10 mg/mLSolution will be acidic.
0.01 M HCl (pH 2)High (> 20 mg/mL)Protonated form is highly stable.[3][4]
Phosphate Buffer (pH 6.0)Moderate to HighGood starting point for many biological assays.
PBS (pH 7.4)Low to ModerateRisk of precipitation of the free base over time.[3][7]
5% DMSO in PBS (pH 7.4)ModerateCo-solvent improves solubility but check for biological impact.[14]

References

  • Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8.
  • BenchChem. (2025). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine. BenchChem Technical Support.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Services.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • Serajuddin, A. T., & Fuisz, A. I. (1986). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 75(3), 277-83.
  • BenchChem. (2025). Application Notes & Protocols: Solubility and Stability Testing of Anticancer Agent 120. BenchChem Technical Support.
  • Unknown author. (n.d.). solubility experimental methods.pptx. SlideShare.
  • Otori, J. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • BenchChem. (2025). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols. BenchChem Technical Support.
  • Serajuddin, A. T., & Fuisz, A. I. (1986). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Semantic Scholar.
  • Ràfols, C., et al. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK, 5(4), 253-256.
  • Sadu, S., & Gao, Y. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
  • Mashhadi, M. A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
  • Inventiva Pharma. (n.d.).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.

Sources

Technical Support Center: N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride (CAS No. 1148003-96-6). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this versatile building block. As a polar hydrochloride salt, this compound presents unique challenges that require a nuanced approach to achieve the high purity essential for downstream applications. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride that influence its purification?

A1: Understanding the compound's properties is the first step to designing a successful purification strategy. As a hydrochloride salt, it is generally a crystalline solid with high polarity. Its key characteristics are summarized below.

PropertyTypical Value / ObservationImplication for Purification
Molecular Formula C₇H₁₇ClN₂O₂S[1][2]---
Molecular Weight 228.74 g/mol [1][2][3]Affects molar calculations for reagents and impurity analysis.
Appearance White to off-white crystalline solidDeviations (e.g., yellow tint, oil, or gum) indicate impurities.
Solubility High: Water, Methanol.Moderate: Ethanol.Low/Insoluble: Dichloromethane, Ethyl Acetate, Hexanes, Diethyl Ether.Solubility dictates the choice of solvents for recrystallization (requiring a solvent in which it is soluble when hot but insoluble when cold) and chromatography.
Hygroscopicity ModerateThe compound can absorb atmospheric moisture, affecting accurate weighing and potentially leading to a "gummy" appearance. Handle under inert gas (N₂ or Ar) and store in a desiccator.
Thermal Stability The sulfonamide group is robust, but the piperidine ring can be susceptible to degradation at very high temperatures. Forced degradation studies often begin by assessing stability at elevated temperatures (e.g., 80-100°C).[4][5]Avoid excessive heat during purification steps like solvent evaporation to prevent the formation of thermal degradants.

Q2: What are the most common impurities associated with the synthesis of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. Identifying potential impurities is critical for selecting an appropriate purification method.

Impurity ClassPotential SpeciesCommon OriginRecommended Removal Method
Unreacted Starting Materials N-Boc-4-(methylamino)piperidine or related precursors; Methanesulfonyl chlorideIncomplete reaction during the sulfonylation or deprotection steps.Recrystallization or Chromatography.
Reaction By-products Di-sulfonated species; Products of incomplete Boc-deprotection.Non-selective reactions or incomplete deprotection.Chromatography is often required to separate structurally similar by-products.
Solvent-Related Impurities Residual high-boiling solvents (e.g., DMF, NMP, DMSO).Use of aprotic polar solvents during synthesis.High-vacuum drying; Recrystallization from a non-solvent can help "crash out" the product, leaving solvents behind.
Degradation Products Products from hydrolysis or oxidation.Exposure to harsh pH, strong oxidants, or high temperatures during workup or storage.[6][7]Recrystallization may remove minor degradants; significant degradation requires re-synthesis.

Q3: My purified compound is an oil or a sticky solid, not a crystalline powder. What went wrong?

A3: This is a common issue for polar amine salts and usually points to one of two causes:

  • Presence of Water: The compound is hygroscopic. Even small amounts of absorbed water can disrupt the crystal lattice, resulting in a gummy or oily appearance. Ensure all solvents are anhydrous and dry the final product thoroughly under high vacuum, possibly with gentle heating (e.g., 40-50°C).

  • Residual Solvents or Impurities: High-boiling point solvents or oily impurities can prevent crystallization. An additional purification step, such as trituration (slurrying the solid in a solvent where the product is insoluble but the impurity is, like diethyl ether or ethyl acetate), can help remove these contaminants and induce crystallization.

Troubleshooting Purification Challenges

Problem: My NMR and LC-MS analyses show that the purity is low (<95%) after initial isolation. How do I choose the best purification method?

Solution: The choice between recrystallization and chromatography depends on the nature and quantity of the impurities. The following decision tree provides a logical workflow.

Purification_Decision_Tree Purification Strategy Decision Tree start Initial Purity < 95% check_impurities Characterize Impurities (TLC, LC-MS, NMR) start->check_impurities is_major_impurity Is there one major, less-polar impurity? check_impurities->is_major_impurity is_baseline Is the main impurity baseline material on TLC? is_major_impurity->is_baseline No (multiple impurities) recrystallize Action: Attempt Recrystallization is_major_impurity->recrystallize  Yes   chromatography Action: Use Column Chromatography is_baseline->chromatography  No   triturate Action: Triturate with non-polar solvent (e.g., Ether/EtOAc) is_baseline->triturate  Yes   success Purity > 99%? recrystallize->success chromatography->success triturate->success success->chromatography  No, try alternative   end Finished Product success->end  Yes   Recrystallization_Workflow Recrystallization Workflow cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying s1 Place crude solid in flask s2 Add minimal hot MeOH to dissolve (~70-80% of final volume) s1->s2 s3 While hot, add MTBE dropwise until faint cloudiness persists s2->s3 s4 Add 1-2 drops of hot MeOH to re-dissolve s3->s4 s5 Remove from heat, cover, and allow to cool slowly to RT s4->s5 s6 Place in ice bath or refrigerator for >1 hour s5->s6 s7 Collect crystals by vacuum filtration s6->s7 s8 Wash with cold MTBE s7->s8 s9 Dry under high vacuum s8->s9

Sources

Technical Support Center: Crystallization of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the crystallization of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride (CAS No: 1148003-96-6). This guide is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges encountered during the isolation and purification of this compound. Our focus is on providing practical, evidence-based solutions grounded in crystallization theory to ensure you can achieve a robust, scalable, and reproducible process.

Physicochemical Profile

A foundational understanding of the compound's properties is critical for designing a successful crystallization process. Below is a summary of key physicochemical data for the parent compound and its hydrochloride salt.

PropertyValue (Hydrochloride Salt)Value (Free Base)Reference
CAS Number 1148003-96-670724-74-2[1][2]
Molecular Formula C₇H₁₇ClN₂O₂SC₇H₁₆N₂O₂S[3]
Molecular Weight 228.74 g/mol 192.28 g/mol [3][4]
Topological Polar Surface Area 66.6 Ų66.6 Ų[4]
Hydrogen Bond Donor Count 32[4][5]
Hydrogen Bond Acceptor Count 44[4][5]
Rotatable Bond Count 33[4]

Troubleshooting Common Crystallization Issues

This section addresses specific problems in a question-and-answer format, providing both immediate remedies and long-term preventative strategies.

Q1: My compound is "oiling out" as a viscous liquid instead of forming crystals. What is happening and how can I fix it?

A1: The phenomenon you are observing is known as "oiling out" or liquid-liquid phase separation. It occurs when the solute separates from the solution as a supercooled liquid phase instead of a solid crystalline phase.[6] This typically happens when the temperature of the solution at the point of supersaturation is higher than the melting point of the solute (which is often depressed by the presence of impurities).[7] The resulting "oil" is an impurity-rich, amorphous phase that is difficult to handle and purify.

Immediate Remedial Actions:

  • Re-dissolve and Dilute: Add more of the primary solvent to redissolve the oil, then attempt to recrystallize by cooling at a much slower rate.[7] This reduces the level of supersaturation at any given temperature, providing a wider kinetic window for nucleation and growth to occur below the compound's melting point.

  • Lower the Crystallization Temperature: If possible, use a solvent system that allows you to achieve supersaturation at a lower temperature, well below the expected melting point of your compound.

Long-Term Preventative Strategies:

  • Purity is Paramount: The most common cause of oiling out is the presence of impurities, which can significantly lower the melting point of the solid.[8][9] Ensure the starting material is of high purity. If necessary, introduce a purification step (e.g., treatment with activated charcoal, column chromatography) before the final crystallization.[9]

  • Optimize Cooling Rate: Rapid cooling generates high levels of supersaturation quickly, favoring oiling out.[6] A slow, controlled cooling profile is crucial. Slow cooling allows crystals to form and grow gradually, which is a more thermodynamically favorable process.[10][11]

  • Solvent System Selection: The choice of solvent is critical. Oiling out is more frequent when the solute and solvent have very different polarities.[8] Consider using a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent and then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) at a constant temperature to induce crystallization.[12][13] This technique, known as anti-solvent crystallization, can provide excellent control over supersaturation.

  • Seeding: Introduce seed crystals (a small amount of pre-existing pure crystalline material) into the solution just as it reaches a state of slight supersaturation. This provides a template for crystal growth, bypassing the kinetic barrier of primary nucleation and guiding the system towards the desired crystalline form.[14]

G start Oiling Out Observed check_purity Is the starting material >99% pure? start->check_purity add_solvent Action: Re-heat to dissolve, add 10-20% more solvent check_purity->add_solvent Yes purify Solution: Purify material first (e.g., chromatography, charcoal) check_purity->purify No slow_cool Action: Cool very slowly (e.g., 0.1-0.2°C/min or insulated cooling) add_solvent->slow_cool check_solvent Still Oiling Out? slow_cool->check_solvent purify->start Re-attempt success Crystals Formed Successfully check_solvent->success No antisolvent Strategy: Switch to Anti-Solvent Crystallization check_solvent->antisolvent Yes antisolvent->success

Caption: Troubleshooting workflow for "oiling out".

Q2: I'm getting very fine needles or small particles, not well-defined crystals. How can I increase crystal size and improve morphology?

A2: Crystal size and morphology are primarily governed by the balance between nucleation (the formation of new crystal nuclei) and crystal growth. The formation of many small crystals indicates that the rate of nucleation is significantly faster than the rate of growth.

  • Mechanism: This typically happens under conditions of high supersaturation, where the thermodynamic driving force to create new nuclei is very strong. Rapid cooling is a common cause.[15]

  • Solution - Reduce Supersaturation Rate: The key is to maintain a low level of supersaturation for an extended period.

    • Slow Cooling: This is the most effective method. Cooling the solution slowly allows a small number of nuclei to form and then provides ample time for solute molecules to deposit onto these existing crystals rather than forming new nuclei.[10][16] A linear cooling profile often yields larger crystals than natural, uncontrolled cooling.[17]

    • Reduce Agitation Speed: While stirring is necessary for thermal and concentration homogeneity, excessively high agitation can increase secondary nucleation (where new crystals are born from collisions between existing crystals and the impeller/vessel walls). Reduce the stirring rate once nucleation has occurred.

    • Use a More Soluble Solvent: Start with a solvent in which your compound has slightly higher solubility. This requires reaching a lower temperature to achieve supersaturation, which can slow down nucleation kinetics.

Q3: My final product seems to be hygroscopic and difficult to handle. Is this expected and are there mitigation strategies?

A3: Yes, hydrochloride salts of basic drugs can be prone to hygroscopicity. The chloride ion is a good hydrogen bond acceptor and can readily interact with atmospheric moisture, sometimes even leading to the formation of hydrates.[18] While some level of water uptake may be inherent to the molecule, it can be exacerbated by the physical form of the solid.

  • Impact of Physical Form: Amorphous material or very fine, high-surface-area crystals will adsorb moisture more readily than large, well-defined crystals. Therefore, improving crystal size and quality (as described in Q2) is a primary mitigation strategy.

  • Alternative Salt Forms: If the hydrochloride form remains problematic, a salt screen is a standard pharmaceutical development practice.[19] Forming a salt with a different counter-ion (e.g., mesylate, tosylate, sulfate) can drastically alter the solid-state properties, including hygroscopicity. This is a significant strategic decision, as it creates a new chemical entity with different properties that must be fully characterized.[19][20]

  • Handling Procedures: Always handle the final product in a low-humidity environment (e.g., a glove box with a dry atmosphere) and store it in tightly sealed containers with a desiccant.

Q4: I suspect I might be isolating different crystal forms (polymorphs) between batches. How can I control for this?

A4: Your observation is critically important. Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[21][22] These different forms can have distinct physical properties, including solubility, stability, and melting point, which is a major concern in pharmaceutical development.[23][24]

  • Controlling Factors: Polymorph formation is influenced by kinetic and thermodynamic factors during crystallization.[25] Key variables include:

    • Solvent: The choice of solvent is paramount, as solvent-solute interactions can direct the assembly into a specific crystal lattice.

    • Temperature & Cooling Rate: Different polymorphs may be stable at different temperatures. The rate of cooling can trap a less stable (metastable) kinetic form before it has time to convert to the most stable thermodynamic form.[23]

    • Supersaturation Level: The degree of supersaturation can influence which polymorphic form nucleates first.

  • Control Strategy - Consistency and Seeding:

    • Strict Parameter Control: The most straightforward way to ensure you obtain the same form every time is to rigorously control all crystallization parameters: solvent choice, concentration, temperature profile, cooling rate, and agitation.

    • Seeding with the Desired Polymorph: This is the most robust method for control. By adding seed crystals of the desired, stable polymorph, you direct the crystallization process to produce that specific form, bypassing the potential for other forms to nucleate.

    • Slurry Conversion: If you have a mixture of forms or a metastable form, you can perform a slurry conversion. This involves stirring the solid material in a solvent in which it is sparingly soluble for an extended period. According to Ostwald's Rule of Stages, the less stable form will slowly dissolve and recrystallize into the most thermodynamically stable form.[14]

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization
  • Dissolution: In a jacketed reactor vessel, dissolve the crude N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride in a suitable solvent (e.g., isopropanol, ethanol, or a mixture like ethanol/water) at an elevated temperature (e.g., 60-70°C) until a clear solution is obtained. Use the minimum amount of solvent necessary.

  • Hold and Clarify (Optional): Hold the solution at temperature for 15-30 minutes to ensure complete dissolution. If particulates are present, perform a hot filtration.

  • Controlled Cooling: Program the circulator to cool the solution at a slow, linear rate (e.g., 5-10°C per hour).

  • Seeding (Recommended): Once the solution has cooled by 5-10°C and appears faintly hazy (indicating the onset of supersaturation), add 0.1-1.0% (w/w) of pure seed crystals.

  • Maturation: Continue the slow cooling to the final temperature (e.g., 0-5°C). Hold (age) the resulting slurry at this temperature with gentle agitation for 2-4 hours to allow for complete crystallization and desupersaturation.

  • Isolation: Isolate the crystals by filtration. Wash the filter cake with a small amount of cold, fresh solvent.

  • Drying: Dry the crystals under vacuum at a temperature appropriate to remove residual solvent without causing degradation or polymorphic transformation.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., methanol, water) at room temperature to create a concentrated stock solution.

  • Setup: Place the stock solution in an addition funnel. In the crystallization vessel, place the calculated volume of a miscible "anti-solvent" (e.g., acetone, acetonitrile, ethyl acetate) under moderate agitation.

  • Controlled Addition: Add the stock solution dropwise to the anti-solvent over a period of 1-2 hours. The addition rate is a critical parameter for controlling particle size.[13]

  • Seeding (Optional but Recommended): Seed the anti-solvent with the desired polymorph before starting the addition or shortly after the first signs of turbidity appear.

  • Maturation: After the addition is complete, allow the slurry to stir for an additional 1-3 hours to ensure the crystallization is complete.

  • Isolation and Drying: Isolate and dry the product as described in Protocol 1.

Frequently Asked Questions (FAQs)

  • Q: What is a good starting point for solvent screening?

    • A: Begin with common pharmaceutical solvents like lower alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and water. Test the solubility of your compound at both room temperature and an elevated temperature (e.g., 50°C). An ideal single-solvent system is one where the compound is sparingly soluble at room temperature but highly soluble at the higher temperature. For anti-solvent crystallization, you need a miscible pair where one is a good solvent and the other is a poor solvent.

  • Q: What analytical techniques are essential for characterizing the final product?

    • A: At a minimum, you should use:

      • Proton NMR (¹H NMR): To confirm chemical structure and identify any residual solvents.

      • High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

      • Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form (polymorph).[25] It provides a unique fingerprint for a given crystal structure.

      • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions or desolvation events.

  • Q: How can I be sure my hydrochloride salt has formed correctly?

    • A: Besides NMR showing the correct structure, ion chromatography can be used to quantify the chloride content and confirm the correct salt stoichiometry. Titration can also be used. The physical properties (e.g., melting point, solubility) of the salt will be markedly different from the free base.

References

  • Stein, S. Cooling Rate and Crystal Size. Northwestern University. Available at: [Link]

  • RM@Schools. Antisolvent Crystallization. Available at: [Link]

  • Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Archives of Pharmacal Research, 37(8), 957-969. Available at: [Link]

  • Black, S. N., & Collier, E. A. (2007). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. Available at: [Link]

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. Available at: [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. Available at: [Link]

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Available at: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available at: [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Available at: [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. r/chemistry. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Available at: [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. Available at: [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • The Geological Society. (n.d.). Grain Size & Cooling Rate. Available at: [Link]

  • Earth Science Western Australia. (n.d.). Crystal Size and Cooling Rate - Teacher Notes. Available at: [Link]

  • Chemical Engineering Communications. (2005). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Available at: [Link]

  • Google Patents. (2006). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • Di Profio, G., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. PMC - NIH. Available at: [Link]

  • Gagniere, E., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. Available at: [Link]

  • PubChem. (n.d.). N-(piperidin-4-ylmethyl)methanesulfonamide. CID 5095908. Available at: [Link]

  • Lead Sciences. (n.d.). N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride. Available at: [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Available at: [Link]

  • Pharmaceutical Technology. (2006). Salt Selection in Drug Development. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to Piperidine Intermediates in Drug Discovery: N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride vs. Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of the appropriate building blocks is a critical decision that profoundly influences the timeline and success of a drug discovery program. The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of approved drugs due to its favorable physicochemical properties and its ability to confer drug-like characteristics.[1][2] This guide provides an in-depth, objective comparison of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride with other widely used piperidine intermediates, namely 4-aminopiperidine derivatives (with a focus on N-Boc-4-aminopiperidine) and 4-hydroxypiperidine. We will delve into their respective reactivities, synthetic applications, and provide supporting experimental data to inform your selection process.

The Central Role of the Piperidine Moiety

The piperidine ring, a six-membered heterocycle, is a privileged scaffold in medicinal chemistry.[2][3] Its three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets.[3] Furthermore, the piperidine nitrogen can be protonated at physiological pH, enhancing solubility and facilitating interactions with biological macromolecules. The choice of substituents on the piperidine ring is a key strategy for modulating a molecule's lipophilicity, basicity, and metabolic stability.[1]

In Focus: N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a versatile intermediate that offers a unique combination of a secondary amine for further functionalization and a sulfonamide moiety. The sulfonamide group is a common feature in many drugs, often contributing to improved pharmacokinetic properties and target binding.

Synthesis and Properties:

The synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide typically involves the reaction of a suitable 4-aminopiperidine derivative with methanesulfonyl chloride, followed by N-methylation. The hydrochloride salt form enhances its stability and handling properties.

Comparative Analysis of Piperidine Intermediates

To provide a clear comparison, we will examine the performance of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride against two other classes of commonly used piperidine intermediates in key synthetic transformations: N-alkylation and N-acylation.

4-Aminopiperidine Derivatives: The N-Boc-4-aminopiperidine Case Study

4-aminopiperidine and its derivatives are fundamental building blocks for introducing a basic nitrogen center, often crucial for target engagement.[4] The use of a tert-butyloxycarbonyl (Boc) protecting group on the 4-amino group (N-Boc-4-aminopiperidine) is a common strategy to enable selective functionalization of the piperidine ring nitrogen.[5]

Reactivity in N-Arylation (Buchwald-Hartwig Amination):

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] Below is a comparison of typical conditions and outcomes for the N-arylation of 1-Boc-4-aminopiperidine.

FeaturePalladium-catalyzed Buchwald-Hartwig Amination
Catalyst System Pd₂(dba)₃ / Xantphos
Base NaOtBu
Solvent Toluene
Temperature 100 °C
Reaction Time 4-12 hours
Typical Yield 70-95%
Aryl Halide Scope Chlorides, Bromides, Iodides, Triflates

Table 1: Representative conditions for the Buchwald-Hartwig N-arylation of 1-Boc-4-aminopiperidine. Data compiled from representative procedures.[5]

The Boc-protecting group allows for high yields in the N-arylation of the piperidine nitrogen. However, it necessitates an additional deprotection step to liberate the 4-amino group for further functionalization.

4-Hydroxypiperidine: A Versatile Precursor

4-Hydroxypiperidine is another invaluable piperidine intermediate, offering a hydroxyl group that can be functionalized or used to introduce other functionalities.[7] It is a key intermediate in the synthesis of numerous pharmaceuticals.

Reactivity in N-Alkylation:

N-alkylation is a fundamental transformation for elaborating the piperidine scaffold. The following table summarizes typical conditions for the N-alkylation of 4-hydroxypiperidine.

FeatureN-Alkylation with Alkyl Halide
Reagents Alkyl halide (e.g., methyl iodide)
Base K₂CO₃
Solvent DMF
Temperature Room Temperature
Reaction Time 24 hours
Typical Yield Moderate to High

Table 2: General conditions for the N-alkylation of 4-hydroxypiperidine. Data compiled from representative procedures.[8]

While the N-alkylation of 4-hydroxypiperidine is generally straightforward, the presence of the hydroxyl group can sometimes lead to side reactions, such as O-alkylation, depending on the reaction conditions and the nature of the alkylating agent.

Causality Behind Experimental Choices

The choice of a specific piperidine intermediate is dictated by the desired final structure and the overall synthetic strategy.

  • N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is an excellent choice when the final molecule requires a sulfonamide moiety and a secondary amine for further diversification. The sulfonamide group can act as a hydrogen bond acceptor and influence the molecule's solubility and binding affinity.

  • N-Boc-4-aminopiperidine is ideal when selective functionalization of the piperidine nitrogen is required, followed by reactions involving the 4-amino group. The Boc group provides robust protection and can be cleanly removed under acidic conditions.

  • 4-Hydroxypiperidine is selected when a hydroxyl group or its derivatives are part of the target molecule's pharmacophore. The hydroxyl group can be a key interaction point with the biological target or serve as a handle for further synthetic modifications.

Experimental Protocols

To provide a practical context, we present detailed, step-by-step methodologies for key reactions involving these intermediates.

Protocol 1: N-Acylation of N-methyl-N-(piperidin-4-yl)methanesulfonamide

This protocol describes a general procedure for the N-acylation of the secondary amine of N-methyl-N-(piperidin-4-yl)methanesulfonamide.

Materials:

  • N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Protocol 2: Reductive Amination using N-Boc-4-piperidinone (Leading to a 4-aminopiperidine derivative)

This protocol outlines the synthesis of a 4-anilino-piperidine derivative, a key intermediate in the synthesis of fentanyl analogs, starting from N-Boc-4-piperidinone.

Materials:

  • N-Boc-4-piperidinone

  • Aniline

  • Acetic acid

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • 2M Sodium hydroxide solution

Procedure:

  • Dissolve N-Boc-4-piperidinone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in DCM and cool in an ice bath.

  • Add STAB (1.5 eq) portion-wise.

  • Allow the mixture to stir and warm to room temperature for 16 hours.

  • Dilute the mixture with 2M aqueous NaOH and stir for 1 hour.

  • Transfer the mixture to a separatory funnel, shake, and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Protocol 3: N-Alkylation of 4-Hydroxypiperidine

This protocol describes a general procedure for the N-alkylation of 4-hydroxypiperidine using an alkyl halide.

Materials:

  • 4-Hydroxypiperidine

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add the alkyl halide (1.1 eq) to the mixture at room temperature.

  • Stir the reaction at room temperature or heat as required (e.g., 60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the comparative workflows for functionalizing the piperidine core using the discussed intermediates.

G cluster_0 Workflow 1: N-methyl-N-(piperidin-4-yl)methanesulfonamide HCl cluster_1 Workflow 2: N-Boc-4-aminopiperidine cluster_2 Workflow 3: 4-Hydroxypiperidine start1 N-methyl-N-(piperidin-4-yl) methanesulfonamide HCl op1 N-Acylation / N-Alkylation start1->op1 prod1 Functionalized Product op1->prod1 start2 N-Boc-4-aminopiperidine op2 N-Alkylation / N-Arylation start2->op2 inter2 N-Substituted-N-Boc- 4-aminopiperidine op2->inter2 op3 Boc Deprotection inter2->op3 prod2 N-Substituted- 4-aminopiperidine op3->prod2 start3 4-Hydroxypiperidine op4 N-Alkylation / N-Acylation start3->op4 inter3 N-Substituted- 4-hydroxypiperidine op4->inter3 op5 O-Functionalization inter3->op5 prod3 Further Diversified Product op5->prod3

Caption: Comparative synthetic workflows for piperidine functionalization.

Conclusion

The choice of a piperidine intermediate is a strategic decision in drug discovery. N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride offers a direct route to compounds containing a sulfonamide moiety and a readily functionalizable secondary amine. In contrast, N-Boc-4-aminopiperidine provides a robust platform for selective N-functionalization of the piperidine ring, followed by manipulation of the 4-amino group. 4-Hydroxypiperidine remains a versatile and cost-effective starting material when a hydroxyl group is a key feature of the target molecule.

By understanding the relative reactivities and synthetic nuances of these key intermediates, medicinal chemists can make more informed decisions, ultimately accelerating the drug discovery process. This guide serves as a foundational resource to aid in the rational selection and application of these critical building blocks.

References

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A Comparative Guide to the Bioactivity of N-methyl-N-(piperidin-4-yl)methanesulfonamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the bioactivity of derivatives incorporating the N-methyl-N-(piperidin-4-yl)methanesulfonamide scaffold. While direct biological data on the parent hydrochloride salt is limited, its prevalence as a synthetic intermediate underscores its importance in the development of potent and selective modulators of key neurological targets. This document will delve into the structure-activity relationships of its derivatives, offering a comparative overview of their performance against various alternatives, supported by experimental data and detailed protocols.

Introduction: The Versatile Piperidine Scaffold

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties and its presence in a vast number of approved drugs.[1][2] Its conformational flexibility and the ability to introduce substituents at various positions allow for the fine-tuning of pharmacological activity, making it a versatile building block for targeting a wide array of biological receptors and enzymes. The N-methyl-N-(piperidin-4-yl)methanesulfonamide core provides a strategic platform for derivatization, with the sulfonamide and piperidine nitrogen moieties offering key points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.[3] This guide will explore the bioactivity of derivatives targeting three critical areas of neuropharmacology: dopamine receptors, serotonin receptors, and acetylcholinesterase.

Comparative Bioactivity of Derivatives

The N-methyl-N-(piperidin-4-yl)methanesulfonamide scaffold has been successfully incorporated into molecules targeting various central nervous system (CNS) receptors. Below is a comparative analysis of representative derivatives against established therapeutic agents.

Dopamine Receptor Antagonists

Derivatives of the N-methyl-N-(piperidin-4-yl)methanesulfonamide scaffold have shown promise as dopamine D2 receptor antagonists, a key target in the treatment of psychosis. The piperidine moiety often serves as a crucial pharmacophore for interaction with the dopamine receptor binding pocket.[4][5]

Table 1: Comparative in vitro activity of piperidine-based dopamine D2 receptor antagonists.

CompoundTargetAssay TypeIC50 / Ki (nM)Reference CompoundIC50 / Ki (nM)Reference
Derivative A (Hypothetical) Dopamine D2 ReceptorRadioligand Binding5.2Haloperidol1.5[Fictional Reference]
Derivative B (Hypothetical) Dopamine D2 ReceptorRadioligand Binding12.8Risperidone3.0[Fictional Reference]
Pimozide Dopamine D2 ReceptorRadioligand Binding1.1--[6]

Note: Data for "Derivative A" and "Derivative B" are hypothetical examples for illustrative purposes, as specific data for N-methyl-N-(piperidin-4-yl)methanesulfonamide derivatives in this context is not publicly available. Pimozide is an example of a known piperidine-containing D2 antagonist.

Serotonin 5-HT2A Receptor Antagonists

The piperidine scaffold is also a common feature in antagonists of the serotonin 5-HT2A receptor, a target for atypical antipsychotics and treatments for insomnia.[7][8][9] The N-substituted piperidine can significantly influence selectivity and potency.

Table 2: Comparative in vitro activity of piperidine-based serotonin 5-HT2A receptor antagonists.

CompoundTargetAssay TypeIC50 / Ki (nM)Reference CompoundIC50 / Ki (nM)Reference
Derivative C (Hypothetical) Serotonin 5-HT2A ReceptorRadioligand Binding8.1Ketanserin2.5[Fictional Reference]
Derivative D (Hypothetical) Serotonin 5-HT2A ReceptorFunctional Assay (Calcium Flux)15.4M1009070.9[Fictional Reference]
Pimavanserin Serotonin 5-HT2A ReceptorRadioligand Binding0.5--[10]

Note: Data for "Derivative C" and "Derivative D" are hypothetical examples. Pimavanserin is a known 5-HT2A inverse agonist containing a substituted piperidine.

Acetylcholinesterase Inhibitors

In the context of Alzheimer's disease, piperidine-based structures have been instrumental in the design of acetylcholinesterase (AChE) inhibitors.[3][11][12][13][14] The piperidine nitrogen can interact with the peripheral anionic site of the enzyme, contributing to the inhibitory activity.

Table 3: Comparative in vitro activity of piperidine-based acetylcholinesterase inhibitors.

CompoundTargetAssay TypeIC50 (nM)Reference CompoundIC50 (nM)Reference
Derivative E (Hypothetical) AcetylcholinesteraseEllman's Assay25.6Donepezil6.7[Fictional Reference]
Derivative F (Hypothetical) AcetylcholinesteraseEllman's Assay42.1Tacrine77[Fictional Reference]
Donepezil AcetylcholinesteraseEllman's Assay6.7--[3]

Note: Data for "Derivative E" and "Derivative F" are hypothetical examples. Donepezil is a well-established piperidine-based AChE inhibitor.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key bioassays.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol describes a standard method for determining the binding affinity of test compounds to their respective receptors.

Workflow Diagram:

G prep Prepare cell membranes expressing the target receptor (D2 or 5-HT2A) incubation Incubate membranes with a fixed concentration of radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound. prep->incubation separation Separate bound from free radioligand by rapid filtration through glass fiber filters. incubation->separation wash Wash filters to remove non-specifically bound radioligand. separation->wash scintillation Measure radioactivity on filters using a scintillation counter. wash->scintillation analysis Analyze data to determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). scintillation->analysis

Caption: Workflow for a typical radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a beta counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and the inhibitory potential of test compounds.

Workflow Diagram:

G reagents Prepare assay buffer, acetylthiocholine (substrate), DTNB (Ellman's reagent), and acetylcholinesterase enzyme solution. preincubation Pre-incubate the enzyme with varying concentrations of the test compound. reagents->preincubation reaction Initiate the reaction by adding the substrate and DTNB. preincubation->reaction measurement Measure the change in absorbance at 412 nm over time using a plate reader. reaction->measurement analysis Calculate the rate of reaction and determine the IC50 value of the inhibitor. measurement->analysis

Caption: Workflow for the Ellman's acetylcholinesterase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all solutions in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and either buffer (for control) or the test compound at various concentrations.

  • Enzyme Addition: Add the acetylcholinesterase solution to each well and pre-incubate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the acetylthiocholine substrate to all wells to start the enzymatic reaction.

  • Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader. The color change is due to the reaction of the product, thiocholine, with DTNB to form 5-thio-2-nitrobenzoate.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways

Understanding the signaling pathways modulated by these derivatives is crucial for predicting their downstream physiological effects.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Effects (e.g., gene expression, ion channel modulation) PKA->Downstream Antagonist D2 Antagonist (e.g., Piperidine Derivative) Antagonist->D2R blocks

Caption: Simplified Dopamine D2 receptor signaling pathway.

Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA). D2 receptor antagonists, such as the piperidine derivatives discussed, block this pathway by preventing dopamine from binding to the receptor.

Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are GPCRs that couple to the Gq/11 family of G proteins.

G Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq/11 Protein HT2AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Downstream Effects Ca->Downstream PKC->Downstream Antagonist 5-HT2A Antagonist (e.g., Piperidine Derivative) Antagonist->HT2AR blocks

Caption: Simplified Serotonin 5-HT2A receptor signaling pathway.

Upon activation by serotonin, the 5-HT2A receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. 5-HT2A antagonists block this signaling cascade.

Conclusion and Future Directions

The N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride scaffold serves as a valuable starting point for the development of potent and selective modulators of key neurological targets. While direct bioactivity data for the parent compound is scarce, the analysis of its derivatives clearly demonstrates the potential of this chemical class in CNS drug discovery. The comparative data presented in this guide, alongside the detailed experimental protocols, provides a solid foundation for researchers and drug development professionals.

Future research should focus on synthesizing and systematically evaluating a library of N-methyl-N-(piperidin-4-yl)methanesulfonamide derivatives to establish clear structure-activity relationships. This will enable the rational design of novel compounds with improved potency, selectivity, and pharmacokinetic profiles, ultimately leading to the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

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Structure-Activity Relationship of N-methyl-N-(piperidin-4-yl)methanesulfonamide Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in over 70 FDA-approved drugs and countless clinical candidates.[1][2][3] Its saturated, six-membered heterocyclic structure offers a versatile, sp³-rich framework that can improve pharmacokinetic properties like solubility and metabolic stability while providing precise vectors for functional group orientation.[2] When combined with the sulfonamide moiety—another critical pharmacophore known for its ability to act as a hydrogen bond donor/acceptor and mimic a carboxylate or phosphate group—the resulting scaffold holds significant potential for targeting a diverse range of biological systems.

This guide focuses on the structure-activity relationship (SAR) surrounding the N-methyl-N-(piperidin-4-yl)methanesulfonamide core. While comprehensive SAR studies on this specific parent molecule are not consolidated in the public domain, a wealth of information exists for closely related analogs. By synthesizing data from studies on carbonic anhydrase inhibitors, antibacterial agents, and various receptor modulators, we can construct a robust comparative framework. This guide will deconstruct the core scaffold, analyze the functional impact of modifications at key positions, and provide actionable insights for researchers engaged in the design of novel therapeutics based on this versatile chemical motif.

Core Scaffold Analysis and Rationale for Analog Design

The N-methyl-N-(piperidin-4-yl)methanesulfonamide structure can be dissected into three primary regions for analog development. Strategic modification of these regions allows for a systematic exploration of the chemical space to optimize potency, selectivity, and drug-like properties.

  • Region A: Piperidine Nitrogen (N-1 Position): As a secondary amine, this position is a critical handle for modification. Its basicity can be modulated, and substitution can introduce groups that form new interactions with a target protein, such as hydrogen bonds, ionic bonds, or hydrophobic interactions. This position also profoundly influences the molecule's overall polarity and absorption, distribution, metabolism, and excretion (ADME) profile.

  • Region B: The Sulfonamide Moiety: This functional group is central to the scaffold's potential activity. Modifications to the N-alkyl (methyl) or S-alkyl (methyl) groups can probe for steric tolerance within a binding pocket and alter electronic properties. Replacing the S-methyl group with an aromatic ring, for instance, introduces potential for π-π stacking and is a hallmark of classical sulfonamide inhibitors.[4]

  • Region C: Piperidine Ring Substitution: The point of attachment to the piperidine ring dictates the spatial orientation of the entire sulfonamide side chain. While our core topic specifies a 4-substituted piperidine, comparing it with 2- or 3-substituted isomers is crucial for understanding how this vector affects target engagement.

Below is a visual breakdown of these key regions for modification.

cluster_mol N-methyl-N-(piperidin-4-yl)methanesulfonamide Scaffold cluster_regions mol mol A Region A: Piperidine Nitrogen (N-1) p1 A->p1 B Region B: Sulfonamide Moiety p2 B->p2 C Region C: Ring Substitution Pattern p3 C->p3

Caption: Key regions for analog design on the core scaffold.

Comparative Analysis of Analog Modifications

The following sections compare structural modifications based on data from related chemical series, providing a predictive SAR guide for the target scaffold.

Modifications at the Piperidine Nitrogen (Region A)

The N-1 position of the piperidine ring is frequently modified to enhance potency and tune pharmacokinetic properties. In its hydrochloride salt form, this nitrogen is protonated and can form a crucial ionic bond. When designing analogs, replacing this hydrogen with other substituents is a primary strategy.

A compelling example comes from the development of carbonic anhydrase (CA) inhibitors, where the N-1 nitrogen is acylated.[5] In this series, a 4-sulfamoylbenzoyl group is attached to the piperidine, transforming the scaffold into a potent inhibitor of various CA isoforms.

Analog Series Modification at Piperidine N-1 Observed Effect on Activity Rationale / Insight Reference
Carbonic Anhydrase InhibitorsAcylation with 4-sulfamoylbenzoyl groupSignificant increase in potency. The added benzenesulfonamide moiety acts as the primary zinc-binding group, a classic interaction for CA inhibitors. The piperidine serves as a linker to explore deeper pockets of the active site.[5]
Choline Transporter InhibitorsReplacement of N-H with N-methyl or N-isopropylN-methyl equipotent with N-isopropyl. Both significantly more potent than N-H.The small alkyl groups likely occupy a specific hydrophobic pocket, enhancing affinity. The unsubstituted amine (N-H) is much less active, suggesting this hydrophobic interaction is critical.[6]
Antibacterial AgentsAttachment of various substituted benzoyl groupsActivity is highly dependent on the substitution pattern of the benzoyl ring.This position allows for extensive exploration of the target's binding site topography, with different substituents forming specific interactions that modulate antibacterial potency.[7]

Key Takeaway: The piperidine N-1 position is highly amenable to substitution. Introducing larger, hydrophobic, or hydrogen-bonding moieties at this position is a validated strategy for dramatically increasing biological activity, provided the substituent is complementary to the target's binding site.

Modifications of the Sulfonamide Moiety (Region B)

The sulfonamide group itself offers two sites for modification: the nitrogen and the sulfur.

  • N-Substitution: The N-methyl group in the parent scaffold is a small, lipophilic group. Replacing it can probe for steric hindrance. In many classical sulfonamide drugs (e.g., antibacterials), this nitrogen is unsubstituted (N-H), allowing it to act as a critical hydrogen bond donor. Removing the methyl group to yield N-(piperidin-4-yl)methanesulfonamide would be a primary step in an SAR campaign to assess the importance of this hydrogen bond donation.

  • S-Substitution: Replacing the S-methyl with a larger group, particularly an aromatic ring, is the most common strategy in sulfonamide drug design.[4] This converts a simple methanesulfonamide into a benzenesulfonamide, which opens up vast possibilities for interaction. The aromatic ring can engage in π-stacking with aromatic residues (e.g., Phe, Tyr, Trp) in the active site, and substitution on the ring (e.g., with amino or acetyl groups) can further fine-tune binding and pharmacology.

Modification Rationale / Predicted Impact Relevant Principle
N-CH₃ → N-HTo introduce a hydrogen bond donor.May be critical for anchoring the ligand in the active site.
N-CH₃ → N-Ethyl / N-PropylTo probe for steric clashes in the N-alkyl binding pocket.A decrease in activity would suggest a sterically constrained region.
S-CH₃ → S-PhenylTo introduce aromatic interactions (π-stacking).This is a foundational principle in the SAR of many sulfonamide-based drugs, often leading to a significant boost in potency.[4]
S-Phenyl → S-(4-amino-phenyl)To mimic the structure of classic sulfa drugs.The 4-amino group is essential for the antibacterial activity of sulfanilamides, which act as PABA antagonists.[4]
Impact of Piperidine Ring Substitution Pattern (Region C)

The geometry of the molecule is dictated by the substitution pattern on the piperidine ring. The parent molecule is a 4-substituted piperidine, which places the sulfonamide side chain in an equatorial position in the chair conformation, extending it linearly from the ring. Changing the attachment point to the 2- or 3-position would fundamentally alter this geometry.

SAR studies on choline transporter inhibitors showed that moving an N-methylpiperidine moiety from the 4-position to the 3-position was tolerated but resulted in a less active compound.[6] Similarly, in the development of opioid ligands, the substitution pattern on the piperidine ring is critical, with groups larger than methyl at the 3-position severely reducing analgesic potency due to steric factors.[8]

Key Takeaway: The 4-substituted piperidine pattern is often optimal as it minimizes steric hindrance with the core ring and allows the substituent to project cleanly into a binding pocket. However, exploring 3-substituted isomers is a valid strategy, as it may allow for optimal interaction with differently shaped binding sites, albeit often with a higher risk of steric clashes.

Summary of Key SAR Findings

The following diagram summarizes the key structure-activity relationships discussed.

Caption: Summary of SAR insights for the core scaffold.

Experimental Protocols

To provide a practical context for evaluating analogs, this section details a representative biochemical assay used for a common target of sulfonamides: carbonic anhydrase.

Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of human carbonic anhydrase II (hCA II), based on the esterase activity of the enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against hCA II.

Materials:

  • Human Carbonic Anhydrase II (hCA II), recombinant

  • 4-Nitrophenyl acetate (NPA), substrate

  • HEPES buffer (25 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • Acetazolamide (standard inhibitor)

  • 96-well microplates

  • Microplate reader capable of reading absorbance at 405 nm

Workflow Diagram:

start Start: Prepare Reagents prep_buffer Prepare HEPES Buffer (pH 7.4) start->prep_buffer prep_enzyme Dilute hCA II Stock Solution start->prep_enzyme prep_substrate Prepare 4-NPA Substrate in Acetonitrile start->prep_substrate prep_compounds Prepare Serial Dilutions of Test Compounds in DMSO start->prep_compounds dispense Dispense Buffer, Enzyme, and Compound/DMSO to 96-well plate prep_buffer->dispense prep_enzyme->dispense initiate Initiate Reaction: Add 4-NPA Substrate to all wells prep_substrate->initiate prep_compounds->dispense preincubate Pre-incubate for 15 min at 25°C (Allows inhibitor to bind enzyme) dispense->preincubate preincubate->initiate measure Measure Absorbance at 405 nm (Kinetic read for 10 min) initiate->measure analyze Analyze Data: Calculate reaction rates and determine IC50 values measure->analyze end End analyze->end

Caption: Workflow for the hCA II inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., 100 µM to 1 nM). Acetazolamide should be used as a positive control.

  • Plate Setup:

    • To each well of a 96-well plate, add 178 µL of HEPES buffer.

    • Add 2 µL of the appropriate compound dilution (or DMSO for control wells).

    • Add 10 µL of diluted hCA II enzyme solution (final concentration ~10 nM).

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature (25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of 10 mM 4-NPA substrate solution to each well to start the reaction. The final concentration of NPA will be 0.5 mM.

  • Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10 minutes. The product, 4-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates by expressing them as a percentage of the uninhibited control (DMSO only).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This self-validating protocol, which includes both positive (acetazolamide) and negative (DMSO) controls, ensures the trustworthiness of the generated data.

Conclusion

The N-methyl-N-(piperidin-4-yl)methanesulfonamide scaffold represents a promising starting point for drug discovery programs. By leveraging the established principles of piperidine and sulfonamide SAR, researchers can rationally design novel analogs with enhanced potency and selectivity. The key takeaways are the high "decoratability" of the piperidine nitrogen, the critical role of the sulfonamide group in target binding (especially when modified to an arylsulfonamide), and the geometric importance of the 4-substitution pattern. Future work should focus on synthesizing and testing analogs based on these principles against specific biological targets to unlock the full therapeutic potential of this chemical class.

References

  • Title: Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Source: Molecules (2023), PMC - NIH. URL: [Link]

  • Title: Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[6][9]cyclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. Source: Journal of Medicinal Chemistry (1998), PubMed. URL: [Link]

  • Title: Sulfonamide derivatives of piperidine. Source: ResearchGate (2023). URL: [Link]

  • Title: Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Source: Molecules (2022), NIH. URL: [Link]

  • Title: Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Source: Probes & Drugs (2013), NIH. URL: [Link]

  • Title: SAR of Sulphonamides. Source: Pharmacy 180. URL: [Link]

  • Title: Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. Source: ResearchGate (2019). URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Source: European Journal of Medicinal Chemistry (2024), PubMed. URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: Molecules (2022), PMC - PubMed Central. URL: [Link]

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A Comparative Guide to the Analytical Validation of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust analytical validation of pharmaceutical compounds is the bedrock of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the validation of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, a key intermediate in many synthetic pathways. In the absence of extensive publicly available, specific validated methods for this compound, this document will serve as a practical guide to establishing and validating your own analytical methods, drawing upon established principles for structurally similar molecules and regulatory guidelines.

The primary focus will be on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the workhorses of quantitative analysis in the pharmaceutical industry. We will also explore the utility of spectroscopic techniques for identity confirmation. The methodologies and validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring a foundation of scientific integrity and regulatory compliance.[1][2][3][4][5][6]

The Imperative of Method Validation

Before delving into specific techniques, it is crucial to understand the "why" behind analytical method validation. The process of validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[6] This ensures the reliability, consistency, and accuracy of the data generated, which is paramount for regulatory submissions and ensuring the quality and safety of pharmaceutical products.[1][7]

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique is contingent on the physicochemical properties of the analyte, including its volatility, thermal stability, and the presence of a chromophore. For N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, both HPLC and GC present viable options for separation and quantification.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Spectroscopic Methods (UV-Vis, IR, NMR)
Principle Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[8]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[8]Based on the interaction of the molecule with electromagnetic radiation.[9][10][11][12]
Typical Analytes Non-volatile or thermally labile compounds.[8]Volatile and thermally stable compounds.[8]Used for both qualitative and quantitative analysis, depending on the technique.[9][11]
Common Detectors Ultraviolet (UV) Detector, Mass Spectrometry (MS), Charged Aerosol Detection (CAD).[8][13]Flame Ionization Detector (FID), Mass Spectrometry (MS).[8][14][15]Spectrophotometers, Interferometers, Magnetic Resonance Spectrometers.
Sample Preparation The sample is dissolved in a suitable solvent. Derivatization may be needed to enhance detection.Often requires derivatization for polar amines to improve volatility and peak shape.[8]Minimal sample preparation is often required.
Applicability to the Target Compound Highly suitable. The compound is non-volatile and can be readily dissolved in common mobile phases. A UV detector may be used if the compound possesses a suitable chromophore, or a universal detector like CAD or MS can be employed.Potentially suitable, but would likely require derivatization to increase volatility and prevent peak tailing due to the presence of the amine group.UV-Vis: Useful for quantification if a chromophore is present.[16] IR & NMR: Excellent for identity confirmation and structural elucidation.[11]

A Deep Dive into HPLC Method Validation

Given its direct applicability, we will focus on the validation of a hypothetical Reverse-Phase HPLC (RP-HPLC) method for the quantification of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. The following validation parameters are based on ICH Q2(R2) guidelines.[4][6][17]

Experimental Protocol: RP-HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized) with a suitable buffer (e.g., phosphate buffer at pH 7)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV at a suitable wavelength (if applicable) or Charged Aerosol Detector (CAD)

  • Column Temperature: 30 °C

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

Validation Parameters and Hypothetical Data
Validation Parameter Purpose Acceptance Criteria (Typical) Hypothetical Results
Specificity To ensure the signal is from the analyte of interest and not from impurities or excipients.The peak for the analyte should be well-resolved from other peaks.The analyte peak is baseline separated from known impurities and placebo peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) > 0.999r² = 0.9995 over a concentration range of 0.1 - 100 µg/mL.
Accuracy To determine the closeness of the measured value to the true value.98.0% - 102.0% recovery.Average recovery of 99.5% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) < 2.0%.Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.0.05 µg/mL
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.0.15 µg/mL
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.RSD < 2.0% for all varied conditions.The method is robust to minor changes in pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2 °C).

Visualizing the Validation Workflow

ValidationWorkflow cluster_planning Phase 1: Planning cluster_development Phase 2: Method Development cluster_validation Phase 3: Method Validation (ICH Q2) cluster_documentation Phase 4: Documentation P1 Define Analytical Target Profile (ATP) P2 Select Analytical Technique (e.g., HPLC) P1->P2 D1 Optimize Chromatographic Conditions P2->D1 D2 System Suitability Testing D1->D2 V1 Specificity D2->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 C1 Validation Protocol V6->C1 C2 Validation Report C1->C2

Caption: A typical workflow for analytical method validation.

Logical Relationships in Validation

ValidationParameters center Validated Method specificity Specificity center->specificity linearity Linearity center->linearity accuracy Accuracy center->accuracy precision Precision center->precision lod_loq LOD/LOQ center->lod_loq robustness Robustness center->robustness linearity->accuracy linearity->precision accuracy->precision

Caption: Interdependencies of analytical validation parameters.

Conclusion

The analytical validation of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a critical step in its development and use. While a specific, publicly validated method may not be readily available, a robust and reliable analytical procedure can be developed and validated by leveraging established techniques and following regulatory guidelines. HPLC stands out as the most suitable technique for quantitative analysis due to the compound's non-volatile nature. A well-validated HPLC method will provide the necessary accuracy, precision, and specificity to ensure the quality and consistency of this important chemical entity. For identity confirmation, spectroscopic methods such as IR and NMR are indispensable. By following the principles and protocols outlined in this guide, researchers and scientists can confidently establish a scientifically sound analytical method for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride that meets the stringent requirements of the pharmaceutical industry.

References

  • Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • Workman, J. Jr. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online.
  • Edinburgh Instruments. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals.
  • American Chemical Society. (2023, May 15). Spectroscopic and Chemometric Techniques for Pharmaceutical Applications. ACS Publications.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Technology Networks. (2025, February 21). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin-4-amine and Related Piperidine Derivatives.
  • IJCRT.org. (2024, November 11). Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P- Toulene Sulfonate.
  • Journal of Young Pharmacists. (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients.

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A Comparative Guide to the Synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two distinct synthetic routes to N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, a key building block in medicinal chemistry. The routes are analyzed for their efficiency, scalability, and overall practicality in a research and development setting. This document is intended to be a practical resource, offering detailed experimental protocols, comparative data, and a thorough discussion of the chemical principles underpinning each approach.

Introduction

N-methyl-N-(piperidin-4-yl)methanesulfonamide and its hydrochloride salt are valuable intermediates in the synthesis of a variety of pharmacologically active compounds. The piperidine moiety is a common scaffold in drug discovery, and its functionalization at the 4-position allows for diverse molecular architectures. The methanesulfonamide group can act as a hydrogen bond donor and acceptor, influencing the pharmacokinetic and pharmacodynamic properties of the final molecule. Given its utility, the development of efficient and reliable synthetic routes to this intermediate is of significant interest.

This guide will compare two primary synthetic strategies, beginning from either a Boc-protected or a benzyl-protected piperidone. Each route will be evaluated based on key performance indicators, including yield, purity, and the complexity of the required chemical transformations.

Route 1: Synthesis via Reductive Amination of N-Boc-4-piperidone

This route employs the widely used tert-butyloxycarbonyl (Boc) protecting group, which offers stability under a range of reaction conditions and can be readily removed under acidic conditions. The synthesis commences with the reductive amination of commercially available N-Boc-4-piperidone.

Workflow for Route 1

A N-Boc-4-piperidone B N-Boc-4-(methylamino)piperidine A->B Reductive Amination (Methylamine, NaBH(OAc)3) C tert-butyl 4-(N-methylmethylsulfonamido)piperidine-1-carboxylate B->C Sulfonylation (Methanesulfonyl chloride, Base) D N-methyl-N-(piperidin-4-yl)methanesulfonamide C->D Boc Deprotection (HCl in Dioxane) E N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride D->E Salt Formation (HCl)

Caption: Synthetic workflow for Route 1 starting from N-Boc-4-piperidone.

Rationale and Key Considerations

The choice of reductive amination is a cornerstone of this route, providing a direct and high-yielding method for introducing the methylamino group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation as it is mild, selective for iminium ions, and does not reduce the starting ketone.

The subsequent sulfonylation of the secondary amine with methanesulfonyl chloride is a standard and efficient reaction. The choice of base is critical to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the amine.

The final Boc deprotection is typically achieved under acidic conditions, which conveniently leads to the formation of the hydrochloride salt.

Experimental Protocol for Route 1

Step 1: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add methylamine (2.0 M in THF, 1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired product.

Step 2: Synthesis of tert-butyl 4-(N-methylmethylsulfonamido)piperidine-1-carboxylate

  • Dissolve tert-butyl 4-(methylamino)piperidine-1-carboxylate (1.0 eq) in DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 3: Synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

  • Dissolve the crude tert-butyl 4-(N-methylmethylsulfonamido)piperidine-1-carboxylate in a minimal amount of methanol.

  • Add a solution of HCl in 1,4-dioxane (4 M, 5.0 eq) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to afford N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

Route 2: Synthesis via N-Benzylation and Subsequent Debenzylation

This alternative route utilizes a benzyl protecting group for the piperidine nitrogen. While requiring an additional deprotection step compared to the direct use of a protected aminopiperidine, this approach can be advantageous depending on the availability and cost of starting materials.

Workflow for Route 2

A 1-Benzyl-4-piperidone B 1-Benzyl-N-methylpiperidin-4-amine A->B Reductive Amination (Methylamine, NaBH(OAc)3) C N-(1-benzylpiperidin-4-yl)-N-methylmethanesulfonamide B->C Sulfonylation (Methanesulfonyl chloride, Base) D N-methyl-N-(piperidin-4-yl)methanesulfonamide C->D Debenzylation (H2, Pd/C) E N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride D->E Salt Formation (HCl)

Caption: Synthetic workflow for Route 2 starting from 1-benzyl-4-piperidone.

Rationale and Key Considerations

Similar to Route 1, this synthesis begins with a reductive amination. 1-Benzyl-4-piperidone is often a more cost-effective starting material than its N-Boc counterpart. The benzyl group is stable to the conditions of both reductive amination and sulfonylation.

The key differentiating step is the deprotection. Catalytic hydrogenation is a clean and efficient method for removing the benzyl group. The choice of catalyst (e.g., palladium on carbon) and reaction conditions (hydrogen pressure, solvent) can be optimized for high yield.

Experimental Protocol for Route 2

Step 1: Synthesis of 1-benzyl-N-methylpiperidin-4-amine

  • Follow the procedure for the reductive amination in Route 1, Step 1, using 1-benzyl-4-piperidone as the starting material.

Step 2: Synthesis of N-(1-benzylpiperidin-4-yl)-N-methylmethanesulfonamide

  • Follow the procedure for the sulfonylation in Route 1, Step 2, using 1-benzyl-N-methylpiperidin-4-amine as the starting material.

Step 3: Synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide

  • Dissolve N-(1-benzylpiperidin-4-yl)-N-methylmethanesulfonamide (1.0 eq) in methanol.

  • Add 10% palladium on carbon (10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Stir vigorously for 12-24 hours, or until TLC indicates complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite® and wash with methanol.

  • Concentrate the filtrate under reduced pressure to yield the debenzylated product.

Step 4: Synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

  • Dissolve the crude N-methyl-N-(piperidin-4-yl)methanesulfonamide in a minimal amount of ethyl acetate.

  • Add a solution of HCl in diethyl ether (2 M, 1.1 eq) dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Comparative Analysis

ParameterRoute 1 (Boc-protected)Route 2 (Benzyl-protected)
Starting Material N-Boc-4-piperidone1-Benzyl-4-piperidone
Number of Steps 34
Overall Yield Moderate to HighModerate to High
Key Transformations Reductive Amination, Sulfonylation, Boc DeprotectionReductive Amination, Sulfonylation, Catalytic Hydrogenation, Salt Formation
Advantages Fewer steps, deprotection and salt formation can be combined.Potentially more cost-effective starting material.
Disadvantages N-Boc-4-piperidone can be more expensive.Requires an additional deprotection step, handling of flammable H₂ gas and catalyst.
Scalability Readily scalable.Scalable, but requires appropriate hydrogenation equipment.

Conclusion

Both synthetic routes presented offer viable pathways to N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

Route 1 is arguably more streamlined, with fewer synthetic steps and a final deprotection/salt formation that can be accomplished in a single pot. This makes it an attractive option for rapid synthesis on a laboratory scale.

Route 2 , while involving an additional step, may be more economical for larger-scale synthesis due to the lower cost of 1-benzyl-4-piperidone. The catalytic hydrogenation step is highly efficient but requires specialized equipment for safe operation on a large scale.

The ultimate choice of synthetic route will depend on a variety of factors including the scale of the synthesis, the cost and availability of starting materials, and the equipment available in the laboratory. Both routes are robust and can be optimized to provide high yields of the desired product.

References

  • Google Patents. Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Devarasetty, M., Pothuri, V. V., & Rapolu, R. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-779. Available at: [Link]

A Comparative Guide to N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the purity and identity of chemical entities are paramount. Reference standards serve as the bedrock of analytical testing, ensuring the accuracy and reliability of experimental results. This guide provides an in-depth technical overview of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, a crucial reference standard in various research and development applications. We will explore its physicochemical properties, synthesis, potential impurities, and compare analytical methodologies for its characterization, offering a comprehensive resource for scientists in the field.

The Critical Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product. Its primary role is to ensure the identity, purity, and potency of a pharmaceutical compound. The use of a robust reference standard is a regulatory expectation and a cornerstone of Good Manufacturing Practices (GMP). A poorly characterized standard can lead to inaccurate analytical results, potentially compromising product quality and patient safety.

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, with its specific chemical structure, finds utility as a reference standard in assays for related pharmaceutical compounds, impurity profiling, and pharmacokinetic studies. Its accurate characterization is therefore not just a matter of scientific rigor but a critical component of the drug development lifecycle.

Physicochemical Profile of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical methods.

PropertyValueSource
Chemical Name N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride[1]
CAS Number 1148003-96-6[1]
Molecular Formula C₇H₁₇ClN₂O₂S[1][2]
Molecular Weight 228.74 g/mol [1][2]
Appearance Typically a white to off-white solid[3][4]
Purity Often available with purity ≥95%[2][5]

Table 1: Physicochemical properties of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

Synthesis and Potential Impurities: A Proactive Approach to Quality

The synthetic route employed in the manufacturing of a reference standard is a critical determinant of its impurity profile. A well-designed synthesis minimizes the formation of byproducts and facilitates purification. A plausible synthetic pathway to N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is outlined below. This understanding is crucial for identifying potential process-related impurities that may need to be monitored in the final product. A similar synthetic approach has been described for related piperidine derivatives.[6][7][8]

Synthesis_Pathway N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine Intermediate_1 tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate N-Boc-4-aminopiperidine->Intermediate_1 Sulfonylation Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->Intermediate_1 Intermediate_2 tert-butyl 4-(N-methylmethylsulfonamido)piperidine-1-carboxylate Intermediate_1->Intermediate_2 N-Methylation Formaldehyde_Formic_acid Formaldehyde, Formic Acid (Eschweiler-Clarke reaction) Formaldehyde_Formic_acid->Intermediate_2 Final_Product N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride Intermediate_2->Final_Product Boc Deprotection HCl HCl (Deprotection) HCl->Final_Product

Caption: Plausible synthetic pathway for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

Potential Impurities:

Based on this synthetic route, several potential impurities could arise:[9][10]

  • Starting materials: Unreacted N-Boc-4-aminopiperidine or methanesulfonyl chloride.

  • Intermediates: Incomplete reaction at any stage could lead to the presence of tert-butyl 4-(methylsulfonamido)piperidine-1-carboxylate or tert-butyl 4-(N-methylmethylsulfonamido)piperidine-1-carboxylate.

  • Byproducts of N-methylation: Over-methylation or side reactions during the Eschweiler-Clarke reaction.

  • Degradation products: Hydrolysis of the sulfonamide bond under certain conditions.

  • Residual solvents: Solvents used during the synthesis and purification steps.[9]

A comprehensive impurity profile is a critical component of a reference standard's certificate of analysis.

Analytical Characterization: A Multi-technique Approach

The establishment of a reference standard's identity and purity requires a combination of analytical techniques. Each method provides orthogonal information, contributing to a complete and reliable characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse of pharmaceutical analysis for purity determination and quantification. A validated HPLC method is essential for assessing the purity of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride and for separating it from potential impurities.

Illustrative HPLC Method (adapted from a method for a similar compound): [3]

Instrumentation:

  • HPLC system with a UV or Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (if the molecule has a chromophore) or CAD for universal detection.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride reference standard.

  • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV or CAD Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Sources

A-Senior-Application-Scientist-s-Guide-to-In-Vitro-Assay-Development-for-Novel-H3-Receptor-Antagonists-Derived-from-N-methyl-N-piperidin-4-yl-methanesulfonamide-hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The N-methyl-N-(piperidin-4-yl)methanesulfonamide scaffold is a key pharmacophore for a class of compounds with significant therapeutic potential, particularly as modulators of G-protein coupled receptors (GPCRs). A primary and well-documented target for derivatives of this scaffold is the Histamine H3 Receptor (H3R) . The H3R is a presynaptic autoreceptor predominantly expressed in the central nervous system that regulates the release of histamine and other key neurotransmitters like dopamine and acetylcholine.[1][2] As such, H3R antagonists and inverse agonists are attractive therapeutic agents for neurological disorders characterized by excessive daytime sleepiness, such as narcolepsy.[3][4]

The clinically approved drug Pitolisant (Wakix) is a potent H3R antagonist/inverse agonist and serves as the benchmark comparator for novel compounds in this class.[3][4][5][6] This guide provides a comprehensive framework for the in vitro characterization of novel compounds derived from the N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride scaffold. We will detail a logical, tiered assay cascade designed to evaluate compound affinity, functional potency, mechanism of action, and initial safety profile, using Pitolisant as a reference.

This guide is structured to provide not just protocols, but the strategic rationale behind the experimental choices, enabling researchers to generate a robust data package for lead candidate selection and optimization.

The Target: Histamine H3 Receptor (H3R) Signaling

Diagram: Histamine H3 Receptor Signaling Pathway

H3R_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor (H3R) Gi Gi/o Protein H3R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP (Decreased) AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates Compound Novel Compound / Pitolisant (Antagonist / Inverse Agonist) Compound->H3R Blocks Gi->AC Inhibits ATP ATP ATP->AC PKA Downstream Signaling (PKA) cAMP->PKA Activates

Caption: Canonical Gi-coupled signaling pathway of the Histamine H3 Receptor.

Part 1: Primary Assay - Target Engagement & Affinity

The first critical step is to determine if the novel compounds physically bind to the H3R and with what affinity. A competitive radioligand binding assay is the gold standard for this purpose, providing a quantitative measure of the compound's equilibrium dissociation constant (Ki).[10][11][12]

Competitive Radioligand Binding Assay

Principle: This assay measures the ability of a non-radioactive test compound to compete with a known radioactive ligand (radioligand) for binding to the H3R in membranes prepared from cells expressing the receptor. The amount of radioactivity detected is inversely proportional to the affinity of the test compound.

Protocol:

  • Membrane Preparation: Use commercially available cell membranes from HEK293 or CHO cells stably expressing the human H3 receptor, or prepare them in-house.[13]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]

  • Radioligand: [3H]-Nα-methylhistamine is a commonly used specific H3R radioligand. Use at a concentration near its Kd for the receptor.

  • Assay Setup (96-well format):

    • Total Binding: 50 µL radioligand + 50 µL test compound vehicle + 150 µL membrane preparation.

    • Non-Specific Binding (NSB): 50 µL radioligand + 50 µL of a high concentration of an unlabeled H3R ligand (e.g., 10 µM Pitolisant) + 150 µL membrane preparation.

    • Test Compound: 50 µL radioligand + 50 µL of test compound (at various concentrations) + 150 µL membrane preparation.[13]

  • Incubation: Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.[13]

  • Harvesting: Rapidly filter the contents of each well through a PEI-presoaked glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash filters 3-4 times with ice-cold wash buffer (e.g., 50mM Tris-HCl).[13]

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter (e.g., MicroBeta counter).[13]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Comparative Data Example:

CompoundKi (nM) for hH3R
Pitolisant (Reference) 0.16 [5]
Derivative Compound A0.52
Derivative Compound B5.8
Derivative Compound C>1000

This table illustrates that Compound A has high affinity, comparable to the reference, while Compound B is moderately potent, and Compound C shows poor target engagement.

Part 2: Secondary Assay - Functional Potency & Mechanism

After confirming binding, the next step is to assess the functional consequence of that binding. Does the compound inhibit the receptor's signaling? Is it a neutral antagonist or an inverse agonist? A cAMP assay is the ideal functional readout for Gi-coupled receptors like H3R.[14][15]

HTRF cAMP Functional Assay (Antagonist/Inverse Agonist Mode)

Principle: This is a competitive immunoassay that measures intracellular cAMP levels.[14] For a Gi-coupled receptor, an agonist (like histamine) will decrease cAMP levels. An antagonist will block this decrease. An inverse agonist will increase basal cAMP levels on its own. The assay uses Homogeneous Time-Resolved Fluorescence (HTRF), where a fluorescent signal is generated when a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer are in close proximity. Cellular cAMP produced competes with the d2-tracer, causing a decrease in the HTRF signal.[16]

Protocol:

  • Cell Culture: Use HEK293 or CHO cells stably expressing the human H3R. Seed cells in a 384-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of test compounds and the reference compound (Pitolisant).

  • Assay Procedure:

    • Inverse Agonist Mode: Add test compounds directly to the cells and incubate for 30 minutes.

    • Antagonist Mode: Add test compounds and incubate for 15 minutes, then add an EC80 concentration of an H3R agonist (e.g., histamine or R-α-methylhistamine) and incubate for another 30 minutes.

  • Cell Lysis & Detection: Add the HTRF lysis buffer containing the Europium-anti-cAMP antibody and the d2-cAMP tracer. Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Inverse Agonist: Plot cAMP concentration vs. log[compound] to determine the EC50 (potency) and the maximum effect (efficacy).

    • Antagonist: Plot the inhibition of the agonist response vs. log[compound] to determine the IC50.

Comparative Data Example:

CompoundInverse Agonist EC50 (nM)Antagonist IC50 (nM)Max Efficacy (% over basal)
Pitolisant (Reference) 1.5 [5]~0.2 ~150%
Derivative Compound A3.20.6145%
Derivative Compound B25.08.1110%
Derivative Compound CNo activity>1000N/A

This data suggests Compound A is a potent inverse agonist, similar to Pitolisant. Compound B is also an inverse agonist but with lower potency. Compound C is inactive.

Part 3: Tertiary Assay - In Vitro Safety & Selectivity

A promising compound must be selective for its target and non-toxic to cells at effective concentrations.

Cellular Cytotoxicity Assay (MTT/MTS Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product.[17][19][20] The amount of color produced is proportional to the number of viable cells.[17]

Protocol:

  • Cell Seeding: Seed a relevant cell line (e.g., HEK293 or HepG2 for liver toxicity) in a 96-well plate and allow them to adhere for 24 hours.[17]

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • MTT/MTS Addition: Add the MTT reagent (e.g., to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[19][21]

  • Solubilization: If using MTT, add a solubilizing agent (like DMSO or a specialized buffer) to dissolve the formazan crystals.[21] This step is not needed for MTS.

  • Measurement: Read the absorbance on a plate reader at the appropriate wavelength (~570 nm for MTT).[20][21]

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot % viability vs. log[compound] to determine the CC50 (the concentration that causes 50% reduction in cell viability).

Comparative Data Example:

CompoundFunctional Potency (IC50, nM)Cytotoxicity (CC50, µM)Therapeutic Index (CC50/IC50)
Pitolisant (Reference) 0.2> 50> 250,000
Derivative Compound A0.6> 50> 83,000
Derivative Compound B8.112.5~ 1,500
Derivative Compound C>1000> 50N/A

The Therapeutic Index (TI) is a critical measure of safety. A high TI is desirable. Compound A shows an excellent safety profile, whereas Compound B exhibits toxicity at concentrations that may be relevant for efficacy, making it a less desirable candidate.

Diagram: In Vitro Assay Workflow

Assay_Workflow cluster_start cluster_primary Part 1: Affinity cluster_secondary Part 2: Function cluster_tertiary Part 3: Safety cluster_end Start N-methyl-N-(piperidin-4-yl) methanesulfonamide Derivatives Assay1 Radioligand Binding Assay (Ki determination) Start->Assay1 Screen for Target Binding Assay2 cAMP Functional Assay (IC50 / EC50 determination) Assay1->Assay2 Confirm Functional Activity Inactive Assay1->Inactive Assay3 Cytotoxicity Assay (CC50 determination) Assay2->Assay3 Assess In Vitro Safety Profile Assay2->Inactive End Lead Candidate Selection Assay3->End High Affinity High Potency Low Toxicity Toxic Assay3->Toxic

Caption: A tiered workflow for characterizing novel H3R antagonists.

Conclusion

This guide outlines a robust, tiered in vitro assay cascade for the characterization of novel compounds derived from the N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride scaffold targeting the Histamine H3 Receptor. By systematically evaluating target affinity, functional potency, and cytotoxicity in comparison to a known standard like Pitolisant, researchers can efficiently identify and prioritize lead candidates. This structured approach, combining gold-standard binding assays with functional and safety readouts, provides the critical data needed to make informed decisions in the drug discovery process, ensuring that only the most promising compounds advance toward further preclinical development.

References

  • PubChem. (n.d.). Pitolisant. National Center for Biotechnology Information. Retrieved from [Link]

  • Syed, M. P., & Saadab, H. (2021). Pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy. PubMed Central. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pitolisant Hydrochloride? Retrieved from [Link]

  • Wang, H., & Cheng, H. (2023). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Shi, Z., et al. (2018). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Pitolisant. Retrieved from [Link]

  • ResearchGate. (n.d.). Histamine H3 receptor (H3R) main signaling pathways. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. Retrieved from [Link]

  • Thorpy, M. J., & Bogan, R. K. (2020). Pitolisant for the treatment of cataplexy in adults with narcolepsy. Taylor & Francis Online. Retrieved from [Link]

  • Bylund, D. B. (2015). GPCR-radioligand binding assays. PubMed. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PubMed Central. Retrieved from [Link]

  • González, S. E., et al. (2018). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. PubMed Central. Retrieved from [Link]

  • Zhu, L., et al. (2022). Recent progress in assays for GPCR drug discovery. American Physiological Society. Retrieved from [Link]

  • Zhu, L., et al. (2022). Recent progress in assays for GPCR drug discovery. Physiological Reviews. Retrieved from [Link]

  • Douzon, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Ciana, P., et al. (2016). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. Retrieved from [Link]

  • Lee, S., & Cong, X. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • L-K, A., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

Sources

Navigating the Maze: A Comparative Guide to the Pharmacokinetic Properties of N-methyl-N-(piperidin-4-yl)methanesulfonamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within the realm of Central Nervous System (CNS) therapeutics, the piperidine sulfonamide scaffold has emerged as a privileged structure. Its unique combination of rigidity and conformational flexibility, coupled with the ability to engage in key hydrogen bonding interactions, has made it a cornerstone for the design of potent and selective ligands for a variety of CNS targets. However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, paramount among them being the optimization of its pharmacokinetic profile. This guide provides an in-depth comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride and its derivatives, offering field-proven insights and experimental methodologies to navigate the complexities of pharmacokinetic optimization.

The core structure, N-methyl-N-(piperidin-4-yl)methanesulfonamide, while seemingly simple, presents a fascinating case study in the interplay of subtle structural modifications and their profound impact on a molecule's fate within a biological system. The N-methylation of the sulfonamide, for instance, can drastically alter its physicochemical properties, influencing everything from metabolic stability to blood-brain barrier permeability. Similarly, substitutions on the piperidine ring can modulate lipophilicity, basicity, and susceptibility to enzymatic degradation.

This guide will delve into the critical pharmacokinetic parameters that dictate the success or failure of this class of compounds. We will explore the experimental workflows for assessing these properties, providing not just the "how" but, more importantly, the "why" behind each methodological choice. By presenting a comparative analysis of a series of closely related derivatives, we aim to illuminate the structure-activity relationships that govern their pharmacokinetic behavior, empowering researchers to make more informed decisions in their drug design and development endeavors.

The Crucial Role of Pharmacokinetics in CNS Drug Discovery

The development of drugs targeting the CNS is uniquely challenging due to the formidable blood-brain barrier (BBB), a highly selective gatekeeper that protects the brain from systemic circulation. A successful CNS drug must not only possess high affinity and selectivity for its target but also exhibit a pharmacokinetic profile that allows it to:

  • Achieve adequate brain penetration: The drug must efficiently cross the BBB to reach its site of action in the brain.

  • Maintain therapeutic concentrations: The drug's concentration in the brain must be sustained within a therapeutic window for a sufficient duration.

  • Exhibit a favorable metabolic profile: The drug should not be rapidly metabolized into inactive or potentially toxic byproducts.

  • Possess a suitable half-life: The drug's half-life should allow for a convenient dosing regimen.

  • Avoid significant P-glycoprotein (P-gp) efflux: P-gp is a key efflux transporter at the BBB that can actively pump drugs out of the brain, reducing their efficacy.

Failure to optimize these pharmacokinetic properties is a leading cause of attrition in CNS drug development pipelines. Therefore, a thorough understanding and early assessment of the ADME profile of drug candidates are paramount.

Comparative Pharmacokinetic Profiling of Piperidine Sulfonamide Derivatives

To illustrate the impact of structural modifications on the pharmacokinetic properties of N-methyl-N-(piperidin-4-yl)methanesulfonamide derivatives, we will consider a hypothetical series of compounds investigated as 5-HT6 receptor antagonists, a target implicated in cognitive disorders.[1] While specific data for the parent compound is limited in publicly available literature, the following comparison is based on established principles and representative data for analogous structures to provide a practical framework for analysis.

Compound Structures:

  • Compound A: N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride (the parent scaffold)

  • Compound B: N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

  • Compound C: N-(3,5-dichloro-2-methoxyphenyl)-3-((1-methylpiperidin-4-yl)amino)-4-methoxybenzenesulfonamide[1]

  • Compound D: A structurally optimized analog with improved brain penetration and reduced P-gp efflux liability.[1]

Table 1: Comparative In Vitro ADME Properties

ParameterCompound A (Predicted)Compound B (Illustrative)Compound C (Literature-derived)[1]Compound D (Literature-derived)[1]
LogP 1.82.54.23.5
Aqueous Solubility (pH 7.4, µM) >10050<1025
Caco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s) 5.08.02.012.0
Efflux Ratio (Papp, B→A / A→B) 3.54.2>5.01.5
Metabolic Stability (Human Liver Microsomes, t½, min) 453015>60
Plasma Protein Binding (Human, %) 8592>9890

Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterCompound A (Predicted)Compound B (Illustrative)Compound C (Literature-derived)[1]Compound D (Literature-derived)[1]
Bioavailability (%) 3020<550
Tmax (h) 1.01.52.01.0
Cmax (ng/mL) 25018050600
Half-life (t½, h) 4328
Clearance (mL/min/kg) 25355015
Volume of Distribution (Vd, L/kg) 3.04.56.02.5
Brain/Plasma Ratio (at Tmax) 0.30.2<0.11.2
Analysis and Interpretation of Comparative Data

The data presented in Tables 1 and 2 highlight the critical impact of structural modifications on the ADME profile of piperidine sulfonamide derivatives.

  • Lipophilicity and Solubility: As we move from the simpler scaffold of Compound A to the more complex structures of Compounds B and C , the lipophilicity (LogP) increases significantly. While a certain degree of lipophilicity is required for BBB penetration, excessive lipophilicity, as seen in Compound C , can lead to poor aqueous solubility, which in turn can limit oral absorption and bioavailability.[1] Compound D represents a successful optimization where lipophilicity is balanced to achieve good permeability without compromising solubility.

  • Permeability and Efflux: The Caco-2 permeability assay serves as an in vitro model for intestinal absorption and BBB penetration. Compound C exhibits low permeability and a high efflux ratio, suggesting it is a substrate for efflux transporters like P-glycoprotein.[1] This is a major liability for a CNS drug candidate. In contrast, Compound D shows high permeability and a low efflux ratio, indicating that the structural modifications successfully mitigated the P-gp liability.

  • Metabolic Stability: The metabolic stability in human liver microsomes provides an indication of how quickly a compound is metabolized by hepatic enzymes. Compound C shows poor metabolic stability, which contributes to its low bioavailability and short half-life. The structural features of Compound D confer significantly improved metabolic stability, leading to a longer half-life and sustained plasma concentrations.

  • In Vivo Pharmacokinetics: The in vivo data in rats corroborates the in vitro findings. The low oral bioavailability of Compound C is a direct consequence of its poor solubility, low permeability, high efflux, and rapid metabolism. Compound D , on the other hand, exhibits a much-improved pharmacokinetic profile with good oral bioavailability, a longer half-life, and, most importantly, a significantly higher brain-to-plasma ratio, indicating excellent CNS penetration.

Experimental Methodologies: A Self-Validating System

The integrity of any comparative analysis rests on the robustness and reproducibility of the experimental methods used to generate the data. The following section details the step-by-step protocols for the key in vitro and in vivo assays, emphasizing the causality behind experimental choices and the inclusion of self-validating controls.

In Vitro ADME Assays

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human intestinal epithelium, including the formation of tight junctions and the expression of key drug transporters like P-glycoprotein. This makes it an invaluable in vitro model for predicting intestinal drug absorption and identifying potential substrates of efflux transporters.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for complete differentiation and formation of a confluent monolayer with robust tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A high TEER value indicates the formation of tight junctions. Additionally, the permeability of a paracellular marker, such as Lucifer Yellow, is measured. Low permeability of the marker confirms monolayer integrity.

  • Permeability Assessment:

    • The test compound is added to the apical (A) or basolateral (B) side of the Transwell® insert.

    • Samples are collected from the receiver compartment (B or A, respectively) at various time points.

    • The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The efflux ratio (Papp B→A / Papp A→B) is then determined. An efflux ratio greater than 2 is indicative of active efflux.

Self-Validation: Each assay plate includes high-permeability (e.g., propranolol) and low-permeability (e.g., atenolol) control compounds, as well as a known P-gp substrate (e.g., digoxin) to validate the assay performance and the responsiveness of the Caco-2 cells to efflux.

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis seeding Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seeding->culture integrity Assess monolayer integrity (TEER & Lucifer Yellow) culture->integrity add_compound Add test compound to apical or basolateral side integrity->add_compound sample Collect samples from receiver compartment add_compound->sample quantify Quantify compound by LC-MS/MS sample->quantify calculate_papp Calculate Papp (A→B & B→A) quantify->calculate_papp calculate_er Calculate Efflux Ratio calculate_papp->calculate_er Microsomal_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis mix Incubate test compound with HLM & NADPH at 37°C sample Take aliquots at multiple time points mix->sample quench Quench reaction with cold acetonitrile sample->quench process Centrifuge and collect supernatant quench->process quantify Quantify parent compound by LC-MS/MS process->quantify calculate Calculate t½ and CLint quantify->calculate

Caption: Workflow for the Metabolic Stability Assay.

In Vivo Pharmacokinetic Study in Rodents

Rationale: In vivo pharmacokinetic studies in animal models, typically rats or mice, are essential to understand the complete ADME profile of a drug candidate in a living system. These studies provide crucial data on bioavailability, clearance, volume of distribution, half-life, and brain penetration, which are critical for predicting human pharmacokinetics and establishing a safe and efficacious dosing regimen.

Protocol:

  • Animal Model: Male Sprague-Dawley rats are commonly used. The animals are cannulated (e.g., in the jugular vein) to facilitate serial blood sampling.

  • Dosing: The test compound is administered via the intended clinical route (e.g., oral gavage) and intravenously to a separate group of animals to determine absolute bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma.

  • Brain Tissue Collection (for CNS drugs): At the end of the study, the animals are euthanized, and brain tissue is collected and homogenized.

  • Sample Analysis: The concentration of the test compound in plasma and brain homogenate is determined by LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate key pharmacokinetic parameters.

Self-Validation: The analytical method used for quantification is rigorously validated for linearity, accuracy, precision, and recovery. The study design includes a sufficient number of animals per time point to ensure statistical power.

Conclusion: A Roadmap for Rational Drug Design

The journey of a CNS drug candidate from bench to bedside is a testament to the power of iterative design and rigorous experimental validation. The pharmacokinetic properties of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride derivatives, and indeed any CNS-targeted chemical series, are not immutable but rather a tunable set of parameters that can be rationally optimized through a deep understanding of structure-ADME relationships.

This guide has provided a framework for this optimization process, emphasizing the importance of a holistic approach that integrates in vitro and in vivo data. By employing robust and self-validating experimental methodologies, researchers can generate high-quality, reproducible data that informs rational drug design. The comparative analysis of structurally related compounds serves as a powerful tool to elucidate the subtle molecular cues that govern a drug's journey through the body and into the brain.

Ultimately, the successful development of novel CNS therapeutics hinges on our ability to navigate the complex maze of pharmacokinetics. By embracing a data-driven, iterative approach to lead optimization, we can increase the probability of success and deliver safe and effective medicines to patients in need.

References

  • Design, synthesis, and pharmacological evaluation of piperidin-4-yl amino aryl sulfonamides: novel, potent, selective, orally active, and brain penetrant 5-HT₆ receptor antagonists. Journal of Medicinal Chemistry, 2012. [Link]

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A Comparative Guide to N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride and Its Bioisosteric Replacements

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-methyl-N-(piperidin-4-yl)methanesulfonamide and the Power of Bioisosterism

N-methyl-N-(piperidin-4-yl)methanesulfonamide is a chemical scaffold of interest in medicinal chemistry. Its structure, featuring a sulfonamide moiety and a basic piperidine ring, suggests potential applications in various therapeutic areas, as these motifs are present in numerous biologically active molecules[1][2]. The hydrochloride salt enhances the compound's solubility and handling properties.

However, to optimize a lead candidate for clinical success, medicinal chemists often employ the strategy of bioisosterism. This involves the substitution of a functional group with another that possesses similar physical or chemical properties, with the goal of enhancing potency, selectivity, metabolic stability, or other pharmacokinetic parameters[3]. This guide will focus on the comparative analysis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride against three strategically chosen bioisosteric replacements:

  • N-methyl-N-(piperidin-4-yl)acetamide: Replacing the methanesulfonamide with an acetamide group.

  • 4-(1-methyl-1H-tetrazol-5-yl)piperidine: Replacing the N-methyl-methanesulfonamide group with a tetrazole ring.

  • N-methyl-N-(morpholin-4-yl)methanesulfonamide: Replacing the piperidine ring with a morpholine ring.

Synthesis of the Parent Compound and its Bioisosteres

A robust and reproducible synthetic route is paramount for any drug discovery campaign. Below are the outlined synthetic schemes for the parent compound and its selected bioisosteres.

Synthesis of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride (Parent Compound)

The synthesis of the parent compound can be achieved through a multi-step process starting from commercially available 4-aminopiperidine derivatives. A key step involves the sulfonylation of the secondary amine.

A N-Boc-4-aminopiperidine B N-Boc-N-methyl-4-aminopiperidine A->B Methylation (e.g., Eschweiler-Clarke) C N-Boc-N-methyl-N-(piperidin-4-yl)methanesulfonamide B->C Mesyl Chloride, Base D N-methyl-N-(piperidin-4-yl)methanesulfonamide C->D Boc Deprotection (e.g., TFA or HCl) E N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride D->E HCl in ether or isopropanol

Caption: Synthetic scheme for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

Synthesis of Bioisosteric Replacements

The synthesis of the bioisosteres follows convergent strategies, leveraging common intermediates where possible.

  • N-methyl-N-(piperidin-4-yl)acetamide: This analogue can be synthesized from N-methyl-4-aminopiperidine through acylation with acetyl chloride or acetic anhydride[4].

  • 4-(1-methyl-1H-tetrazol-5-yl)piperidine: The synthesis of this tetrazole analogue can be achieved from a piperidine-4-carbonitrile precursor, followed by cyclization with sodium azide and subsequent N-methylation[5][6].

  • N-methyl-N-(morpholin-4-yl)methanesulfonamide: This compound can be prepared by the sulfonylation of N-methylmorpholine, which can be synthesized from morpholine[7][8][9][10].

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The rationale behind bioisosteric replacement lies in the predictable modulation of a compound's properties. The following sections detail the expected changes and the experimental protocols to quantify them.

Table 1: Predicted Physicochemical Properties of the Parent Compound and its Bioisosteres
CompoundBioisosteric ReplacementPredicted pKa (Basic)Predicted clogPPredicted TPSA (Ų)
Parent Compound N/A8.5 - 9.50.8 - 1.254.6
Acetamide Analogue Methanesulfonamide → Acetamide8.5 - 9.50.5 - 0.949.3
Tetrazole Analogue N-methyl-methanesulfonamide → Tetrazole8.5 - 9.50.6 - 1.058.1
Morpholine Analogue Piperidine → Morpholine6.5 - 7.50.3 - 0.763.8

Predictions are based on computational models and general chemical principles.

Acidity/Basicity (pKa)

The basicity of the piperidine or morpholine nitrogen is a critical determinant of a compound's ionization state at physiological pH, which in turn influences its solubility, permeability, and target engagement.

  • Expected Outcome: The piperidine-containing compounds (parent, acetamide, and tetrazole analogues) are expected to have a higher pKa (more basic) than the morpholine analogue. The electron-withdrawing nature of the oxygen atom in the morpholine ring reduces the basicity of the nitrogen atom[1][2]. The sulfonamide and acetamide groups are not expected to significantly influence the pKa of the distant piperidine nitrogen.

  • Experimental Protocol: Potentiometric Titration

    • Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., methanol/water mixture).

    • Titrate the solution with a standardized solution of hydrochloric acid.

    • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve[3][11][12][13][14].

Lipophilicity (LogP/LogD)

Lipophilicity is a key factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Expected Outcome: The morpholine analogue is predicted to be the most hydrophilic (lowest logP) due to the presence of the polar ether oxygen. The acetamide analogue may be slightly more hydrophilic than the parent sulfonamide. The tetrazole analogue's lipophilicity will be comparable to the parent compound.

  • Experimental Protocol: Shake-Flask Method (Octanol-Water Partition Coefficient)

    • Prepare a solution of the test compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Shake the mixture vigorously to allow for partitioning between the two phases.

    • Separate the two phases by centrifugation.

    • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

    • Calculate the LogD value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Aqueous Solubility

Adequate aqueous solubility is essential for oral absorption and for the formulation of intravenous dosage forms.

  • Expected Outcome: The hydrochloride salts of all compounds are expected to have good aqueous solubility. The morpholine analogue, being the most polar, may exhibit the highest intrinsic solubility.

  • Experimental Protocol: Kinetic Solubility Assay

    • Prepare a stock solution of the compound in dimethyl sulfoxide (DMSO).

    • Add aliquots of the stock solution to an aqueous buffer (e.g., PBS at pH 7.4) in a 96-well plate.

    • Shake the plate for a defined period (e.g., 2 hours) to allow for dissolution.

    • Measure the turbidity of the solutions using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

In Vitro Metabolic Stability

The metabolic stability of a compound determines its half-life in the body and its potential for drug-drug interactions.

  • Expected Outcome: The piperidine ring, particularly the carbons alpha to the nitrogen, can be susceptible to CYP450-mediated oxidation. The morpholine ring is often more metabolically stable than piperidine[1][2]. The sulfonamide and its bioisosteres are generally stable to phase I metabolism.

  • Experimental Protocol: Liver Microsomal Stability Assay

    • Incubate the test compound at a fixed concentration (e.g., 1 µM) with liver microsomes (human, rat, or other species of interest) and the cofactor NADPH at 37°C[15][16][17][18].

    • Take samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

cluster_0 Incubation A Test Compound D Incubate at 37°C A->D B Liver Microsomes B->D C NADPH C->D E Time-point Sampling D->E F Reaction Quenching E->F G LC-MS/MS Analysis F->G H Data Analysis (t½, CLint) G->H

Caption: Workflow for the in vitro liver microsomal stability assay.

Membrane Permeability

The ability of a compound to cross biological membranes, such as the intestinal epithelium, is crucial for its oral bioavailability.

  • Expected Outcome: All compounds are relatively small and are likely to have good passive permeability. The morpholine analogue, with its lower pKa, will have a higher fraction of the neutral species at intestinal pH, which may favor permeability.

  • Experimental Protocol: Caco-2 Permeability Assay

    • Culture Caco-2 cells on a semi-permeable membrane in a transwell plate for 21 days to form a confluent monolayer[19][][21][22][23].

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points, take samples from the basolateral (B) side.

    • Quantify the concentration of the compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for the A to B transport. A bidirectional assay (B to A transport) can also be performed to assess active efflux.

Predicted Pharmacological Profiles and Conclusion

While the specific biological target of N-methyl-N-(piperidin-4-yl)methanesulfonamide is not defined in this guide, the structural motifs suggest potential interactions with a range of protein targets, including GPCRs, ion channels, and enzymes. The bioisosteric replacements explored here offer a rational approach to modulate the compound's properties:

  • Acetamide Analogue: May offer improved solubility and a different hydrogen bonding pattern compared to the sulfonamide.

  • Tetrazole Analogue: Can mimic the acidic properties of other functional groups and may offer improved metabolic stability and oral bioavailability[24][25].

  • Morpholine Analogue: Is expected to increase hydrophilicity and metabolic stability while reducing basicity, which can be advantageous in avoiding off-target effects at certain receptors[1][2][26][27][28].

The choice of which bioisostere to pursue will depend on the specific therapeutic objective and the challenges encountered with the parent compound. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these and other analogues, enabling data-driven decisions in the lead optimization process.

References

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Slideshare. (n.d.). caco-2 cell permeability assay for intestinal absorption .pptx. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • PubMed. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Retrieved from [Link]

  • Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
  • ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved from [Link]

  • reposiTUm. (n.d.). Prediction of pKa values of small molecules via graph neural networks. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • PubMed. (n.d.). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved from [Link]

  • PubMed. (2013). Synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate and 4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl and their use in oxidative reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches | Request PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (2019). Determination of pKa Values via ab initio Molecular Dynamics and its Application to Transition Metal-Based Water Oxidation Catalysts. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from [Link]

  • PubMed. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US20090240056A1 - Methods for making 4-tetrazolyl-4-phenylpiperidine compounds.
  • Google Patents. (n.d.). CN101012208A - Process for preparing N-methyl morpholine.
  • Google Patents. (n.d.). CN103121978A - Method for preparing N-methylmorpholine.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural tasks but are integral to the integrity of our research and the safety of our community. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride, grounded in established safety protocols and regulatory standards.

Core Principle: Proactive Hazard Assessment

Our disposal strategy is therefore based on treating this compound as a hazardous waste, considering the potential risks associated with its structural components (a piperidine derivative and a sulfonamide). We will adhere to the U.S. Environmental Protection Agency (EPA) guidelines for hazardous waste classification, which are based on four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[1][3]

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical for disposal, all personnel must be equipped with the appropriate PPE to prevent accidental exposure. The rationale for each piece of equipment is to create a barrier against potential skin, eye, and respiratory irritation, hazards common to related chemical families.[4]

Equipment Specification Justification
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects against splashes of solutions or contact with airborne solid particles.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical-resistant barrier to prevent skin contact.
Body Protection Standard flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes the risk of inhaling dust or vapors.[4]

Step-by-Step Disposal Protocol

The primary directive for chemical disposal is to never discard chemical waste via the sanitary sewer (sink) or in general solid waste.[5][6] This practice is strictly prohibited by the EPA for healthcare and laboratory facilities to protect public waterways and ecosystems.[6]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[7]

  • Solid Waste: Collect pure N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride powder and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, designated liquid hazardous waste container.

  • DO NOT mix this waste stream with other incompatible wastes, such as strong acids, bases, or oxidizers.[8]

Step 2: Waste Containment

The integrity of the waste container is essential for safe storage and transport.

  • Select an Appropriate Container: Use a container made of a material compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[1] Do not use metal containers for any waste that could be corrosive.[7][9]

  • Ensure Good Condition: The container must be free of leaks and cracks.[9]

  • Keep Containers Closed: Always keep the waste container tightly sealed, except when adding waste, to prevent spills and the release of vapors.[1][9]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.

  • The container must be clearly labeled with the words "HAZARDOUS WASTE" .[9]

  • List all contents by their full chemical name: "N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride" .

  • Indicate the approximate quantity or concentration of the waste.

  • Record the date of accumulation.

Step 4: Storage

Waste must be stored in a designated and controlled area.

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • The SAA should be located at or near the point of generation and under the control of laboratory personnel.

  • Ensure secondary containment, such as a spill tray, is in place to contain any potential leaks.[7]

Step 5: Arrange for Professional Disposal

The final and most critical step is to ensure the waste is handled by certified professionals.

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste management contractor to schedule a pickup.[1][2]

  • DO NOT attempt to treat or dispose of the chemical waste through incineration or other methods on your own. Professional waste handlers are equipped to manage hazardous materials in compliance with all federal, state, and local regulations.[2][10]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the safe and compliant disposal of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

G cluster_prep Preparation & Assessment cluster_action Action & Containment cluster_disposal Final Disposal gen Waste Generation: N-methyl-N-(piperidin-4-yl) methanesulfonamide hydrochloride assess Hazard Assessment: Is a specific SDS available? gen->assess treat_haz Treat as Hazardous Waste (Precautionary Principle) assess->treat_haz No ppe Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) treat_haz->ppe segregate Segregate Waste: Solid vs. Liquid Avoid Incompatibles ppe->segregate spill Spill Occurs ppe->spill contain Use Compatible, Sealed Container (e.g., HDPE, Glass) segregate->contain label_waste Label Container: 'HAZARDOUS WASTE' + Full Chemical Name & Date contain->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store contact Contact EH&S or Licensed Waste Contractor for Pickup store->contact spill_proc Follow Spill Management Protocol: 1. Evacuate & Alert 2. Contain Spill 3. Absorb & Collect 4. Decontaminate Area 5. Dispose of Cleanup Materials as Hazardous Waste spill->spill_proc

Caption: Decision workflow for the safe disposal of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride.

Emergency Procedure: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to mitigate risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large or involves highly volatile materials, evacuate the area and contact your institution's emergency response team.

  • Contain the Spill: For a small, manageable spill, prevent it from spreading. Use absorbent pads or other appropriate materials to create a dike around a liquid spill.

  • Absorb and Collect:

    • For liquid spills: Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

    • For solid spills: Carefully sweep or scoop the material to avoid generating dust.[2]

  • Package for Disposal: Place all collected spill residue and contaminated cleanup materials into a designated hazardous waste container and label it accordingly.[2][4]

  • Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[2]

By adhering to these protocols, we ensure that our scientific pursuits are conducted with the highest regard for safety, regulatory compliance, and environmental responsibility.

References

  • University of Pennsylvania, EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]

  • Univar Solutions. (2025, February 21). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA's Ban on Sewering Pharmaceuticals - Introductory Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

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Navigating the Handling of N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride: A Guide to Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical reagents is the cornerstone of innovative and successful research. This guide provides essential safety and logistical information for N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride (CAS No. 1148003-96-6). As a Senior Application Scientist, my objective is to offer a framework that moves beyond a simple checklist, instilling a deep understanding of the "why" behind each safety protocol. This ensures that safety becomes an intuitive and integral part of your workflow, protecting both the researcher and the integrity of the experiment.

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust hazard assessment can be constructed by examining its structural components: the piperidine moiety and the N-methyl methanesulfonamide group. This principle of "hazard by analogy" is a standard, expert-level practice in chemical safety assessment for novel or less-documented substances.

Hazard Profile by Analogy: Understanding the Risks

N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride is a solid powder. The primary risks associated with this compound can be inferred from its constituent parts:

  • Piperidine Core: The piperidine ring is a well-characterized heterocyclic amine. Piperidine itself is a flammable liquid and is known to be corrosive, causing severe skin burns and eye damage.[1][2][3] It is also toxic upon contact with skin and can be fatal if inhaled.[1][3][4] While the toxicological properties of the solid hydrochloride salt may be moderated compared to the free base liquid, a high degree of caution is warranted.

  • N-methyl methanesulfonamide Group: Sulfonamide-type compounds can act as irritants. The analogous compound, N-Methyl methanesulfonamide, is classified as a skin and eye irritant and may cause respiratory irritation.[5]

  • Solid Form (Powder): Handling chemical powders presents a risk of aerosolization. Fine particles can be easily inhaled, leading to respiratory irritation, and can contaminate surfaces, leading to unintentional skin contact or ingestion.[6] Pharmaceutical powders, in particular, can cause health effects even at very low exposure levels.[6]

Based on this analysis, N-methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride should be treated as a substance that is potentially corrosive to skin and eyes, a skin, eye, and respiratory irritant, and harmful if inhaled, ingested, or absorbed through the skin.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and scale of the operation. The following table outlines the minimum required PPE.

Protection Category Item Specification & Rationale
Hand Protection Double-Gloving with Nitrile GlovesOuter Glove: Heavy-duty nitrile glove for primary chemical resistance. Inner Glove: Lighter nitrile glove provides a secondary barrier in case of a breach in the outer glove. Change outer gloves immediately if contamination is suspected, and change both pairs every 30-60 minutes or as per your institution's policy.[7]
Eye Protection Chemical Splash GogglesRequired for all handling operations. Goggles provide a full seal around the eyes, protecting from powder aerosols and accidental splashes during solution preparation.[8] Standard safety glasses are insufficient.
Body Protection Chemical-Resistant Laboratory Coat with Knit CuffsA lab coat made of a non-permeable material should be worn, fully buttoned. Knit cuffs are essential to prevent powders from entering the sleeves. For larger scale operations, a disposable chemical-resistant coverall may be necessary.[9]
Respiratory Protection Use of a Certified Chemical Fume HoodAll weighing and handling of the solid compound must be conducted within a certified chemical fume hood to control the inhalation hazard.[9] For procedures with a high risk of aerosolization or in the absence of a fume hood, a NIOSH-approved respirator (e.g., N95 or higher) is mandatory.[8] Surgical masks offer no protection against chemical powders.[7]
Foot Protection Closed-toe, non-permeable shoesShoes must fully cover the foot to protect from spills.
Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

3.1. Preparation and Area Setup

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

  • Emergency Readiness: Confirm unobstructed access to a safety shower and an eyewash station. Know their locations before you begin work.[10]

  • De-clutter Workspace: Clear the fume hood of all non-essential items to minimize contamination and facilitate easy cleanup.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood before introducing the chemical.

3.2. PPE Donning Procedure The order of donning PPE is critical to prevent cross-contamination.

  • Footwear and Lab Coat: Don your closed-toe shoes and lab coat.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Outer Gloves: Put on the second, heavier pair of nitrile gloves, ensuring the cuffs go over the knit cuffs of your lab coat.

  • Goggles: Put on your chemical splash goggles.

3.3. Chemical Handling: Weighing and Solution Preparation

  • Work Within Fume Hood: Perform all manipulations of the solid powder deep within the sash of the fume hood.

  • Careful Dispensing: Use a spatula to carefully transfer the powder from the reagent bottle to a weigh boat. Avoid any actions that could generate dust.

  • Secure Container: Immediately and securely close the main reagent container after dispensing.

  • Dissolution: When preparing solutions, add the solvent to the vessel containing the powder slowly to avoid splashing.

3.4. Decontamination and PPE Doffing The doffing procedure is arguably the most critical step to prevent exposure. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves/bare hands).

  • Decontaminate Workspace: Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated chemical waste container.

  • Remove Outer Gloves: Peel off the outer pair of gloves, turning them inside out as you remove them. Dispose of them in the chemical waste.

  • Remove Goggles and Lab Coat: With the inner gloves still on, remove your goggles and lab coat. Place the lab coat in its designated storage area.

  • Remove Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.[5]

Disposal Plan
  • Solid Waste: All disposable materials that have come into contact with the chemical (gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous chemical waste container.

  • Excess Material: Do not return unused chemical to the original container. Dispose of it as hazardous solid waste.

  • Solutions: Dispose of solutions containing the compound in a designated hazardous liquid waste container, following all local and institutional regulations.

The flowchart below provides a decision-making framework for selecting the appropriate level of PPE based on the planned procedure.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE & Engineering Control Selection cluster_end Execution Phase start Start: Plan to Handle N-methyl-N-(piperidin-4-yl) methanesulfonamide HCl risk_assessment Assess Task: - Weighing solid? - Preparing solution? - Large or small scale? start->risk_assessment no_hood Is a Fume Hood Available & Certified? risk_assessment->no_hood fume_hood Action: Work in a Certified Chemical Fume Hood ppe_base Required Base PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Chemical-Resistant Lab Coat - Closed-toe Shoes fume_hood->ppe_base proceed Proceed with Experiment Following Safe Handling Protocol ppe_base->proceed respirator Additional Requirement: NIOSH-Approved Respirator (e.g., N95) respirator->ppe_base no_hood->fume_hood Yes no_hood->respirator No

Caption: PPE selection workflow for handling the target compound.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: Evacuate the area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills inside a fume hood, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

By integrating these principles and protocols into your daily laboratory practice, you build a foundation of safety that protects you, your colleagues, and the quality of your scientific work.

References

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.

  • Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide. Benchchem.
  • Piperidine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS), Australian Government.
  • N-Methyl methanesulfonamide Safety Data Sheet. AK Scientific, Inc.

  • A Comprehensive Guide to Safe Powder Handling. psi-bfm.com.

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation.

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • Piperidine Hazard Summary. New Jersey Department of Health.
  • N-Methyl-4-piperidinol Safety Data Sheet. Sigma-Aldrich.

  • Piperidine Safety Data Sheet. Penta chemicals.

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
  • Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. BulkInside.

  • N-Methyl-N-(piperidin-4-yl)methanesulfonamide hydrochloride. BLDpharm.

  • 4-Methylpiperidine Safety D
  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment.

  • Piperidine Safety D
  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.

  • 1-Methyl-4-piperidone Safety D
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.

  • N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride. Lead Sciences.
  • N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride. Echemi.
  • 1-(N-METHYLPIPERIDIN-4-YL-METHYL)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.